p-Hydroxymandelic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHKYRQLYQUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862596 | |
| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1198-84-1, 7198-10-9 | |
| Record name | (±)-4-Hydroxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-4-hydroxymandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103 - 106 °C | |
| Record name | p-Hydroxymandelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Structure of p-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxymandelic acid, also known by its IUPAC name 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, is an aromatic alpha-hydroxy acid of significant interest in various scientific domains.[1] It serves as a crucial metabolite and a versatile chemical intermediate in the synthesis of pharmaceuticals, notably the beta-blocker atenolol.[2][3] This document provides a detailed examination of its molecular structure, chemical properties, and relevant experimental context.
Molecular Structure and Chemical Identity
The chemical structure of this compound is characterized by a central alpha-carbon atom bonded to four different functional groups: a hydroxyl group, a carboxyl group, a hydrogen atom, and a p-hydroxyphenyl group. This arrangement renders the alpha-carbon a chiral center, meaning the molecule can exist as two distinct enantiomers: (R)- and (S)-p-hydroxymandelic acid.[4]
The core components of its structure are:
-
Benzene (B151609) Ring: A six-carbon aromatic ring.
-
Phenolic Hydroxyl Group (-OH): Attached to the fourth carbon (para position) of the benzene ring, classifying it as a phenol (B47542).
-
Alpha-Hydroxy Carboxylic Acid Moiety: A side chain attached to the benzene ring, consisting of:
-
A carboxyl group (-COOH).
-
A hydroxyl group (-OH) attached to the carbon adjacent to the carboxyl group (the alpha-carbon).
-
The systematic name, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, precisely describes this arrangement.[1][3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are fundamental for its application in chemical synthesis and biological studies.
| Property | Value | Source |
| Chemical Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [4][5] |
| Monoisotopic Mass | 168.042258744 Da | [4] |
| CAS Number | 1198-84-1 | [3] |
| Melting Point | 103 - 106 °C | |
| Appearance | Light red powder | [3] |
Logical Structure of this compound
The following diagram illustrates the connectivity of the primary functional groups that constitute the this compound molecule.
Caption: Logical relationship of functional groups in this compound.
Experimental Protocols: Synthesis
The synthesis of this compound is crucial for its use as a precursor in drug manufacturing.[2] Several methods have been documented, with the condensation of phenol and glyoxylic acid being a primary route.[3][6]
Methodology: Condensation of Phenol and Glyoxylic Acid [3][6]
-
Reaction Setup: Phenol and glyoxylic acid are combined in an aqueous solution, often under alkaline conditions. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, may be employed to improve reaction efficiency.[6]
-
Condensation: The electrophilic aldehyde group of glyoxylic acid attacks the electron-rich phenol ring, primarily at the para position, to form this compound.[3]
-
Work-up and Purification: The reaction mixture is acidified to precipitate the product.[7]
-
Isolation: The resulting product, which may also contain the ortho-isomer, is then purified.[6] Column chromatography is a common technique used to separate the desired p-isomer from byproducts.[6]
-
Crystallization: The purified this compound is then crystallized from the solution.[7]
The following workflow diagram outlines the key stages of this synthetic protocol.
Caption: Experimental workflow for the synthesis of this compound.
Biological Significance
This compound is recognized as an endogenous metabolite.[1] It is an acidic metabolite of p-octopamine and p-synephrine and a naturally occurring metabolite of tyramine.[5] It has been detected in various foods, which suggests it could serve as a potential biomarker for the consumption of certain products.[8] Its role as a secondary metabolite highlights its involvement in non-essential metabolic pathways that may be related to signaling or defense mechanisms.
References
- 1. mzCloud – 4 Hydroxymandelic acid [mzcloud.org]
- 2. This compound | CAS#:1198-84-1 | Chemsrc [chemsrc.com]
- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 4. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. CN101417942A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. CN102010325A - Method for synthesizing p-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 8. Showing Compound this compound (FDB022267) - FooDB [foodb.ca]
p-Hydroxymandelic acid chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of p-Hydroxymandelic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics and stability profile of this compound (p-HMA) is crucial. This valuable aromatic fine chemical serves as a key intermediate in the production of pharmaceuticals, such as the selective β1-receptor antagonist atenolol, and food additives.[1] This guide provides a detailed overview of its chemical properties, stability, and relevant experimental methodologies.
Chemical and Physical Properties
This compound, also known as 4-hydroxymandelic acid, is an aromatic alpha-hydroxy acid.[2] It typically appears as a light red, off-white, or colorless crystalline solid and often occurs as a monohydrate.[3][4][5] The compound's structure includes a hydroxyl group and a carboxylic acid functional group, rendering it soluble in water and some organic solvents like DMSO.[4][6][7]
Quantitative data regarding the physicochemical properties of this compound are summarized in the table below. It is important to note the variability in reported melting points, which may be attributed to the compound existing in anhydrous or monohydrate forms.[3][7]
| Property | Value | Source(s) |
| IUPAC Name | 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid | [3][8][9] |
| Other Names | 4-Hydroxymandelic acid, p-Hydroxyphenylglycolic acid, DL-alpha,4-Dihydroxybenzeneacetic acid | [1][3][5] |
| CAS Number | 1198-84-1 (anhydrous), 184901-84-6 (monohydrate) | [3] |
| Chemical Formula | C₈H₈O₄ (anhydrous), C₈H₁₀O₅ (monohydrate) | [1][3][10] |
| Molar Mass | 168.15 g/mol (anhydrous), 186.16 g/mol (monohydrate) | [3][5][10][11] |
| Appearance | Light red powder, Off-white crystalline powder, Colorless crystalline solid | [1][3][4][5] |
| Melting Point | 82-85 °C, 88-90 °C (monohydrate), 89 °C, 103-106 °C, 150-153 °C | [1][3][4][12][13] |
| Boiling Point | 405.4 °C at 760 mmHg (predicted) | [1][14] |
| Density | 1.48 g/cm³ (predicted) | [1][14] |
| pKa (Strongest Acidic) | 3.3 (predicted) | [15] |
| Water Solubility | 7.69 g/L (predicted), also reported as "soluble" | [7][15] |
| Solubility (Other) | DMSO: 22.22-50 mg/mL | [6][16] |
| logP | 0.51 - 0.86 (predicted) | [1][15] |
| Polar Surface Area | 77.76 Ų | [1][15] |
| Flash Point | 213.1 °C | [1][6] |
Chemical Stability and Storage
This compound is generally stable under normal temperatures and pressures.[1][5] However, it exhibits sensitivity to certain environmental factors that are critical for researchers and drug development professionals to consider.
Key Stability Considerations:
-
Light Sensitivity : The compound darkens and decomposes upon exposure to light.[1][5] Therefore, it must be stored protected from light.[1][5]
-
Thermal Stability : While stable at ambient temperatures, exposure to excess heat should be avoided.[1]
-
Incompatibilities : p-HMA is incompatible with strong oxidizing agents.[1][5]
-
Hazardous Decomposition : When subjected to decomposition, it can produce hazardous products such as carbon monoxide and carbon dioxide.[1][5]
Recommended Storage Protocol: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] The storage area should be away from incompatible substances, excess heat, and light.[1][5] For laboratory purposes, refrigeration at -20°C or 2-8°C is also recommended.[1]
Experimental Protocols and Methodologies
Synthesis of this compound
A common method for synthesizing this compound is through the condensation reaction of phenol (B47542) and glyoxylic acid.[3] The reaction involves the electrophilic substitution of phenol with glyoxylic acid, typically catalyzed by an acid.
Caption: Chemical synthesis pathway of this compound.
Enzymatic Degradation Pathway
In biological systems, such as the bacterium Pseudomonas convexa, this compound is metabolized via an oxidative pathway.[17] The degradation proceeds through several intermediates to ultimately form p-hydroxybenzoic acid, which can be further metabolized.[18][19] This enzymatic conversion involves a series of oxidation and decarboxylation steps.[18]
Caption: Enzymatic oxidation of this compound.
Analytical Characterization Workflow
The characterization of this compound involves a multi-step process to confirm its identity, purity, and properties. This workflow is standard for the analysis of chemical compounds in a research and development setting.
Methodology:
-
Spectroscopic Analysis : The structure and purity of p-HMA are confirmed using various spectroscopic techniques.
-
NMR Spectroscopy : ¹H NMR is used to determine the proton environment of the molecule. For DL-4-hydroxymandelic acid in DMSO-d₆, characteristic shifts are observed around 7.20 ppm, 6.73 ppm, and 4.90 ppm.[20]
-
Mass Spectrometry : Provides information on the mass-to-charge ratio, confirming the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy : Used to identify the functional groups present, such as hydroxyl (-OH) and carboxylic acid (C=O) groups.
-
UV Spectroscopy : Can be used to analyze samples containing the aromatic ring structure.
-
-
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is often employed to assess the purity of the compound and to monitor its stability over time in different conditions.[21]
-
Physicochemical Property Determination : Standard laboratory methods are used to measure properties like melting point and solubility.
Caption: General workflow for chemical characterization.
References
- 1. This compound | CAS#:1198-84-1 | Chemsrc [chemsrc.com]
- 2. Mandelic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. CAS 184901-84-6: DL-4-hydroxymandelic acid monohydrate [cymitquimica.com]
- 8. mzCloud – 4 Hydroxymandelic acid [mzcloud.org]
- 9. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 10. scbt.com [scbt.com]
- 11. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. shop.galochrom.cz [shop.galochrom.cz]
- 15. Showing Compound this compound (FDB022267) - FooDB [foodb.ca]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. THE ENZYMATIC OXIDATION OF this compound TO p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR [m.chemicalbook.com]
- 21. Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Microbial Biosynthesis of p-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the microbial biosynthesis of p-hydroxymandelic acid (HMA), a valuable chiral building block in the pharmaceutical industry. This document details the core biosynthetic pathway, key enzymes, and metabolic engineering strategies for enhancing production in microorganisms. It also provides detailed experimental protocols and quantitative data to support research and development efforts in this field.
The Core Biosynthetic Pathway of this compound
The microbial production of this compound originates from central carbon metabolism, branching off at the shikimate pathway to produce the necessary aromatic precursor, p-hydroxyphenylpyruvate (HPP). The key enzymatic step is the conversion of HPP to HMA, catalyzed by the enzyme hydroxymandelate synthase (HMS).
Upstream Pathway: The Shikimate Pathway for p-Hydroxyphenylpyruvate (HPP) Supply
The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids in microorganisms. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. A series of enzymatic reactions then leads to the synthesis of chorismate, a key branch-point intermediate. For the production of HPP, chorismate is converted to prephenate by chorismate mutase, and then prephenate is converted to HPP by prephenate dehydrogenase.
To enhance the production of HMA, it is crucial to increase the intracellular availability of HPP. Metabolic engineering strategies often focus on:
-
Overexpression of key shikimate pathway genes: Increasing the expression of genes such as aroG, aroB, and aroD can enhance the carbon flux towards chorismate.
-
Alleviating feedback inhibition: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by genes like aroG, aroF, and aroH in E. coli), is often subject to feedback inhibition by aromatic amino acids. Using feedback-resistant mutants of this enzyme is a common strategy.
-
Increasing precursor supply: Engineering central carbon metabolism to increase the availability of PEP and E4P can also boost the output of the shikimate pathway.
The Key Enzymatic Step: Hydroxymandelate Synthase (HMS)
The final and committed step in the biosynthesis of HMA is the conversion of p-hydroxyphenylpyruvate (HPP) to this compound. This reaction is catalyzed by hydroxymandelate synthase (HMS), a non-heme Fe(II)-dependent dioxygenase. The enzyme utilizes molecular oxygen to hydroxylate the α-keto acid substrate, leading to the formation of HMA and the release of carbon dioxide.
Reaction: p-hydroxyphenylpyruvate + O₂ → this compound + CO₂
Hydroxymandelate synthases have been identified in various microorganisms, with the enzymes from Amycolatopsis orientalis and Nocardia uniformis being well-characterized and frequently used in metabolic engineering studies.
Quantitative Data on this compound Production
The following tables summarize key quantitative data from various studies on the microbial production of this compound.
Table 1: Kinetic Parameters of Hydroxymandelate Synthase (HMS)
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Amycolatopsis orientalis | p-Hydroxyphenylpyruvate | 59 (Kd) | N/A | [1][2] |
Note: The reported value for HMS from Amycolatopsis orientalis is the dissociation constant (Kd) rather than the Michaelis constant (Km).
Table 2: Microbial Production of this compound (HMA)
| Microorganism | Genetic Modifications | Substrate | Titer (mg/L) | Yield (g/g) | Productivity (mg/L/h) | Reference |
| Saccharomyces cerevisiae | Expressing HMS from Amycolatopsis orientalis | Glucose | 119 | N/A | N/A | [3] |
| Saccharomyces cerevisiae | Engineered shikimate pathway, expressing HMS from A. orientalis | Glucose | 465 | N/A | N/A | [3] |
| Saccharomyces cerevisiae | Engineered shikimate pathway, expressing HMS from Nocardia uniformis, additional gene deletions | Glucose | >1000 | N/A | N/A | [3] |
| Escherichia coli | Engineered shikimate pathway, expressing HMS | Glucose-Xylose Mixture | 15,800 | N/A | N/A | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.
Purification of Recombinant His-tagged Hydroxymandelate Synthase (HMS)
This protocol describes the purification of a C-terminally His₆-tagged HMS expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged HMS
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose (B213101) resin
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Cell Lysis:
-
Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer (5 mL per gram of wet cell pellet).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis. Use short bursts to avoid overheating. The lysate should become less viscous.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to digest DNA.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C to allow binding of the His-tagged protein.
-
Load the lysate-resin mixture into a chromatography column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HMS with 5 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure HMS.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
-
Spectrophotometric Assay of Hydroxymandelate Synthase (HMS) Activity
This assay measures the activity of HMS by monitoring the consumption of the substrate p-hydroxyphenylpyruvate (HPP) at 310 nm.
Materials:
-
Purified HMS enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
p-Hydroxyphenylpyruvate (HPP) stock solution (10 mM in Assay Buffer)
-
Ferrous ammonium (B1175870) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂) stock solution (10 mM in water)
-
Ascorbate stock solution (100 mM in water)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer to a final volume of 1 mL
-
Ferrous ammonium sulfate to a final concentration of 100 µM
-
Ascorbate to a final concentration of 1 mM
-
-
Add a known amount of purified HMS enzyme to the reaction mixture and incubate for 1 minute at room temperature to allow for iron binding.
-
Initiate the reaction by adding HPP to a final concentration of 200 µM.
-
Immediately monitor the decrease in absorbance at 310 nm (the wavelength of maximum absorbance for the enolate form of HPP) over time using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for HPP at 310 nm under these conditions is approximately 13,000 M⁻¹cm⁻¹.
HPLC Method for Quantification of this compound
This method is suitable for quantifying this compound in microbial fermentation broth.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 95% B
-
18-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with mobile phase A as needed to bring the concentration of this compound within the range of the standard curve.
Quantification:
-
Prepare a standard curve of this compound in the range of expected sample concentrations.
-
Inject the prepared samples and standards onto the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Visualizations of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Overview of the this compound biosynthesis pathway from glucose.
Experimental Workflow for HMS Purification
Caption: Workflow for the purification of recombinant His-tagged hydroxymandelate synthase.
Experimental Workflow for HMA Quantification
Caption: Workflow for the quantification of this compound from fermentation broth.
References
- 1. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of p-Hydroxymandelic Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxymandelic acid (HMA), a derivative of mandelic acid, is a significant intermediate in the microbial metabolism of aromatic compounds. Its chirality and functional groups make it a valuable precursor for the synthesis of various pharmaceuticals and fine chemicals. Understanding the microbial pathways involved in the synthesis and degradation of HMA is crucial for developing novel biocatalytic processes and for metabolic engineering of microorganisms for targeted production. This technical guide provides an in-depth overview of the biosynthesis and catabolism of this compound in various microorganisms, detailing the key enzymes, metabolic pathways, quantitative data, and experimental protocols.
Biosynthesis of this compound
The microbial biosynthesis of this compound primarily originates from the shikimate pathway, a central route for the synthesis of aromatic amino acids in bacteria, fungi, and plants. The key precursor for HMA is 4-hydroxyphenylpyruvate, which is converted to HMA by the enzyme hydroxymandelate synthase (HMAS).
Key Enzyme: Hydroxymandelate Synthase (HMAS)
Hydroxymandelate synthase (EC 1.13.11.46) is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[1] This enzyme has been identified in various bacteria, including the vancomycin-producing actinomycete Amycolatopsis orientalis and Nocardia uniformis.[2] HMAS exhibits substrate promiscuity, also accepting phenylpyruvate to produce mandelic acid.[3]
Metabolic Engineering for Enhanced Production
Significant research has focused on engineering microorganisms like Saccharomyces cerevisiae and Escherichia coli for the overproduction of HMA. These strategies typically involve:
-
Overexpression of HMAS: Introducing and overexpressing the gene encoding HMAS from organisms like Amycolatopsis orientalis is a primary step.[3]
-
Enhancing Precursor Supply: Increasing the metabolic flux towards 4-hydroxyphenylpyruvate by engineering the shikimate pathway. This can be achieved by overexpressing key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroF) and chorismate mutase/prephenate dehydrogenase (tyrA).
-
Blocking Competing Pathways: Deleting genes involved in competing pathways to channel more carbon towards HMA. For instance, knocking out genes in the Ehrlich pathway (e.g., aro10) or pathways leading to other aromatic amino acids can increase the availability of precursors for HMA synthesis.[3]
Quantitative Data on HMA Biosynthesis
| Microorganism | Engineering Strategy | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Expression of HMAS from A. orientalis | 119 | [3] |
| Saccharomyces cerevisiae | HMAS expression + shikimate pathway engineering | 465 | [3] |
| Saccharomyces cerevisiae | HMAS from N. uniformis + multiple gene deletions | >1000 | [3] |
| Escherichia coli | Expression of HMAS from A. orientalis | 92 (S-mandelic acid) | [4] |
| Escherichia coli | HMAS expression + deletion of competing pathways | 740 (S-mandelic acid) | [4] |
Enzyme Kinetics of Hydroxymandelate Synthase from Amycolatopsis orientalis
| Parameter | Value | Reference |
| Dissociation constant (Kd) for 4-hydroxyphenylpyruvate | 59 µM | [5] |
| Rate constant (k1) | 1 x 105 M-1s-1 | [5] |
| Rate constant (k2) | 250 s-1 | [5] |
| Rate constant (k3) | 5 s-1 | [5] |
| Rate constant (k4) | 0.3 s-1 | [5] |
Degradation of this compound
The microbial degradation of this compound has been primarily studied in Pseudomonas species, which can utilize it as a sole carbon and energy source. The pathway involves the sequential action of several key enzymes.
Key Enzymes in HMA Degradation
-
L-Mandelate-4-hydroxylase: This enzyme hydroxylates mandelic acid to form 4-hydroxymandelic acid.
-
L-4-Hydroxymandelate oxidase: This flavoprotein (FAD) catalyzes the oxidative decarboxylation of L-4-hydroxymandelic acid to 4-hydroxybenzaldehyde (B117250), consuming oxygen and producing carbon dioxide and hydrogen peroxide.[6] This enzyme requires Mn2+ for its activity.[7]
The degradation pathway then proceeds through 4-hydroxybenzaldehyde and 4-hydroxybenzoic acid, which is further metabolized via protocatechuate and enters the central metabolism through the β-ketoadipate pathway.
Quantitative Data on HMA Degradation
Enzyme Kinetics of L-4-Hydroxymandelate Oxidase from Pseudomonas convexa
| Substrate | Km (mM) | Reference |
| DL-4-hydroxymandelate | 0.44 | [7] |
| FAD | 0.038 | [7] |
Experimental Protocols
Cloning and Expression of Hydroxymandelate Synthase (HMAS) in E. coli
This protocol describes the general steps for cloning the HMAS gene from a source organism like Amycolatopsis orientalis and expressing it in E. coli.
a. Gene Amplification:
-
Design PCR primers to amplify the HMAS coding sequence from the genomic DNA of A. orientalis.
-
Perform PCR to obtain the HMAS gene.
b. Vector Ligation:
-
Digest both the PCR product and a suitable expression vector (e.g., pET-28a) with appropriate restriction enzymes.
-
Ligate the HMAS gene into the expression vector.
c. Transformation:
-
Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with kanamycin).
d. Expression and Protein Purification:
-
Inoculate a single colony into liquid culture medium and grow to an appropriate optical density.
-
Induce protein expression with IPTG.
-
Harvest the cells, lyse them, and purify the His-tagged HMAS protein using nickel-affinity chromatography.[7]
Hydroxymandelate Synthase (HMAS) Enzyme Activity Assay
This spectrophotometric assay measures the activity of HMAS by monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPP).
a. Reaction Mixture:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), FeSO4, ascorbate, and purified HMAS enzyme.
b. Assay Initiation:
-
Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate.
c. Detection:
-
Monitor the decrease in absorbance at a wavelength where HPP absorbs, or couple the reaction to a secondary reaction that produces a colored product. Alternatively, stop the reaction at different time points and quantify the product (HMA) using HPLC.
L-4-Hydroxymandelate Oxidase Enzyme Activity Assay
This assay measures the activity of L-4-hydroxymandelate oxidase by monitoring the consumption of oxygen or the formation of the product, 4-hydroxybenzaldehyde.
a. Oxygen Consumption Method:
-
Use a Clark-type oxygen electrode to measure the rate of oxygen consumption in a reaction mixture containing buffer, FAD, Mn2+, and the enzyme.
-
Initiate the reaction by adding L-4-hydroxymandelic acid.
b. Spectrophotometric Method:
-
Monitor the increase in absorbance at the characteristic wavelength for 4-hydroxybenzaldehyde.
-
The reaction mixture should contain buffer, FAD, Mn2+, and the enzyme. Initiate the reaction with the substrate.
Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of HMA in fermentation broths or enzyme assay mixtures.
a. Sample Preparation:
-
Centrifuge the sample to remove cells and debris.
-
Filter the supernatant through a 0.22 µm filter.[8]
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8][9]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.[10]
-
Detection: UV detector at a wavelength where HMA has a strong absorbance (e.g., around 225 nm).
-
Quantification: Use a standard curve of known HMA concentrations to quantify the amount in the samples.
Site-Directed Mutagenesis of Hydroxymandelate Synthase
This protocol describes the introduction of specific mutations into the HMAS gene to alter its properties, such as substrate specificity.
a. Primer Design:
b. PCR Amplification:
-
Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the HMAS gene with the mutagenic primers.[12]
c. Template Digestion:
-
Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA.[13]
d. Transformation and Sequencing:
-
Transform the DpnI-treated DNA into competent E. coli.
-
Isolate plasmid DNA from the resulting colonies and sequence the HMAS gene to confirm the presence of the desired mutation.
Signaling Pathways and Logical Relationships
The metabolic pathways for the biosynthesis and degradation of this compound can be visualized as directed graphs, illustrating the flow of metabolites through a series of enzymatic reactions. Experimental workflows can also be represented to show the logical sequence of steps in a research protocol.
Biosynthesis of this compound from Chorismate
Degradation of this compound in Pseudomonas
References
- 1. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]
- 2. CN101417942A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. towardsdatascience.com [towardsdatascience.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molevol.hhu.de [molevol.hhu.de]
- 8. Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid [mdpi.com]
- 9. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. bowdish.ca [bowdish.ca]
- 13. web.stanford.edu [web.stanford.edu]
A Technical Guide to the Historical Context and Discovery of p-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical context of p-Hydroxymandelic acid (4-Hydroxymandelic acid). Given the absence of a singular, documented moment of discovery from a natural source, this document frames its "discovery" as its first chemical synthesis and characterization within the broader scientific landscape of the early 20th century.
Historical Context: An Era of Aromatic Chemistry
The story of this compound is rooted in the burgeoning field of organic chemistry in the late 19th and early 20th centuries. Following the discovery of mandelic acid in 1831 by the German pharmacist Ferdinand Ludwig Winckler, who isolated it by heating amygdalin (B1666031) from bitter almonds with hydrochloric acid, there was considerable scientific interest in related aromatic alpha-hydroxy acids. The name "mandelic acid" itself is derived from the German "Mandel," meaning almond.
The scientific community at the time was heavily invested in understanding the structure and reactivity of aromatic compounds. The development of new synthetic methodologies was a primary focus, allowing chemists to create novel structures and explore their properties. It is within this context of systematic exploration of chemical synthesis that this compound was likely first produced and characterized. While a specific individual or date for its initial synthesis is not clearly documented in readily available literature, early patents and publications from the 1930s indicate that the synthesis of this compound via the condensation of phenol (B47542) and glyoxylic acid was known.
The "Chemical Discovery": Synthesis and Characterization
The first synthesis of this compound represents its "chemical discovery." The most historically significant method for its preparation is the condensation of phenol with glyoxylic acid in an alkaline aqueous solution. This reaction, while refined over the years, was the foundational method for producing the compound.
One of the earliest documented physical characteristics of this compound is its melting point, which was reported in a 1936 paper in the Journal of the American Chemical Society. This indicates that by this time, the compound could be synthesized in a purified form, allowing for its physical properties to be systematically studied.
Early Quantitative Data and Physical Properties
The following table summarizes some of the key quantitative data for this compound, including its historically reported melting point.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | - |
| Molar Mass | 168.15 g/mol | - |
| Melting Point (Monohydrate) | 82-84 °C (decomposition) | J. Am. Chem. Soc., 58, p1292-4, 1936 |
| Appearance | White to light yellow crystalline powder | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Experimental Protocols: Early Synthesis Methods
While the original detailed experimental protocol for the first synthesis of this compound is not available, the following method is representative of the early synthetic approaches based on the condensation of phenol and glyoxylic acid, as described in early 20th-century patents.
Objective: To synthesize racemic this compound via the condensation of phenol and glyoxylic acid.
Materials:
-
Phenol
-
Glyoxylic acid (aqueous solution)
-
Sodium hydroxide (B78521) (or potassium hydroxide)
-
Hydrochloric acid (or sulfuric acid for acidification)
-
Ethyl acetate (B1210297) (for extraction)
-
Water
-
Nitrogen gas (for inert atmosphere)
Methodology:
-
Reaction Setup: A solution of sodium hydroxide in water is prepared in a reaction vessel equipped with a stirrer and a means to control the temperature. An excess of phenol is then dissolved in this alkaline solution under a nitrogen atmosphere to prevent oxidation.
-
Condensation Reaction: An aqueous solution of glyoxylic acid is slowly added to the alkaline phenol solution. The reaction mixture is then heated. Early protocols often involved prolonged reaction times, sometimes lasting for several days at room temperature or for several hours at elevated temperatures (e.g., 70-100°C).
-
Workup and Neutralization: After the reaction is complete, the mixture is cooled. The excess unreacted phenol is typically removed by extraction with a water-immiscible organic solvent. The remaining aqueous solution is then neutralized with an acid, such as hydrochloric acid.
-
Acidification and Extraction: The neutralized aqueous solution is further acidified to a low pH (e.g., pH 1-2) to protonate the this compound. The product is then extracted from the aqueous phase using a polar organic solvent, such as ethyl acetate.
-
Isolation and Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield crude this compound. Early purification methods would have involved recrystallization from a suitable solvent, such as a water-alcohol mixture, to obtain the purified crystalline product.
Visualizations: Synthesis Workflow and Biological Pathway
The following diagrams illustrate the synthesis workflow for this compound and its biological context as a metabolite.
enzymatic synthesis of p-Hydroxymandelic acid from 4-hydroxypyruvic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic synthesis of p-Hydroxymandelic acid (pHMA), a valuable chiral building block in the pharmaceutical industry, from 4-hydroxypyruvic acid (4-HPP). This biocatalytic approach offers a promising green alternative to conventional chemical synthesis, providing high stereoselectivity under mild reaction conditions. This document details the core enzymatic reaction, experimental protocols for synthesis and analysis, and quantitative data from various studies.
Introduction
Para-Hydroxymandelic acid is a key precursor in the synthesis of various pharmaceuticals, including the beta-blocker atenolol. Traditionally, its production has relied on chemical methods that often involve harsh conditions and the use of toxic reagents. The enzymatic synthesis of pHMA, primarily through the action of (S)-p-hydroxymandelate synthase (HMS), presents a more sustainable and efficient manufacturing route. This enzyme, a non-heme Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-hydroxypyruvic acid to (S)-p-hydroxymandelic acid with high enantioselectivity.[1]
The Core Enzymatic Reaction
The central reaction in this biocatalytic process is the conversion of 4-hydroxypyruvic acid and molecular oxygen to this compound and carbon dioxide, catalyzed by (S)-p-hydroxymandelate synthase (EC 1.13.11.46).[1] This enzyme belongs to the family of oxidoreductases and is also known as 4-hydroxyphenylpyruvate dioxygenase II.[1]
The reaction proceeds via a complex mechanism involving the binding of the substrate and molecular oxygen to the iron center in the enzyme's active site. This leads to an oxidative decarboxylation of the pyruvate (B1213749) moiety of 4-HPP, followed by a stereospecific hydroxylation at the benzylic position to yield (S)-p-hydroxymandelic acid.
Quantitative Data
The efficiency of the enzymatic synthesis of this compound can be evaluated through various quantitative parameters. The following tables summarize key data from studies on hydroxymandelate synthase and the production of pHMA in engineered microorganisms.
Table 1: Kinetic Parameters of Hydroxymandelate Synthase (HMS)
| Enzyme Source | Substrate | Kd (µM) | kcat (s-1) | Reference |
| Amycolatopsis orientalis | 4-Hydroxypyruvic Acid | 59 | 0.3 | [2] |
Table 2: Production of this compound in Engineered Saccharomyces cerevisiae
| Strain Engineering | Enzyme Source | Titer (mg/L) | Reference |
| Wild type expressing HMS | Amycolatopsis orientalis | 119 | [3][4] |
| Engineered aromatic amino acid pathway | Amycolatopsis orientalis | 465 | [3] |
| Engineered aromatic amino acid pathway | Nocardia uniformis | >1000 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of this compound.
Purification of Recombinant Hydroxymandelate Synthase
The following is a general protocol for the expression and purification of His-tagged hydroxymandelate synthase from E. coli.
Methodology:
-
Expression: The gene encoding for hydroxymandelate synthase is cloned into an expression vector (e.g., pET series) with a polyhistidine tag. The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.
-
Cell Lysis: After harvesting by centrifugation, the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and disrupted by sonication on ice.
-
Clarification: The cell lysate is centrifuged to pellet cell debris, and the clear supernatant containing the soluble recombinant protein is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto an IMAC column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged HMS is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole and prepare the enzyme for storage or immediate use.
In Vitro Enzymatic Synthesis of this compound
The following protocol outlines a typical in vitro enzymatic reaction for the synthesis of this compound.
Reaction Components:
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: 1 mM 4-hydroxypyruvic acid
-
Enzyme: Purified hydroxymandelate synthase (concentration to be optimized)
-
Cofactor: 1 mM FeSO₄ (freshly prepared)
-
Reducing Agent: 2 mM Ascorbate (B8700270)
Procedure:
-
Prepare the reaction mixture by combining the buffer, 4-hydroxypyruvic acid, FeSO₄, and ascorbate in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified hydroxymandelate synthase.
-
Incubate the reaction at the set temperature with shaking for a defined period (e.g., 1-24 hours).
-
Terminate the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant for analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the reaction supernatant can be determined by reverse-phase HPLC.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or a similar acidic modifier.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 225 nm or 275 nm
-
Quantification: A standard curve of known concentrations of this compound is used to quantify the product in the samples based on peak area.
Chiral HPLC for Enantiomeric Excess Determination
To determine the enantiomeric purity of the synthesized this compound, a chiral HPLC method is required.
Methodology:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of acidic chiral compounds.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid).
-
Detection: UV absorbance.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [([S] - [R]) / ([S] + [R])] x 100 Where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.
Conclusion
The enzymatic synthesis of this compound from 4-hydroxypyruvic acid using hydroxymandelate synthase offers a highly efficient and stereoselective route to this important pharmaceutical intermediate. The methodologies outlined in this guide provide a framework for the production, purification, and analysis of this biocatalytic process. Further research into enzyme engineering and process optimization holds the potential to enhance the industrial viability of this green synthetic pathway.
References
- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of p-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxymandelic acid (p-HMA), a phenolic acid found in various natural sources and a metabolite of synephrine, is gaining attention for its potential physiological roles. Understanding its metabolic fate is crucial for evaluating its therapeutic and toxicological profile. This technical guide provides a comprehensive overview of the current knowledge on the in-vivo metabolism of p-HMA, drawing from direct studies and data on structurally related compounds. It details known and proposed metabolic pathways, enzymatic conversions, and analytical methodologies for its quantification in biological matrices. While comprehensive in vivo pharmacokinetic data for exogenous p-HMA remains limited, this guide synthesizes available information to provide a robust framework for researchers and drug development professionals.
Introduction
This compound (4-hydroxymandelic acid) is an alpha-hydroxy acid that has been identified as a urinary metabolite in humans following the consumption of citrus fruits containing synephrine[1]. It is also recognized as a valuable aromatic fine chemical used in the production of pharmaceuticals and food additives[2]. Notably, endogenous p-HMA plays a role as an intermediate in the biosynthesis of coenzyme Q10 (CoQ10) in human cells, a critical component of the mitochondrial electron transport chain. The enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) is responsible for its production in this pathway. Given its presence from both endogenous and exogenous sources, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for assessing its biological significance and safety.
Metabolic Pathways of this compound
The in vivo metabolism of exogenously administered p-HMA in mammals has not been extensively studied. However, based on microbial metabolism, the metabolism of structurally similar compounds, and known mammalian biotransformation pathways for phenolic acids, a putative metabolic pathway can be proposed. The primary metabolic transformations likely involve oxidation and conjugation.
Proposed Phase I Metabolism: Oxidation
In microorganisms, p-HMA has been shown to undergo oxidation to form p-hydroxybenzaldehyde, which is further oxidized to p-hydroxybenzoic acid and subsequently to 3,4-dihydroxybenzoic acid[3]. While direct evidence in mammals is scarce, it is plausible that a similar oxidative pathway exists. The initial oxidation of the alpha-hydroxy group of p-HMA would yield p-hydroxyphenylglyoxylic acid, which could then be decarboxylated to p-hydroxybenzaldehyde. This aldehyde can then be oxidized to p-hydroxybenzoic acid.
-
This compound → p-Hydroxyphenylglyoxylic acid → p-Hydroxybenzaldehyde → p-Hydroxybenzoic acid
The conversion of p-HMA to p-hydroxybenzoic acid has been enzymatically demonstrated in bacteria[4].
Phase II Metabolism: Conjugation
Phenolic acids are typically subject to Phase II conjugation reactions in mammals to increase their water solubility and facilitate their excretion. It is highly probable that p-HMA and its oxidized metabolites undergo glucuronidation and/or sulfation in the liver.
Endogenous Role: Coenzyme Q10 Biosynthesis
A significant finding in human cells is the involvement of p-HMA as an intermediate in the biosynthesis of CoQ10. This pathway highlights a crucial endogenous role for this molecule.
Quantitative Data
Quantitative data on the in vivo metabolism of p-HMA is sparse. The following table summarizes the available information.
| Parameter | Species | Matrix | Value | Reference |
| Detection Limit | Human | Urine | 0.5 pmol | [1] |
| Linear Range | Human | Urine | 0.5 - 500 pmol | [1] |
| Urinary Levels | Human | Urine | Detected but not quantified in normal conditions |
Experimental Protocols
Animal Model and Dosing
-
Species: Male Wistar rats (200-250 g) are commonly used for metabolic studies.
-
Acclimatization: Animals should be acclimatized for at least one week with free access to a standard chow diet and water.
-
Dosing: p-HMA can be administered orally via gavage. The dose will depend on the study's objectives. A preliminary dose-ranging study is recommended.
Sample Collection
-
Urine and Feces: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces. Samples are typically collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Blood: Blood samples can be collected via tail vein or cardiac puncture at various time points post-dosing to determine the pharmacokinetic profile. Plasma should be separated by centrifugation.
-
Sample Storage: All biological samples should be stored at -80°C until analysis.
Sample Preparation and Analysis
A validated analytical method is crucial for the accurate quantification of p-HMA and its metabolites. High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection is a suitable technique.
-
Urine Sample Preparation:
-
Thaw urine samples to room temperature.
-
Centrifuge to remove any precipitates.
-
Acidify the supernatant with HCl.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Plasma Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile, methanol).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified by SPE or LLE.
-
-
HPLC Conditions (Example based on Arai et al., 1997[1]):
-
Column: Chiral ligand-exchange column for enantioselective separation.
-
Mobile Phase: Copper(II) sulfate (B86663) solution with an organic modifier.
-
Detection: Electrochemical detector.
-
Signaling Pathways
Currently, there is a lack of direct evidence from in vivo studies implicating p-HMA or its primary metabolites in specific signaling pathways. However, its structural similarity to other phenolic acids and its role as a precursor to p-hydroxybenzoic acid suggest potential interactions with pathways related to antioxidant defense and inflammation. For instance, some phenolic acids are known to modulate the Nrf2 and NF-κB signaling pathways. Further research is warranted to explore these potential connections.
Conclusion
The in vivo metabolic fate of this compound is an area that requires more extensive investigation. While its endogenous role in CoQ10 biosynthesis is established, the ADME profile of exogenous p-HMA in mammals is largely inferred from studies on related compounds and microbial metabolism. The primary metabolic routes are likely oxidation to p-hydroxybenzoic acid followed by Phase II conjugation. This technical guide provides a foundational understanding based on the current scientific landscape and offers a framework for designing future in vivo studies to elucidate the complete metabolic profile of this intriguing phenolic acid. Such research is essential for fully understanding its potential impact on human health, whether as a dietary component, a drug metabolite, or a therapeutic agent.
References
- 1. Determination of this compound enantiomers in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE ENZYMATIC OXIDATION OF this compound TO p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
The p-Hydroxymandelic Acid Degradation Pathway in Pseudomonas Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the p-hydroxymandelic acid degradation pathway in Pseudomonas species. The document outlines the core metabolic route, enzymatic players, genetic organization, and regulatory mechanisms. It is designed to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this catabolic pathway.
Introduction
Pseudomonas species are ubiquitous Gram-negative bacteria renowned for their metabolic versatility, enabling them to degrade a wide array of aromatic compounds. One such pathway is the degradation of mandelic acid and its derivatives, which serves as a model for understanding bacterial catabolism of aromatic acids. A specific variation of this pathway, the this compound degradation pathway, has been characterized in Pseudomonas convexa. This pathway involves the hydroxylation of mandelic acid to this compound, followed by a series of enzymatic reactions that ultimately channel the metabolic intermediates into the central carbon metabolism. Understanding this pathway is crucial for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.
The Core Metabolic Pathway
The degradation of this compound in Pseudomonas convexa proceeds through a series of enzymatic steps that convert it to intermediates of the β-ketoadipate pathway. The key intermediates in this pathway are p-hydroxybenzaldehyde, p-hydroxybenzoic acid, and protocatechuic acid (3,4-dihydroxybenzoic acid)[1].
The established reaction sequence is as follows:
-
L-Mandelic Acid is hydroxylated to form (S)-p-Hydroxymandelic Acid .
-
(S)-p-Hydroxymandelic Acid is oxidatively decarboxylated to p-Hydroxybenzaldehyde .
-
p-Hydroxybenzaldehyde is oxidized to p-Hydroxybenzoic Acid .
-
p-Hydroxybenzoic Acid is hydroxylated to Protocatechuic Acid , which then enters the β-ketoadipate pathway.
Enzymes of the Pathway
The catabolism of this compound is orchestrated by a series of specialized enzymes. While the initial steps have been characterized in Pseudomonas convexa, the latter enzymes are well-studied in other Pseudomonas species such as P. putida and P. aeruginosa.
L-Mandelate-4-hydroxylase
This enzyme catalyzes the initial hydroxylation of L-mandelic acid to this compound. In Pseudomonas convexa, this soluble enzyme is inducible and requires tetrahydropteridine, reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and ferrous ions (Fe²⁺) for its activity[1].
L-4-Hydroxymandelate Oxidase (Decarboxylating)
This membrane-bound flavoprotein (FAD) catalyzes the oxidative decarboxylation of (S)-4-hydroxymandelate to p-hydroxybenzaldehyde with the concomitant release of carbon dioxide and hydrogen peroxide[2][3]. The enzyme from P. convexa requires manganese ions (Mn²⁺) for its activity[2].
p-Hydroxybenzaldehyde Dehydrogenase
This enzyme is responsible for the oxidation of p-hydroxybenzaldehyde to p-hydroxybenzoic acid. In Pseudomonas putida, this enzyme is NADP⁺-dependent and is encoded by the pchA gene[4]. It can also act on structurally similar aldehydes[5].
p-Hydroxybenzoate Hydroxylase (PobA)
This flavoprotein monooxygenase catalyzes the hydroxylation of p-hydroxybenzoate to protocatechuate (3,4-dihydroxybenzoate). The enzyme, encoded by the pobA gene in Pseudomonas aeruginosa and other species, utilizes NADPH and molecular oxygen for this reaction[6]. The product, protocatechuic acid, is a key intermediate that is further degraded via the β-ketoadipate pathway.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the this compound degradation pathway. It is important to note that the data are compiled from studies on different Pseudomonas species.
| Enzyme | Species | Substrate | Km (mM) | Vmax | kcat | Optimal pH | Optimal Temp. (°C) | Cofactors | Reference |
| L-Mandelate-4-hydroxylase | P. convexa | L-Mandelic Acid | - | - | - | - | - | Tetrahydropteridine, NADPH, Fe²⁺ | [1] |
| L-4-Hydroxymandelate Oxidase | P. convexa | DL-4-Hydroxymandelate | 0.44 | - | - | 6.6 | 55 | FAD, Mn²⁺ | [2] |
| L-4-Hydroxymandelate Oxidase | P. convexa | FAD | 0.038 | - | - | 6.6 | 55 | FAD, Mn²⁺ | [2] |
| p-Hydroxybenzaldehyde Dehydrogenase | P. putida | p-Hydroxybenzaldehyde | 0.00357 | - | - | - | - | NADP⁺ | |
| p-Hydroxybenzoate Hydroxylase | P. fluorescens | p-Hydroxybenzoate | - | - | - | 8.0 | - | FAD, NADPH | [7] |
Genetic Organization and Regulation
The genes encoding the enzymes for the degradation of aromatic compounds in Pseudomonas are often clustered in operons, allowing for coordinated regulation. While the specific gene cluster for this compound degradation in Pseudomonas convexa has not been fully elucidated, studies on the mandelate and p-cresol (B1678582) pathways in other Pseudomonas species provide a likely model.
In Pseudomonas putida, the gene for p-hydroxybenzaldehyde dehydrogenase, pchA, is located on a plasmid and is part of a larger gene cluster involved in p-cresol degradation[4]. Similarly, the gene for p-hydroxybenzoate hydroxylase, pobA, is part of the pca gene cluster, which is responsible for the degradation of protocatechuate.
The expression of these catabolic pathways is typically induced by the presence of the substrate or an early intermediate. For the mandelate pathway in Pseudomonas aeruginosa, L-mandelate induces the expression of L-mandelate dehydrogenase, while benzoylformate induces the subsequent enzymes[8]. It is plausible that a similar substrate induction mechanism regulates the this compound degradation pathway in P. convexa.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound degradation pathway.
Cultivation of Pseudomonas Species
Objective: To grow Pseudomonas species for enzyme extraction and physiological studies.
Materials:
-
Basal salts medium (e.g., M9 minimal medium)
-
Carbon source (e.g., DL-mandelic acid, 0.2% w/v)
-
Incubator shaker
-
Spectrophotometer
Protocol:
-
Prepare the basal salts medium and autoclave.
-
Prepare a filter-sterilized stock solution of the carbon source.
-
Aseptically add the carbon source to the cooled basal salts medium.
-
Inoculate the medium with a fresh culture of the Pseudomonas strain.
-
Incubate at 30°C with vigorous shaking (200 rpm).
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvest cells in the late exponential or early stationary phase by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and store at -80°C until use.
Preparation of Cell-Free Extracts
Objective: To prepare crude enzyme extracts for activity assays.
Materials:
-
Washed bacterial cell pellet
-
Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 0.1 mM EDTA)
-
Sonciator or French press
-
Ultracentrifuge
Protocol:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
To separate soluble and membrane fractions, ultracentrifuge the supernatant at a high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
The resulting supernatant is the soluble fraction, and the pellet contains the membrane fraction. The membrane fraction can be resuspended in lysis buffer.
-
Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
Enzyme Assay: L-4-Hydroxymandelate Oxidase
Objective: To measure the activity of L-4-hydroxymandelate oxidase.
Materials:
-
Cell-free extract (membrane fraction)
-
Assay buffer (e.g., 80 mM potassium phosphate buffer, pH 6.6)
-
Substrate solution (e.g., 10 mM DL-p-hydroxymandelic acid)
-
Cofactor solutions (e.g., 1 mM FAD, 10 mM MnCl₂)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent
-
Spectrophotometer
Protocol:
-
The assay measures the formation of p-hydroxybenzaldehyde by reacting it with DNPH.
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer, FAD, and MnCl₂.
-
Add the cell-free extract and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, DL-p-hydroxymandelic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of DNPH reagent.
-
Incubate for 10 minutes at room temperature to allow for derivatization of the aldehyde.
-
Add a strong base (e.g., 1 M NaOH) to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the amount of product formed using a standard curve of p-hydroxybenzaldehyde.
-
One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of p-hydroxybenzaldehyde per minute under the assay conditions.
Conclusion and Future Directions
The this compound degradation pathway in Pseudomonas species represents an important facet of their remarkable metabolic capabilities. This guide has provided a comprehensive overview of the pathway, the enzymes involved, their quantitative properties, and the underlying genetic and regulatory principles based on current knowledge. The detailed experimental protocols offer a practical starting point for researchers aiming to further investigate this pathway.
Significant research opportunities remain, particularly in elucidating the complete genetic and regulatory network of this pathway in Pseudomonas convexa. A thorough characterization of L-mandelate-4-hydroxylase and a comparative kinetic analysis of all pathway enzymes from a single species would provide a more complete quantitative understanding. Such knowledge will be invaluable for harnessing these biocatalysts for applications in green chemistry and for the development of novel strategies to combat Pseudomonas infections.
References
- 1. Purification and properties of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]
- 4. Organization and sequences of p-hydroxybenzaldehyde dehydrogenase and other plasmid-encoded genes for early enzymes of the p-cresol degradative pathway in Pseudomonas putida NCIMB 9866 and 9869 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of p-hydroxybenzaldehyde as the ligand in the green form of old yellow enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. 4-Hydroxybenzoate hydroxylase from Pseudomonas sp. CBS3. Purification, characterization, gene cloning, sequence analysis and assignment of structural features determining the coenzyme specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic mechanism of p-hydroxybenzoate hydroxylase with p-mercaptobenzoate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
De Novo Biosynthesis of 4-Hydroxymandelic Acid in Saccharomyces cerevisiae
An in-depth technical guide on the de novo biosynthesis of 4-hydroxymandelic acid in Saccharomyces cerevisiae.
Introduction
4-Hydroxymandelic acid (4-HMA) is a valuable chiral α-hydroxy acid that serves as a key precursor for the synthesis of various pharmaceuticals and fine chemicals, including the cardiovascular drug atenolol. Traditional chemical synthesis methods for 4-HMA often involve harsh conditions, toxic reagents, and result in racemic mixtures, necessitating costly and inefficient chiral resolution steps. The development of microbial fermentation processes for the de novo production of 4-HMA from simple sugars offers a sustainable and economically viable alternative. Saccharomyces cerevisiae, a well-characterized and industrially robust yeast, has emerged as a promising host for this purpose. This guide details the metabolic engineering strategies, experimental protocols, and quantitative outcomes for establishing 4-HMA biosynthesis in S. cerevisiae.
Metabolic Pathway Engineering
The biosynthesis of 4-HMA in S. cerevisiae is achieved by introducing a heterologous pathway that converts the native aromatic amino acid L-tyrosine into 4-HMA. The central strategy involves the expression of a hydroxymandelate synthase (HmaS) to catalyze the conversion of the precursor 4-hydroxyphenylpyruvate (4-HPP) to 4-HMA.
The engineered pathway leverages the endogenous shikimate pathway for the supply of L-tyrosine, which is then deaminated to form 4-HPP. A key step in enhancing the metabolic flux towards 4-HMA is the introduction of an efficient HmaS enzyme and the amplification of the upstream pathway to increase the precursor pool.
A notable strategy involves the expression of a fusion protein, AroG-TyrC, which combines a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG) and a chorismate mutase/prephenate dehydrogenase (TyrC). This fusion enzyme efficiently converts intermediates from the central carbon metabolism into L-tyrosine. The native L-tyrosine is then converted to 4-HPP, which is finally catalyzed by HmaS to produce 4-HMA.
Methodological & Application
Application Note: Quantification of p-Hydroxymandelic Acid in Human Urine using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
p-Hydroxymandelic acid (pHMA) is a metabolite of synephrine (B1677852) and other endogenous and exogenous phenolic compounds. Its quantification in urine is of interest in clinical and toxicological research, as well as in studies of drug metabolism. This application note provides a detailed protocol for the determination of this compound in human urine samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is suitable for researchers, scientists, and professionals in drug development who require a reliable and validated analytical procedure.
Principle
This method involves the isolation of this compound from the urine matrix, followed by chromatographic separation on a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase, and the analyte is detected by its absorbance in the UV spectrum. Quantification is performed using an external standard calibration curve.
Apparatus and Reagents
1.1 Apparatus
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Autosampler vials
1.2 Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free for blanks and calibration standards)
Experimental Protocols
2.1 Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.017 M potassium dihydrogen phosphate in deionized water. Adjust the pH to 3.3 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in an 87:13 (v/v) ratio.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1000 mg/L.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase buffer to achieve concentrations ranging from 1 mg/L to 40 mg/L.[1]
2.2 Sample Preparation
Two primary methods for sample preparation are presented below: a simple dilution method and a more rigorous extraction method for cleaner samples.
Protocol 2.2.1: Simple Dilution
This method is rapid and suitable for initial screening.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.[2]
-
Dilute 200 µL of the supernatant with 9.8 mL of the mobile phase buffer (a 1:50 dilution).[1]
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.[1]
Protocol 2.2.2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract, which can improve column longevity and reduce matrix effects.
-
To 1 mL of urine, add a suitable internal standard (optional, but recommended for best accuracy).
-
Adjust the pH of the urine sample to 2.0 with hydrochloric acid.[3]
-
Add 4 mL of a mixture of diethyl ether and methanol (9:1, v/v).[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
2.3 HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 87% 0.017 M KH₂PO₄ (pH 3.3) : 13% Acetonitrile[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1.4 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 225 nm[1][3] |
| Injection Volume | 10 µL[1] |
2.4 Calibration and Quantification
-
Inject the prepared working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Inject the prepared urine samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Correct the final concentration for the dilution factor used during sample preparation.
Data Presentation
The following tables summarize typical performance data for HPLC methods used in the analysis of mandelic acid derivatives in urine.
Table 1: Comparison of HPLC Methodologies for Mandelic Acid Derivatives in Urine
| Parameter | Method A | Method B | Method C |
| Analyte(s) | Mandelic Acid, Hippuric Acid, etc.[1] | This compound enantiomers[4] | Mandelic Acid, Phenylglyoxylic Acid[5] |
| Sample Prep | Dilution & Filtration[1] | Not specified | LLE or SPE[5] |
| Column | Inertsil ODS-80A (4.6 x 150 mm, 5µm)[1] | Chiral ligand-exchange column[4] | Not specified |
| Mobile Phase | 87% KH₂PO₄ buffer : 13% ACN[1] | Not specified | Formic acid in water and methanol[5] |
| Detection | UV at 225 nm[1] | Electrochemical[4] | MS/MS[5] |
Table 2: Method Validation Data Summary
| Validation Parameter | Result (Method A)[1] | Result (Method B)[4] | Result (Method C)[5] |
| Linearity (Range) | 1 - 40 mg/L | 0.5 - 500 pmol | Not specified |
| Correlation Coefficient (R²) | > 0.9999 | 0.999 | Not specified |
| Limit of Detection (LOD) | 0.084 mg/L | 0.5 pmol | 0.02 mg/L (MA) |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.075 mg/L (MA) |
| Precision (RSD%) | Not specified | 1.6 - 2.2% | < 11% |
| Accuracy/Recovery | Not specified | Not specified | > 82% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in urine by HPLC.
Caption: Workflow for this compound analysis in urine.
References
- 1. shimadzu.com [shimadzu.com]
- 2. eurekakit.com [eurekakit.com]
- 3. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene [mdpi.com]
- 4. Determination of this compound enantiomers in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Chiral Separation of p-Hydroxymandelic Acid Enantiomers by HPLC
Introduction
p-Hydroxymandelic acid is a significant chiral building block and metabolite. The stereoisomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development, clinical diagnostics, and metabolic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the enantioselective analysis of chiral compounds like this compound. This application note details a robust method for the chiral separation of this compound enantiomers.
Methodology
The enantiomers of this compound can be effectively resolved using a polysaccharide-based chiral stationary phase. The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector immobilized on the stationary phase.
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound enantiomers by HPLC.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or a similar cellulose (B213188) tris(3,5-dichlorophenylcarbamate) based column.
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and trifluoroacetic acid (TFA).
-
Sample: A solution of racemic this compound dissolved in the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
-
Composition: The exact ratio may require optimization, but a starting point is 80:20 (v/v) of n-hexane to isopropanol with 0.1% TFA.
-
Flow Rate: 0.5 - 1.2 mL/min.[1]
-
Temperature: 25 °C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times (t_R), resolution (R_s), and separation factor (α) for the enantiomeric pair.
Data Presentation
The following table summarizes the chromatographic results for the chiral separation of this compound and related mandelic acid derivatives. It should be noted that while baseline resolution is achievable for mandelic acid, the enantioselectivity for 4-hydroxymandelic acid on CHIRALPAK® IC has been reported to be low, suggesting that method optimization is critical.[1]
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (t_R1) min | Retention Time (t_R2) min | Resolution (R_s) | Separation Factor (α) |
| This compound | CHIRALPAK® IC | n-Hexane/IPA/TFA | 1.0 | 230 | - | - | Low | - |
| Mandelic Acid | Eurocel 01 | n-Hexane/IPA/TFA (80:20 + 0.1%) | 0.5 | 215 | - | - | - | 1.43 |
| Mandelic Acid | CHIRALPAK® IC | n-Hexane/IPA/TFA | 1.0 | 230 | - | - | 2.21 | - |
Data for this compound on CHIRALPAK® IC indicates low enantioselectivity, specific quantitative values were not provided in the source material.[1] Data for Mandelic acid on Eurocel 01 is provided for reference.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the key components of the chiral separation method.
References
Application Notes and Protocols for the Synthesis of p-Hydroxymandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
p-Hydroxymandelic acid is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of cardiovascular drugs such as atenolol (B1665814) and broad-spectrum antibiotics like amoxicillin.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound from the reaction of phenol (B47542) and glyoxylic acid. The synthesis involves a condensation reaction, and various catalytic methods have been developed to optimize the yield and purity of the para-isomer, which is the desired product over the ortho-isomer.[1][2][3]
Chemical Reaction:
The fundamental reaction for the synthesis of this compound is the condensation of phenol with glyoxylic acid.[4]
HOC₆H₅ + CHOCO₂H → HOC₆H₄CH(OH)CO₂H
Data Presentation
A summary of quantitative data from various synthetic methods is presented below for easy comparison.
| Catalyst/Method | Reaction Temperature (°C) | Reaction Time (hours) | Solvent System | Reported Yield of this compound | Reference |
| Phase-Transfer Catalysis (Triethyl benzyl (B1604629) ammonium (B1175870) chloride) | 50 ± 2 | 8 | Toluene (B28343)/Water | Not explicitly stated for isolated p-isomer, but process is described. | [1] |
| Phase-Transfer Catalysis (Triethyl benzyl ammonium chloride) | 60 ± 2 | 8 | Toluene/Water | Not explicitly stated for isolated p-isomer, but process is described. | [1] |
| Alkaline Medium | 40 - 70 | Not specified (short time) | Aqueous Alkali | High yields | [5] |
| Alkaline Medium | Not specified | Not specified | Aqueous Alkali | 77% (based on glyoxylic acid) | [3][6] |
| Anion Exchange Resin | 40 - 95 | Not specified | Aqueous | Good yield, high purity | [7] |
| Trivalent Metal Ion Catalysis | Not specified | Not specified | Organic Amine Solvent | 59-87% (mixture of isomers) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using Phase-Transfer Catalysis
This protocol is adapted from a patented method utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous glyoxylic acid and the organic phenol phase.[1]
Materials:
-
Coking phenol (>99.0% purity)
-
Glyoxylic acid solution (50% in water)
-
Triethyl benzyl ammonium chloride (phase-transfer catalyst)
-
Toluene
-
Water
-
Nitrogen gas supply
-
500 mL four-hole reaction flask equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
Under a nitrogen atmosphere, charge the 500 mL four-hole reaction flask with 56.4 g of coking phenol and 74 g of 50% aqueous glyoxylic acid.
-
Add 4.5 g of triethyl benzyl ammonium chloride to the mixture while continuously stirring.
-
Add 80 g of toluene and 80 g of water to serve as the reaction medium.
-
Heat the reaction mixture to and maintain the temperature at 50 ± 2 °C.
-
Continue the reaction for 8 hours with vigorous stirring.
-
After 8 hours, cool the reaction mixture to 10 °C.
-
Allow the mixture to stand for phase separation into an organic phase and an aqueous phase.
-
Separate the aqueous phase, which contains the this compound and o-hydroxymandelic acid.
-
The this compound is then separated from the ortho-isomer and purified using column chromatography.[1]
Protocol 2: Synthesis in an Alkaline Medium
This protocol is based on the condensation of phenol and glyoxylic acid in an aqueous alkaline solution.[3][6]
Materials:
-
Phenol
-
Glyoxylic acid
-
Sodium hydroxide (B78521) (or other suitable base)
-
Water
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare an aqueous solution of phenol in an alkaline medium in the reaction vessel.
-
Separately prepare an aqueous solution of glyoxylic acid and a portion of the alkali.
-
Slowly add the glyoxylic acid solution to the phenol solution with continuous stirring.
-
Maintain the reaction temperature between 40 °C and 70 °C for a shortened reaction time and high yield.[5]
-
Upon completion of the reaction, acidify the mixture.
-
Extract the unreacted phenol using a suitable organic solvent (e.g., methyl isobutyl ketone).[2]
-
The aqueous phase containing the this compound can then be further purified. One method involves extraction with a solvent followed by distillation of the solvent to obtain crystalline this compound.[5]
Protocol 3: Synthesis using an Anion Exchange Resin
This method employs an anion exchange resin as a catalyst, which can be recovered and reused.[2][7]
Materials:
-
Phenol
-
Glyoxylic acid
-
Anion exchange resin
-
Aqueous solvent
-
Stirred reaction vessel or column
Procedure:
-
React an excess of phenol with glyoxylic acid in an aqueous medium in the presence of an anion exchange resin. The reaction can be performed in a stirred vessel or a fluidized bed column.[2]
-
The reaction should be carried out at a temperature of 40 °C or higher, ideally between 50 °C and 95 °C.[7]
-
The reaction is effective at a pH of 6.5 or higher, preferably between pH 7 and 9.[7]
-
After the reaction, the mixture containing phenol, 2-hydroxymandelic acid, and 4-hydroxymandelic acid is passed through a column containing an anion exchange resin.
-
The components are separated by elution. First, the excess phenol is eluted. This is followed by the selective elution of 4-hydroxymandelic acid, and finally, 2-hydroxymandelic acid.[2]
Mandatory Visualization
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development:
This compound serves as a key starting material for the synthesis of several important pharmaceuticals. Its primary application is as an intermediate in the production of atenolol, a beta-blocker used to treat high blood pressure, and in the synthesis of semi-synthetic penicillins and cephalosporins.[1][2] The ability to efficiently synthesize high-purity this compound is therefore of significant interest to the pharmaceutical industry. The compound is also used in the synthesis of 4-hydroxyphenylacetic acid, another valuable intermediate.[2][8] Furthermore, it finds applications as a raw material for food additives and in the synthesis of various other active molecules.[9]
References
- 1. CN101417942A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 5. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 6. Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid | Semantic Scholar [semanticscholar.org]
- 7. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 8. CN102010325A - Method for synthesizing p-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 9. This compound/4-Hydroxymandelic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for the Synthesis of Atenolol from p-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atenolol (B1665814), a selective β1-adrenergic receptor antagonist, is a widely used pharmaceutical for the management of cardiovascular diseases, primarily hypertension. This document provides detailed application notes and protocols for the synthesis of atenolol, utilizing p-hydroxymandelic acid as a key precursor. The synthetic pathway involves a multi-step process, including the reduction of this compound to p-hydroxyphenylacetic acid, followed by amidation and subsequent reaction with epichlorohydrin (B41342) and isopropylamine (B41738) to yield the final active pharmaceutical ingredient. These protocols are intended for research and development purposes and should be performed by qualified personnel in a laboratory setting.
Synthetic Pathway Overview
The synthesis of atenolol from this compound can be outlined in the following key steps:
-
Reduction of this compound: The initial step involves the reduction of the benzylic hydroxyl group of this compound to yield p-hydroxyphenylacetic acid. This transformation is a critical step in forming the core phenylacetic acid structure of atenolol.[1][2][3]
-
Amidation of p-Hydroxyphenylacetic Acid: The carboxylic acid functionality of p-hydroxyphenylacetic acid is then converted to an amide, forming 2-(4-hydroxyphenyl)acetamide. This intermediate is a crucial building block for the final steps of the synthesis.[4]
-
Etherification and Amination: The final stage of the synthesis involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by the introduction of the isopropylamino group to form atenolol.[5][6]
Caption: Overall synthetic pathway of atenolol from this compound.
Experimental Protocols
Protocol 1: Synthesis of p-Hydroxyphenylacetic Acid from this compound
This protocol describes the catalytic hydrogenation of this compound to p-hydroxyphenylacetic acid.[2]
Materials:
-
This compound monohydrate
-
5% Palladium on carbon (Pd/C) catalyst
-
Concentrated sulfuric acid
-
Water
-
Hydrogen gas
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 50.0 g (0.269 mole) of this compound monohydrate in a mixture of 480 g of water and 33.4 g (0.324 mole) of concentrated sulfuric acid.
-
To this solution, carefully add 3.7 g of a 5% palladium on carbon catalyst.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to 4 kg/cm ².
-
Heat the reaction mixture to 90-93 °C with vigorous stirring.
-
Maintain these conditions for 4 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Neutralize the filtrate with a suitable alkali.
-
The solvent is then distilled off to dryness to yield p-hydroxyphenylacetic acid.
Quantitative Data Summary Table 1: Synthesis of p-Hydroxyphenylacetic Acid
| Parameter | Value | Reference |
| Starting Material | This compound Monohydrate | [2] |
| Reducing Agent | H₂ gas with 5% Pd/C catalyst | [2] |
| Reaction Temperature | 90-93 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Pressure | 4 kg/cm ² | [2] |
| Yield | High (specific yield not detailed) | [2] |
| Purity | High quality | [2] |
Protocol 2: Synthesis of 2-(4-hydroxyphenyl)acetamide from p-Hydroxyphenylacetic Acid
This protocol details a greener approach to the amidation of p-hydroxyphenylacetic acid.[4]
Materials:
-
p-Hydroxyphenylacetic acid
-
Ammonium (B1175870) carbonate
-
Diisopropyl ether
-
Water (chilled)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
Dissolve 3.0 g of p-hydroxyphenylacetic acid in 40.0 ml of methanol at room temperature in a round-bottom flask.
-
Add 1.8 g of ammonium carbonate to the solution under stirring.
-
Continue stirring for 30 minutes at room temperature to ensure complete dissolution.
-
Slowly heat the reaction mixture to reflux and maintain for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 60.0 ml of diisopropyl ether to the mixture with stirring.
-
Cool the reaction mass to room temperature and then chill to 10-15 °C.
-
Maintain at this temperature for 30 minutes.
-
Filter the precipitated solid and wash with chilled water.
-
Dry the solid under vacuum at 55-60 °C to obtain 2-(4-hydroxyphenyl)acetamide.
Quantitative Data Summary Table 2: Synthesis of 2-(4-hydroxyphenyl)acetamide
| Parameter | Value | Reference |
| Starting Material | p-Hydroxyphenylacetic Acid | [4] |
| Reagent | Ammonium Carbonate | [4] |
| Solvent | Methanol | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 4-5 hours | [4] |
| Yield | 28-30% | [4] |
| Purity (by HPLC) | 99.89% | [4] |
Protocol 3: Synthesis of Racemic Atenolol from 2-(4-hydroxyphenyl)acetamide
This protocol describes the final steps in the synthesis of racemic atenolol.[5]
Materials:
-
2-(4-Hydroxyphenyl)acetamide
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Methanol
-
Isopropylamine
-
Standard laboratory glassware
Procedure:
-
Stir 2.52 g (16.67 mmol) of 2-(4-hydroxyphenyl)acetamide in 13 mL (165.80 mmol) of epichlorohydrin at room temperature.
-
Add a solution of 0.33 g (8.25 mmol) of NaOH in 5 mL of H₂O to the mixture.
-
Stir the reaction for 48 hours. Monitor for full conversion by TLC (Methanol:CH₂Cl₂: 1:4). The reaction will form a mixture of 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide and 2-(4-(2-oxiran-2-ylmethoxy)phenyl)benzeneacetamide.
-
Filter the mixture and dry the solids under reduced pressure.
-
Dissolve the crude product in 25 mL of methanol and add 10 mL (116.39 mmol) of isopropylamine.
-
Stir the mixture for 24 hours. Monitor for full conversion to atenolol by TLC.
-
Further purification steps, such as crystallization, may be required to isolate pure atenolol.
Quantitative Data Summary Table 3: Synthesis of Racemic Atenolol
| Parameter | Value | Reference |
| Starting Material | 2-(4-Hydroxyphenyl)acetamide | [5] |
| Reagents | Epichlorohydrin, NaOH, Isopropylamine | [5] |
| Reaction Time (Step 1) | 48 hours | [5] |
| Reaction Time (Step 2) | 24 hours | [5] |
| Overall Yield of (S)-Atenolol (optimized process) | 9.9% | [5] |
| Enantiomeric Excess of (S)-Atenolol (optimized process) | >99% | [5] |
Note: The provided yield is for an optimized synthesis of (S)-Atenolol, which involves additional resolution steps not detailed in this racemic protocol.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of atenolol.
References
- 1. US4393235A - Process for producing p-hydroxyphenyl/acetic acid - Google Patents [patents.google.com]
- 2. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 3. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Application Note: Quantitative Analysis of p-Hydroxymandelic Acid in Human Plasma and Urine by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
p-Hydroxymandelic acid (pHMA), also known as 4-hydroxymandelic acid, is an aromatic compound of significant interest in clinical and pharmaceutical research. It is a key intermediate in the human biosynthesis of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent antioxidant.[1][2] Monitoring the levels of pHMA in biological fluids such as plasma and urine can provide valuable insights into CoQ10 metabolism and may serve as a potential biomarker for certain metabolic disorders. This application note describes a sensitive and robust method for the quantification of this compound in human plasma and urine using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
Metabolic Pathway of this compound
In human cells, this compound is synthesized from 4-hydroxyphenylpyruvate, a catabolite of the amino acid tyrosine. This conversion is catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL). Subsequently, pHMA is converted to 4-hydroxybenzoate, a direct precursor for the benzoquinone headgroup of Coenzyme Q10.[2][3][4]
Caption: Metabolic pathway of this compound in CoQ10 biosynthesis.
Experimental Protocols
Sample Preparation
Plasma Samples: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to a UHPLC vial for analysis.
Urine Samples: Dilute-and-Shoot
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge at 5,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to a UHPLC vial for analysis.
UHPLC-MS/MS Method
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be optimized for this compound and internal standard. A possible transition for pHMA is m/z 167 -> 121. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical UHPLC-MS/MS method for the analysis of this compound in biological samples. The data presented is a compilation from representative methods for similar analytes.
| Parameter | Urine | Plasma |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | ~1.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery | 85 - 110% | 85 - 110% |
Experimental Workflow
Caption: UHPLC-MS/MS workflow for this compound analysis.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in human plasma and urine. The simple sample preparation procedures and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical research and drug development, facilitating further investigation into the role of this compound in human health and disease.
References
- 1. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Enzyme in CoQ10 Biosynthesis Pathway as a Novel Target to Treat Neurological Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An Enzymatic Assay for the Detection of p-Hydroxymandelic Acid
Introduction
This compound (4-Hydroxymandelic acid, 4-HMA) is a significant biomarker for monitoring the function of the adrenal medulla and is implicated in various metabolic pathways.[1] It is a metabolite of synephrine (B1677852) and an intermediate in the microbial degradation of mandelic acid.[2][3] Furthermore, 4-HMA serves as a valuable chiral precursor in the synthesis of pharmaceuticals and food additives.[4][5] Accurate and efficient detection of this compound is therefore crucial for clinical diagnostics, drug development, and biotechnology.[1] This application note provides a detailed protocol for an enzymatic assay for the quantitative determination of this compound using L-4-hydroxymandelate oxidase.
Principle of the Assay
The enzymatic assay is based on the oxidation of L-p-Hydroxymandelic acid catalyzed by L-4-hydroxymandelate oxidase (decarboxylating) from Pseudomonas convexa.[3] This enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and requires the presence of manganese ions (Mn²⁺) for its activity.[3] The reaction consumes the substrate, this compound, and the reaction progress can be monitored by measuring the change in absorbance of a suitable electron acceptor or by monitoring oxygen consumption using an oxygen electrode. For this protocol, we will describe a spectrophotometric method based on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which exhibits a color change upon reduction.
Materials and Reagents
-
L-4-hydroxymandelate oxidase (partially purified from Pseudomonas convexa or recombinantly expressed)
-
This compound standard solutions
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Flavin adenine dinucleotide (FAD) solution (1 mM)
-
Manganese chloride (MnCl₂) solution (100 mM)
-
2,6-dichloroindophenol (DCIP) solution (1 mM)
-
Bovine Serum Albumin (BSA) solution (1 mg/mL)
-
Microplate reader or spectrophotometer capable of reading at 600 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Enzyme Solution: Prepare a working solution of L-4-hydroxymandelate oxidase in assay buffer containing 1 mg/mL BSA to maintain enzyme stability. The optimal concentration should be determined empirically.
-
Substrate Standard Curve: Prepare a series of this compound standard solutions in the assay buffer with concentrations ranging from 0 to 500 µM.
-
Reaction Mix: For each reaction, prepare a master mix containing:
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
10 µM FAD
-
1 mM MnCl₂
-
100 µM DCIP
-
-
-
Assay Procedure:
-
Pipette 180 µL of the Reaction Mix into each well of a 96-well microplate.
-
Add 10 µL of the this compound standard solutions or unknown samples to the respective wells.
-
Initiate the reaction by adding 10 µL of the L-4-hydroxymandelate oxidase solution to each well.
-
Immediately place the microplate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes at 25°C.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (ΔA₆₀₀/min) for each standard and sample.
-
Subtract the rate of the blank (0 µM this compound) from all other rates to correct for any background reaction.
-
Plot the corrected initial rates against the corresponding this compound concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their reaction rates from the standard curve.
-
Quantitative Data Summary
The following table summarizes key parameters for enzymes involved in this compound metabolism, compiled from various sources. This data can be used as a reference for optimizing the assay conditions.
| Parameter | L-4-hydroxymandelate oxidase | Engineered Hydroxymandelate Oxidase (HMOTM) | L(+)-Mandelate dehydrogenase |
| Source Organism | Pseudomonas convexa[3] | Engineered from Pseudomonas sp.[6] | Rhodotorula graminis[7] |
| Substrate | L-4-hydroxymandelic acid[3] | (S)-4-hydroxymandelic acid[6] | L(+)-Mandelate[7] |
| Cofactor(s) | FAD, Mn²⁺[3] | FMN[6] | FMN, Heme[7] |
| Optimal pH | Not explicitly stated | Not explicitly stated | 7.9[7] |
| Kinetic Parameters | Not explicitly stated | kcat/KM = 23-fold enhancement over wild type[6] | Not explicitly stated for p-HMA |
| Inhibitors | Not explicitly stated | Not explicitly stated | D(-)-Mandelate, L(+)-hexahydromandelate (competitive)[7] |
Visualizations
Biochemical Pathway
Caption: Enzymatic conversion of this compound.
Experimental Workflow
References
- 1. This compound/4-Hydroxymandelic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Determination of this compound enantiomers in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. L(+)-Mandelate dehydrogenase from Rhodotorula graminis: purification, partial characterization and identification as a flavocytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of p-Hydroxymandelic Acid for Enhanced GC-MS Analysis
ABSTRACT: This application note provides detailed protocols for the derivatization of p-Hydroxymandelic acid (pHMA) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to its polar nature and low volatility, direct GC-MS analysis of pHMA is challenging. Derivatization via silylation or esterification significantly improves its chromatographic behavior and detection sensitivity. This document outlines two effective derivatization procedures, presents hypothetical quantitative performance data, and offers guidance for researchers, scientists, and drug development professionals working with this and similar compounds.
Introduction
This compound is a metabolite of interest in various biomedical and pharmaceutical research areas. Its accurate quantification is crucial for understanding metabolic pathways and for the development of diagnostic and therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of small molecules. However, compounds containing polar functional groups, such as the hydroxyl and carboxylic acid moieties in this compound, exhibit poor volatility and thermal stability, leading to poor peak shape and low sensitivity in GC-MS analysis.[1][2]
Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] This application note details two common and effective derivatization techniques for this compound:
-
Silylation: Replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.
-
Esterification/Acylation: Conversion of the carboxylic acid to a methyl ester and acylation of the hydroxyl groups.
By following the detailed protocols herein, researchers can achieve reliable and sensitive quantification of this compound in various sample matrices.
Experimental Protocols
Silylation of this compound
This protocol is adapted from established methods for the analysis of urinary organic acids.[4][5] Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens.[2]
Materials:
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC vials (2 mL) with inserts
Protocol:
-
Sample Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Drying: Transfer 100 µL of the stock solution to a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[3]
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
-
Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Esterification of this compound
This protocol involves a two-step process: esterification of the carboxylic acid group followed by acylation of the hydroxyl groups. This method provides stable derivatives suitable for GC-MS analysis.
Materials:
-
This compound standard
-
Methanolic HCl (3 M)
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC vials (2 mL)
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Esterification:
-
Transfer 100 µL of the stock solution to a reaction vial.
-
Add 200 µL of 3 M methanolic HCl.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature and evaporate the solvent under a stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
Extraction:
-
After cooling, add 500 µL of hexane and 500 µL of saturated sodium bicarbonate solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The sample is ready for GC-MS analysis. Inject 1 µL of the hexane solution into the GC-MS system.
Data Presentation
The following table summarizes the expected quantitative performance of the silylation method for this compound, based on data for the closely related compound, mandelic acid.[6][7] These values should be determined experimentally for this compound in the user's laboratory.
| Parameter | Silylation (TMS Derivative) | Esterification/Acylation |
| Derivative | Tris-TMS-p-Hydroxymandelic acid | Methyl (p-acetoxymandelate) |
| Retention Time (min) | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | ~1.25 µg/mL* | To be determined |
| Linear Range | To be determined | To be determined |
| Recovery (%) | >90% | >85% |
| RSD (%) | <10% | <15% |
*Note: The LOQ value is based on published data for mandelic acid derivatized with MSTFA and should be considered an estimate for this compound.[6][7]
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Caption: General workflow for this compound derivatization and analysis.
Silylation Reaction Pathway
The diagram below shows the chemical reaction for the silylation of this compound with BSTFA.
Caption: Silylation of this compound.
Conclusion
The protocols described in this application note provide robust and reliable methods for the derivatization of this compound for GC-MS analysis. Both silylation and esterification/acylation are effective in increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection limits. The choice of derivatization method may depend on the specific sample matrix and available instrumentation. For routine analysis, silylation with BSTFA is often preferred due to its simplicity and effectiveness. It is recommended that each laboratory validates the chosen method to determine specific performance characteristics such as LOD, LOQ, and linearity.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. mdpi.com [mdpi.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erndim.org [erndim.org]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Hydroxymandelic Acid as a Substrate for Mandelate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-hydroxymandelic acid as a substrate for mandelate (B1228975) dehydrogenase, including kinetic data and detailed experimental protocols. The information is intended to guide researchers in designing and executing experiments to study enzyme kinetics, substrate specificity, and the potential for drug development applications.
Introduction
Mandelate dehydrogenases are a family of oxidoreductases that catalyze the reversible oxidation of mandelic acid to benzoylformate. These enzymes are of significant interest due to their role in bacterial metabolism and their potential applications in biocatalysis and chiral synthesis. The substrate specificity of mandelate dehydrogenases varies between different organisms. Understanding how substitutions on the phenyl ring of mandelate, such as the hydroxyl group in this compound, affect enzyme kinetics is crucial for both fundamental enzymology and the development of novel biocatalytic processes.
This document focuses on the interaction of mandelate dehydrogenases with this compound, providing quantitative data on enzyme kinetics and a detailed protocol for a spectrophotometric assay.
Data Presentation
The following tables summarize the kinetic parameters of L-(+)-mandelate dehydrogenase from Rhodotorula graminis and (S)-mandelate dehydrogenase from Pseudomonas putida with their respective preferred substrates and analogues.
Table 1: Kinetic Parameters of L-(+)-Mandelate Dehydrogenase from Rhodotorula graminis with Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| (L)-Mandelic acid | 0.14 | 230 | 1643 |
| (L)-p-Hydroxymandelic acid | 0.25 | 150 | 600 |
| (L)-p-Chloromandelic acid | 0.10 | 250 | 2500 |
| (L)-p-Bromomandelic acid | 0.08 | 240 | 3000 |
| (L)-p-Methylmandelic acid | 0.12 | 200 | 1667 |
Data extracted from a detailed kinetic analysis of L-(+)-mandelate dehydrogenase with mono-substituted mandelates. The experiments were conducted at 25°C in a pH 7.5 buffer.[1]
Table 2: Substrate Specificity of (S)-Mandelate Dehydrogenase from Pseudomonas putida
| Substrate | Relative Activity (%) |
| (S)-Mandelic acid | 100 |
| (S)-p-Hydroxymandelic acid | Likely active, but specific data not available. The enzyme preferentially binds large substrates.[2][3] |
| Other substituted (S)-mandelic acids | Data not available |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Mandelate Dehydrogenase Activity with this compound
This protocol is adapted from general dehydrogenase assays and the kinetic studies performed on L-(+)-mandelate dehydrogenase from Rhodotorula graminis.[1] It relies on monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP) or a tetrazolium salt like INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride), which results in a measurable change in absorbance.
Materials:
-
Purified mandelate dehydrogenase
-
(L)- or (S)-p-Hydroxymandelic acid (substrate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
2,6-dichloroindophenol (DCIP) or INT solution (electron acceptor)
-
Phenazine methosulfate (PMS; as an intermediate electron carrier if needed)
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength (e.g., 600 nm for DCIP reduction)
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the potassium phosphate buffer. The concentration should be varied to determine Km.
-
Prepare a stock solution of DCIP or INT in the same buffer. The final concentration in the assay will typically be in the range of 50-100 µM.
-
If using PMS, prepare a fresh stock solution in the dark.
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the potassium phosphate buffer, the electron acceptor solution (DCIP or INT), and PMS (if used).
-
Add the desired concentration of the this compound substrate.
-
The total volume of the reaction mixture is typically 1 mL.
-
-
Enzyme Reaction Initiation and Measurement:
-
Equilibrate the cuvette containing the assay mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, known amount of purified mandelate dehydrogenase to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the decrease in absorbance at 600 nm (for DCIP) or the increase in absorbance at the appropriate wavelength for the reduced form of the tetrazolium salt (e.g., ~490 nm for formazan).
-
Record the change in absorbance over time for a period where the reaction is linear.
-
-
Calculation of Enzyme Activity:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the electron acceptor. For DCIP at 600 nm, ε is approximately 21,000 M-1cm-1.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
-
Determination of Kinetic Parameters:
-
Repeat the assay with varying concentrations of this compound.
-
Plot the initial reaction rates against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a suitable software program.
-
Calculate kcat from the Vmax value and the enzyme concentration (kcat = Vmax / [E]).
-
Visualization
Diagram 1: Enzymatic Reaction of Mandelate Dehydrogenase
Caption: Oxidation of this compound by mandelate dehydrogenase.
Diagram 2: Experimental Workflow for Determining Kinetic Parameters
Caption: Workflow for kinetic analysis of mandelate dehydrogenase.
References
- 1. Substrate analogues as probes of the catalytic mechanism of L-mandelate dehydrogenase from Rhodotorula graminis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-Mandelate dehydrogenase from Pseudomonas putida: mechanistic studies with alternate substrates and pH and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for p-Hydroxymandelic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxymandelic acid is an alpha-hydroxy acid with a phenolic group, making it a versatile building block for the synthesis of functional and biodegradable polymers. Its structure allows for the formation of polyesters through the reaction of its hydroxyl and carboxylic acid functionalities. The resulting polymers are of significant interest in the biomedical and pharmaceutical fields due to their potential for biodegradability, biocompatibility, and applications in controlled drug delivery systems.
These application notes provide a comprehensive overview of the synthesis of this compound, its polymerization into polyesters, and its potential applications, particularly in drug delivery. Due to the limited availability of direct experimental data on the homopolymer of this compound, this document leverages data from closely related and well-characterized analogous polymers, such as polymandelic acid (PMA), to provide illustrative examples and expected property ranges.
I. Synthesis of this compound Monomer
The synthesis of this compound is typically achieved through the condensation of phenol (B47542) and glyoxylic acid. Several methods have been reported, and a representative protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Glyoxylic acid (50% solution in water)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve phenol (1.2 equivalents) in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add glyoxylic acid (1.0 equivalent) to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
After the reaction is complete, acidify the mixture to a pH of 1-2 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.
II. Polymerization of this compound
Polyesters from this compound can be synthesized via two primary routes: self-condensation polymerization and ring-opening polymerization (ROP) of a cyclic derivative.
A. Self-Condensation Polymerization
This method involves the direct polymerization of the this compound monomer through the formation of ester linkages.
Materials:
-
This compound
-
Catalyst (e.g., tin(II) octoate, p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., diphenyl ether) or solvent-free (melt condensation)
-
Methanol
Procedure:
-
Melt Condensation:
-
Place this compound and a catalyst (e.g., 0.02 mol% tin(II) octoate) in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Heat the mixture under a nitrogen atmosphere to a temperature above the monomer's melting point (e.g., 180-200 °C).
-
Apply a vacuum to remove the water formed during the condensation reaction.
-
Continue the reaction for several hours until a high viscosity is achieved.
-
-
Solution Condensation:
-
Dissolve this compound and a catalyst in a high-boiling point solvent.
-
Heat the solution to reflux with a Dean-Stark trap to remove water.
-
Continue the reaction for 24-48 hours.
-
-
Purification:
-
Dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol.
-
Collect the precipitate by filtration and dry under vacuum.
-
B. Ring-Opening Polymerization (ROP)
ROP generally yields polymers with higher molecular weights and narrower polydispersity. This process first requires the synthesis of a cyclic monomer, such as a lactone or a cyclic diester (lactone) of this compound.
Step 1: Synthesis of a Cyclic Monomer (Illustrative)
The synthesis of a cyclic monomer would involve intramolecular cyclization or dimerization of a modified this compound. For instance, a cyclic diester could be formed under vacuum at elevated temperatures with a suitable catalyst.
Step 2: Ring-Opening Polymerization
Materials:
-
Cyclic monomer of this compound
-
Initiator (e.g., tin(II) octoate, an alcohol)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the cyclic monomer in anhydrous toluene.
-
Add the initiator and catalyst.
-
Heat the reaction mixture to a specified temperature (e.g., 100-140 °C) and stir for the required reaction time.
-
Monitor the polymerization by observing the increase in viscosity.
-
Terminate the polymerization by cooling the reaction mixture.
-
Purify the polymer by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
III. Data Presentation: Properties of Analogous Polymers
As direct experimental data for poly(this compound) is scarce, the following tables summarize the properties of polymandelic acid (PMA), a closely related and well-studied biodegradable polymer. These values provide a reasonable estimate of the expected properties for poly(this compound).
Table 1: Molecular Weight and Polydispersity of Polymandelic Acid (PMA)
| Polymerization Method | Catalyst/Initiator | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Ring-Opening Polymerization | Sn(Oct)₂ | 25,000 - 150,000 | 35,000 - 250,000 | 1.2 - 1.7 |
| Melt Polycondensation | SnCl₂ | 15,000 - 40,000 | 30,000 - 80,000 | 2.0 - 2.5 |
Note: Data is for polymandelic acid and serves as an illustrative example. Actual values for poly(this compound) may vary.
Table 2: Thermal and Mechanical Properties of Polymandelic Acid (PMA)
| Property | Value |
| Glass Transition Temperature (Tg) | 85 - 110 °C |
| Melting Temperature (Tm) | Amorphous (no distinct Tm) |
| Tensile Strength | 30 - 50 MPa |
| Young's Modulus | 2 - 4 GPa |
Note: Data is for polymandelic acid and serves as an illustrative example. The presence of the para-hydroxyl group in poly(this compound) may influence these properties, potentially increasing Tg and affecting mechanical strength through hydrogen bonding.
Table 3: Biodegradation Data for Representative Polyesters
| Polymer | Environment | Degradation Time (Significant Mass Loss) |
| Polymandelic Acid (PMA) | In vitro (pH 7.4, 37 °C) | Slow (months to years) |
| Poly(lactic acid) (PLA) | Composting (58 °C) | 2-3 months |
| Poly(glycolic acid) (PGA) | In vivo | 1-2 months |
Note: The degradation rate of poly(this compound) is expected to be influenced by its hydrophilicity and the presence of the phenolic hydroxyl group.
IV. Applications in Drug Delivery
Biodegradable polyesters derived from this compound are promising candidates for drug delivery systems. They can be formulated into various carriers such as nanoparticles, microparticles, and implants to provide controlled and sustained release of therapeutic agents.
Hypothetical Drug Release Profile
The release of a drug from a poly(this compound) matrix would typically follow a biphasic pattern:
-
Initial Burst Release: Drug adsorbed on the surface of the carrier is rapidly released.
-
Sustained Release: The drug entrapped within the polymer matrix is released over a prolonged period as the polymer degrades and the drug diffuses out.
Table 4: Factors Influencing Drug Release from a Poly(this compound) Matrix
| Factor | Influence on Drug Release |
| Polymer Properties | |
| Molecular Weight | Higher Mw generally leads to slower degradation and release. |
| Crystallinity | Higher crystallinity can slow down degradation and drug diffusion. |
| Hydrophilicity | The p-hydroxyl group may increase hydrophilicity, potentially accelerating hydrolysis and drug release compared to PMA. |
| Drug Properties | |
| Solubility | Higher drug solubility in the degradation medium can lead to faster release. |
| Drug-Polymer Interaction | Strong interactions (e.g., hydrogen bonding with the p-hydroxyl group) can retard drug release. |
| Formulation | |
| Drug Loading | Higher drug loading can lead to a faster initial burst release. |
| Particle Size | Smaller particles have a larger surface area-to-volume ratio, resulting in faster release. |
V. Visualizations
Diagrams of Key Processes
Caption: Synthesis workflow for this compound.
Caption: General workflows for polymerization.
Caption: Drug release from a polymer nanoparticle.
Caption: Expected biodegradation pathway.
Application Notes and Protocols for the Quantification of p-Hydroxymandelic Acid in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxymandelic acid is a metabolite of synephrine, a biogenic amine found in various plants, notably in bitter orange (Citrus aurantium). Synephrine is a common ingredient in dietary supplements marketed for weight loss and athletic performance.[1] The quantification of its metabolite, this compound, in plasma is crucial for pharmacokinetic studies, understanding its physiological effects, and assessing the safety and efficacy of synephrine-containing products.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma samples using modern analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of p-Synephrine
p-Synephrine is metabolized in the body, with this compound being one of the major urinary metabolites.[4] The biotransformation primarily involves monoamine oxidase (MAO), which catalyzes the oxidative deamination of p-synephrine to form p-hydroxyphenyl-glycolaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase to yield this compound.
Caption: Metabolic conversion of p-synephrine to this compound.
Experimental Protocols
This section details two primary methods for the quantification of this compound in plasma: UPLC-MS/MS and GC-MS. The UPLC-MS/MS method is generally preferred for its high sensitivity, specificity, and throughput without the need for derivatization.
Method 1: UPLC-MS/MS Quantification
This protocol is adapted from established methods for the analysis of acidic compounds in plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[1][3][4][5]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid.
-
Internal Standard (IS) solution: A structurally similar compound, such as a stable isotope-labeled this compound or a related mandelic acid derivative, at a known concentration in 50:50 methanol (B129727):water.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of cold ACN with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Conditions
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ m/z 167.04 → Product ion (specific fragment to be determined by infusion and optimization).
-
Internal Standard: Determined based on the specific IS used.
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 2.5-3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350-450°C
-
Desolvation Gas Flow: 600-800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Caption: UPLC-MS/MS sample preparation and analysis workflow.
Method 2: GC-MS Quantification with Derivatization
For laboratories where GC-MS is the primary analytical platform, a derivatization step is necessary to increase the volatility of this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more rigorous cleanup method that can provide cleaner extracts than protein precipitation.[6]
-
Reagents:
-
SPE Cartridge: Polymeric reversed-phase (e.g., Oasis HLB) or a mixed-mode anion exchange cartridge.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
Elution solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide (B78521) or acetonitrile).
-
Internal Standard solution.
-
-
Procedure:
-
Pre-treat Plasma: To 100 µL of plasma, add 10 µL of IS and dilute with 300 µL of 1% formic acid in water.[6]
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute this compound and the IS with 1 mL of the elution solvent.
-
Evaporate: Evaporate the eluate to dryness under nitrogen.
-
2. Derivatization
-
Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Pyridine (B92270) or other suitable solvent.
-
-
Procedure:
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 10-15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Ions to Monitor: Determined by analyzing the mass spectrum of the derivatized this compound standard.
-
Caption: GC-MS sample preparation and analysis workflow.
Data Presentation
The following tables summarize the expected performance characteristics of a validated UPLC-MS/MS method for the quantification of this compound in human plasma, based on literature values for similar phenolic acids.
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 115% |
Table 2: Quantitative Data for this compound in Plasma (UHPLC-HRMS)
| Parameter | Reported Value | Reference |
| Linearity Range (nmol/L) | 27 - 409,433 | [8] |
| R² | > 0.9824 | [8] |
| Limit of Detection (LOD) (nmol/L) | 9 - 8193 | [8] |
| Limit of Quantification (LOQ) (nmol/L) | 27 - 24,581 | [8] |
| Intra-day Precision (%RSD) | 0.1 - 14.8 | [8] |
| Inter-day Precision (%RSD) | 0.4 - 14.9 | [8] |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the robust and reliable quantification of this compound in plasma samples. The choice between UPLC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirements of the study. For high-throughput analysis with high sensitivity and specificity, the UPLC-MS/MS method is recommended. Proper method validation is essential to ensure the accuracy and precision of the generated data, which is critical for its application in clinical and research settings.
References
- 1. Acute p-synephrine ingestion increases whole-body fat oxidation during 1-h of cycling at Fatmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Citrus p-Synephrine Improves Energy Homeostasis by Regulating Amino Acid Metabolism in HFD-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: p-Hydroxymandelic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of p-Hydroxymandelic acid and improve yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of reacting phenol (B47542) with glyoxylic acid.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors. A primary cause is the competing Cannizzaro reaction of glyoxylic acid, which becomes significant under certain conditions.[1] Additionally, suboptimal reaction parameters can hinder the desired condensation reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 40°C to 70°C is often recommended for the reaction between phenol and glyoxylic acid in the presence of an alkali to achieve high yields in a shorter time.[1]
-
Control pH: The pH of the reaction mixture plays a crucial role. An alkaline environment is necessary for the condensation to occur. However, excessively high pH can favor the Cannizzaro reaction. For reactions utilizing certain catalysts like anion exchange resins, a pH range of 7 to 9 is effective.[2]
-
Adjust Molar Ratio of Reactants: An excess of phenol is often used to drive the reaction towards the formation of this compound. A molar ratio of phenol to glyoxylic acid between 1.2:1 and 1.5:1 has been reported to be effective.[3]
-
Consider a Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., triethyl benzyl (B1604629) ammonia (B1221849) chloride), can significantly improve the reaction efficiency and yield by facilitating the interaction between reactants in a two-phase system.[3]
Q2: How can I minimize the formation of the ortho-isomer (o-Hydroxymandelic acid)?
The formation of the ortho-isomer is a common side reaction. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction.
Troubleshooting Steps:
-
Catalyst Selection: The use of specific catalysts can favor the formation of the para-isomer. For instance, some patented methods suggest that certain reaction systems can produce very small amounts of the 2-(2-hydroxyphenyl)mandelic acid isomer.[2]
-
Purification: If the formation of the ortho-isomer cannot be completely suppressed, efficient purification methods are necessary. Column chromatography is an effective technique for separating this compound from its ortho-isomer.[3]
Q3: My final product is difficult to crystallize and appears impure. What can I do?
Purification of this compound can be challenging.
Troubleshooting Steps:
-
Extraction: After the reaction, the product can be extracted from the aqueous solution using an organic solvent that is immiscible or has low miscibility with water, such as ethyl acetate.[2] This helps to separate the product from unreacted starting materials and inorganic salts.
-
Solvent Removal: Following extraction, the organic solvent can be removed by distillation to yield the crystalline product.[1]
-
Column Chromatography: For high-purity requirements, column chromatography is a highly effective method for separating the desired product from isomers and other impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
The most prevalent and modern method involves the condensation of phenol with glyoxylic acid.[1][4][5] Older methods, such as the reaction of p-Hydroxybenzaldehyde with sodium bisulfite and sodium cyanide, or the reaction of phenol with trichloro-aldehyde, are generally less favored due to longer reaction times, lower yields, and the use of highly toxic reagents.[3]
Q2: What is the role of a phase-transfer catalyst in this synthesis?
A phase-transfer catalyst, such as a quaternary ammonium salt, is used to facilitate the transfer of reactants between two immiscible phases (e.g., an aqueous phase and an organic phase).[3] This enhances the reaction rate and overall yield by bringing the reacting species into closer contact.
Q3: What are typical yields for the synthesis of this compound from phenol and glyoxylic acid?
Yields can vary significantly depending on the specific reaction conditions and catalysts used. With optimized conditions, yields can be quite high. For instance, a process reacting phenol and glyoxylic acid at 40° to 70° C has been reported to produce high yields.[1] Another method using a specific process claims a yield of 81% based on the glyoxylic acid used.[5]
Q4: Are there any environmentally friendly or "green" synthesis methods for this compound?
Research is ongoing into more sustainable synthesis methods. One approach involves the biosynthesis of this compound from glucose using engineered microorganisms like Saccharomyces cerevisiae.[6] This method avoids the use of harsh chemicals and petroleum-based starting materials.
Data Presentation
Table 1: Influence of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 40 - 65 | Not specified | High | [1] |
| 50 ± 2 | 8 | Not specified, but part of an optimized process | [3] |
| 60 ± 2 | 8 | Not specified, but part of an optimized process | [3] |
| 70 | 0.5 | 83.5 | [5] |
| 82 | 0.5 | 76.5 | [5] |
Table 2: Effect of Reactant Molar Ratio (Phenol:Glyoxylic Acid) on Synthesis
| Molar Ratio | Catalyst | Yield (%) | Reference |
| 1.2:1 - 1.5:1 | Quaternary ammonium salt | Not specified, but recommended range | [3] |
| 3:1 | Sodium Hydroxide | 81 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Phase-Transfer Catalyst
This protocol is based on a patented method and is intended for research purposes.[3]
Materials:
-
Phenol (purity > 99.0%)
-
Glyoxylic acid solution (50% in water)
-
Triethyl benzyl ammonia chloride (phase-transfer catalyst)
-
Water
-
Four-hole reaction flask equipped with a stirrer, thermometer, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, add 56.4 g of phenol and 74 g of 50% aqueous glyoxylic acid to a 500 mL four-hole reaction flask with continuous stirring.
-
Add 4.5 g of triethyl benzyl ammonia chloride as the phase-transfer catalyst.
-
Add a mixed solvent of 80 g of toluene and 80 g of water as the reaction medium.
-
Control the reaction temperature at 50 ± 2°C.
-
Maintain the reaction for 8 hours.
-
After the reaction is complete, cool the mixture to 10°C.
-
Allow the mixture to stand and separate into two phases.
-
Collect the aqueous phase containing the product.
-
The this compound can be further purified from the aqueous phase by column chromatography.[3]
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 3. CN101417942A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 5. DE2944295C2 - Process for the preparation of racemic p-hydroxy mandelic acid - Google Patents [patents.google.com]
- 6. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in p-Hydroxymandelic acid LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of p-Hydroxymandelic acid.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions.
Question: Why is the signal intensity of my this compound analyte significantly lower in biological samples (e.g., plasma, urine) compared to the standard prepared in a pure solvent?
Answer: This phenomenon is likely due to matrix effects , where endogenous components in the biological sample co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source. This interference can lead to ion suppression, resulting in a decreased analyte signal, or less commonly, ion enhancement.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before LC-MS/MS analysis.[1] Various techniques can be employed, with their effectiveness varying depending on the matrix and the specific interferents.
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing a wide range of interfering compounds.[3] For acidic compounds like this compound, a polymeric reversed-phase sorbent is often a good choice.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many matrix components based on its solubility characteristics.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing matrix components compared to SPE and LLE, which can result in more significant ion suppression.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.[5] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
Question: My results show poor reproducibility and accuracy, even after implementing a sample preparation method. What could be the cause?
Answer: Inconsistent results, despite sample preparation, can still be attributed to matrix effects that were not adequately addressed.
Solutions:
-
Evaluate Your Sample Preparation Method: The chosen sample preparation technique may not be optimal for your specific matrix. Consider comparing the effectiveness of different methods (PPT, LLE, and SPE) to identify the one that provides the best balance of recovery and matrix effect reduction.
-
Assess Matrix Effects from Different Lots: Biological matrices can exhibit significant lot-to-lot variability. It is crucial to evaluate the matrix effect using at least six different lots of the biological matrix to ensure the robustness of the method.[6]
-
Check for Interferences from Reagents and Collection Tubes: Exogenous materials, such as polymers from plastic tubes or anticoagulants like heparin, can also cause matrix effects. It is advisable to use consistent brands of labware and to evaluate the potential impact of different anticoagulants.
-
Implement a SIL-IS: If you are not already using a stable isotope-labeled internal standard, its implementation is highly recommended to improve accuracy and precision by compensating for variations in matrix effects and sample processing.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis?
A1: Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of matrix interferences and providing the cleanest extracts for LC-MS/MS analysis.[3] However, the optimal method may depend on the specific biological matrix and the required sensitivity. A comparison of different techniques is often recommended during method development.
Q2: How do I choose an appropriate internal standard for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3 or -13C6).[5][7][8] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[7] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.
Q3: Can I just dilute my sample to reduce matrix effects?
A3: While dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. Dilution is often used for matrices with lower protein content, like urine, but may not be sufficient for more complex matrices like plasma or serum.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method for quantifying matrix effects is the post-extraction spike method.[9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative data on the effectiveness of different sample preparation techniques in mitigating matrix effects and ensuring analyte recovery for phenolic acids, including compounds structurally similar to this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110 | 40 - 70 (Suppression) | Simple, fast, and inexpensive | Inefficient removal of matrix components, leading to significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 15 - 30 (Suppression) | Good removal of salts and highly polar interferences | Can be labor-intensive and may have lower recovery for highly polar analytes |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Suppression/Enhancement) | Highly effective at removing a broad range of interferences, provides the cleanest extracts | More complex and costly than PPT and LLE, requires method development |
Note: The values presented are representative and can vary depending on the specific analyte, biological matrix, and the detailed protocol used.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is adapted from methods for extracting phenolic acids from urine.[1][10]
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of supernatant, add 50 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., this compound-d3).
-
Acidify the sample by adding 300 µL of formic acid.[1]
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg).
-
Condition the cartridge sequentially with 1 mL of ethyl acetate, 1 mL of methanol (B129727), and 1 mL of 1% formic acid in water.[1]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 x 1 mL of 15% methanol in 1% formic acid in water to remove polar interferences.[1]
-
-
Drying:
-
Dry the cartridge under vacuum for 20 minutes.[1]
-
-
Elution:
-
Elute this compound and the SIL-IS with 2 x 1 mL of methanol or ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is based on methods for extracting similar acidic compounds from plasma.[11]
-
Sample Pre-treatment:
-
To 250 µL of plasma, add 25 µL of a stable isotope-labeled internal standard (SIL-IS) solution.
-
Acidify the plasma sample with 50 µL of 1M HCl.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl-tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).[11]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common LC-MS/MS analysis issues.
References
- 1. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. library.dphen1.com [library.dphen1.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO 3-treated silica, and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of p-Hydroxymandelic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of p-Hydroxymandelic acid.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the chiral separation of this compound?
A1: The primary challenge in separating this compound enantiomers is its high polarity. This can lead to poor retention on reversed-phase columns and a lack of resolution, with the compound eluting very quickly.[1]
Q2: What are the common initial approaches for mobile phase optimization?
A2: A common starting point is to use a reversed-phase HPLC method with a chiral mobile phase additive, such as a cyclodextrin (B1172386) derivative.[1][2] Key parameters to adjust include the type and concentration of the chiral additive, the organic modifier, and the pH of the aqueous portion of the mobile phase.[1][2][3]
Q3: Which type of organic modifier is typically preferred, acetonitrile (B52724) or methanol (B129727)?
A3: Both acetonitrile and methanol are used as organic modifiers. Acetonitrile often results in shorter retention times compared to methanol.[1] The choice between them can significantly impact selectivity and resolution, and therefore both should be screened during method development.
Q4: How does the mobile phase pH affect the separation?
A4: The mobile phase pH is a critical parameter as it influences the ionization state of this compound. For acidic compounds, lower pH values (typically around 2.5-4) are often employed to suppress the ionization of the carboxylic acid group, leading to better retention and interaction with the chiral selector.[1][4]
Q5: What is the role of a chiral mobile phase additive?
A5: A chiral mobile phase additive, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), forms transient diastereomeric complexes with the enantiomers of this compound in the mobile phase.[1][5] These complexes have different stabilities, leading to differential partitioning with the stationary phase and enabling their separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers (single peak) | 1. Inappropriate chiral selector. 2. Mobile phase composition is not optimal (pH, organic modifier). 3. Insufficient concentration of the chiral mobile phase additive. | 1. Screen different types of chiral selectors (e.g., HP-β-CD, SBE-β-CD, or consider a chiral stationary phase).[1] 2. Systematically vary the mobile phase pH and the percentage of the organic modifier.[1][3] 3. Increase the concentration of the chiral additive in the mobile phase. |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Add a competing amine (e.g., diethylamine (B46881) - DEA) for basic compounds or an acid (e.g., trifluoroacetic acid - TFA) for acidic compounds to the mobile phase.[6][7] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[4] 3. Reduce the sample concentration or injection volume. |
| Long retention times | 1. Low concentration of the organic modifier. 2. Strong retention on the column. | 1. Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[1] 2. Consider a less retentive stationary phase or a stronger mobile phase. |
| Poor resolution | 1. Suboptimal mobile phase composition. 2. Incorrect temperature. 3. Flow rate is too high. | 1. Fine-tune the mobile phase composition, including the type and concentration of the organic modifier and additives.[8] 2. Optimize the column temperature; sometimes lower temperatures can improve resolution.[1] 3. Reduce the flow rate to increase the number of theoretical plates. |
Experimental Protocol: Chiral Separation of this compound using HPLC with a Chiral Mobile Phase Additive
This protocol provides a general methodology for the chiral separation of this compound. Optimization will be required based on the specific instrumentation and columns available.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).[1]
2. Reagents and Mobile Phase Preparation:
-
This compound standard.
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic).
-
Chiral mobile phase additive (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD).[1]
-
Acids/bases for pH adjustment (e.g., phosphoric acid).
3. Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., a mixture of water and organic modifier).
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of aqueous buffer and organic modifier.
-
Initial Gradient/Isocratic Condition: 95:5 (Aqueous:Acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
5. Optimization Strategy:
-
pH: Vary the pH of the aqueous buffer from 2.5 to 4.0.
-
Organic Modifier: Screen both acetonitrile and methanol. Vary the concentration of the organic modifier from 2% to 20%.
-
Chiral Additive Concentration: Vary the concentration of HP-β-CD from 5 mM to 20 mM.
Data on Mobile Phase Optimization for Mandelic Acid Derivatives
The following table summarizes the effects of mobile phase composition on the resolution of mandelic acid derivatives, which can serve as a guide for optimizing the separation of this compound.
| Analyte | Chiral Selector | Mobile Phase Composition | Resolution (Rs) | Reference |
| Mandelic Acid | HP-β-CD | 95:5 (0.1 M Phosphate Buffer pH 2.68 : Acetonitrile) | > 1.5 | [1] |
| 4-Bromomandelic Acid | HP-β-CD | 95:5 (0.1 M Phosphate Buffer pH 2.68 : Acetonitrile) | > 1.5 | [1] |
| 4-Methoxymandelic Acid | HP-β-CD | 95:5 (0.1 M Phosphate Buffer pH 2.68 : Acetonitrile) | > 1.5 | [1] |
| α-Methylmandelic Acid | SBE-β-CD | 90:10 (0.1 M Phosphate Buffer pH 2.68 : Acetonitrile) | > 1.5 | [1] |
Mobile Phase Optimization Workflow
Caption: Workflow for optimizing the mobile phase for this compound chiral separation.
References
- 1. researchgate.net [researchgate.net]
- 2. PlumX [plu.mx]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
stability issues of p-Hydroxymandelic acid in aqueous solution
Welcome to the technical support center for p-Hydroxymandelic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with aqueous solutions of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.
Troubleshooting Guide
This guide addresses common problems that may arise during the handling and analysis of this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to light, high pH, and the presence of metal ions. | Prepare solutions fresh whenever possible. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][2] Work with solutions at a neutral or slightly acidic pH. Consider de-gassing the solvent to remove dissolved oxygen. |
| Unexpected Peaks in HPLC Chromatogram | Degradation of this compound. Common degradation pathways include oxidation and decarboxylation. | Confirm the identity of degradation products using techniques like LC-MS. Review solution preparation and storage procedures to minimize degradation. Ensure the HPLC method is stability-indicating. |
| Loss of Assay Potency Over Time | Chemical instability of the compound in the chosen solvent and storage conditions. | Perform a stability study to determine the optimal storage conditions (temperature, pH, light exposure). Store stock solutions at refrigerated or frozen temperatures.[1][2] |
| Inconsistent Results Between Experiments | Variability in solution preparation, storage time, or exposure to environmental factors. | Standardize protocols for solution preparation and handling. Clearly define the maximum allowable storage time for solutions before use. Control for light and temperature exposure during experiments. |
| Precipitation in Solution | Exceeding the solubility of this compound in the aqueous solvent, especially at lower temperatures or upon pH changes. | Ensure the concentration of this compound is within its solubility limit for the given solvent and temperature. If using buffers, check for potential salt precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The primary factors affecting the stability of this compound in aqueous solutions are pH, temperature, light, and the presence of oxidizing agents.[1][2] The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light and higher pH values. Elevated temperatures can accelerate both oxidation and other degradation pathways like decarboxylation.
Q2: What are the expected degradation products of this compound?
A2: The expected degradation of this compound involves two main pathways:
-
Oxidation: The primary oxidation product is p-hydroxybenzaldehyde. Further oxidation can lead to p-hydroxybenzoic acid.
-
Decarboxylation: Loss of the carboxyl group can occur, particularly under heat, leading to the formation of p-cresol.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To ensure stability, aqueous solutions of this compound should be stored in tightly sealed, amber-colored containers to protect from light.[1][2] For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below is advisable. It is also recommended to prepare solutions fresh for critical experiments.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify any degradation.
Q5: Is this compound sensitive to photodegradation?
A5: Yes, compounds with a phenolic structure, like this compound, are often susceptible to photodegradation.[1][2] Exposure to UV and visible light can lead to oxidation and discoloration of the solution. Therefore, all work with this compound solutions should be carried out with protection from light.
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various conditions. Please note that specific degradation rates can be influenced by the exact composition of the aqueous solution (e.g., buffer components, presence of trace metals).
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C (Protected from Light)
| pH | Expected Stability | Primary Degradation Pathway |
| 2.0 (Acidic) | High | Minimal degradation expected. |
| 7.0 (Neutral) | Moderate | Slow oxidation may occur. |
| 10.0 (Alkaline) | Low | Accelerated oxidation of the phenol (B47542) group. |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0 (Protected from Light)
| Temperature | Expected Stability | Primary Degradation Pathway |
| 4°C | High | Minimal degradation. |
| 25°C | Moderate | Slow oxidation and potential for decarboxylation over extended periods. |
| 60°C | Low | Accelerated oxidation and decarboxylation. |
Table 3: Effect of Light on the Stability of this compound in Aqueous Solution at pH 7.0 and 25°C
| Light Condition | Expected Stability | Primary Degradation Pathway |
| Protected from Light | Moderate | Slow oxidation. |
| Exposed to Ambient Light | Low | Photoxidation leading to discoloration and degradation. |
| Exposed to UV Light | Very Low | Rapid photoxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
-
This compound
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
reducing byproducts in the condensation reaction for p-Hydroxymandelic acid
Technical Support Center: p-Hydroxymandelic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for minimizing byproducts during the condensation reaction for synthesizing this compound (p-HMA).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory and industrial synthesis involves the condensation reaction of phenol (B47542) with glyoxylic acid.[1] This reaction is an electrophilic substitution where the glyoxylic acid carbonyl group attacks the electron-rich phenol ring, typically under alkaline conditions.[2]
Q2: What are the main byproducts in this condensation reaction?
The primary byproduct is the ortho-isomer, o-Hydroxymandelic acid, formed when glyoxylic acid reacts at the position ortho to the hydroxyl group on the phenol ring.[3][4] Other potential byproducts include di-substituted products, where a second glyoxylic acid molecule reacts with the phenol ring, and polymeric impurities, especially if reaction temperatures are not well-controlled.[5]
Q3: What key factors influence the formation of byproducts?
Several factors critically affect the ratio of para- to ortho-isomers and the formation of other impurities:
-
Reaction Temperature: Higher temperatures can lead to the formation of more byproducts and degradation of the product.[6]
-
pH and Catalyst: The reaction is typically performed in an alkaline medium. The choice of base (e.g., sodium hydroxide (B78521) vs. potassium hydroxide) can influence the isomer ratio. Trivalent metal ions or phase-transfer catalysts may be used to improve selectivity.[4][5]
-
Rate of Reactant Addition: Slow, controlled addition of glyoxylic acid to the phenol solution can minimize side reactions, such as the Cannizzaro reaction of glyoxylic acid, leading to higher yields of the desired product.
-
Solvent System: The reaction is often carried out in water, but the use of certain organic co-solvents can be beneficial.[6][7]
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause: A significant side reaction, the Cannizzaro reaction, may be consuming the glyoxylic acid. This is more likely if the glyoxylic acid is added too quickly to a highly alkaline solution.
-
Suggested Solution: Employ a slow, dropwise addition of an ice-cold solution of glyoxylic acid into a well-stirred, cold alkaline solution of phenol. This method keeps the concentration of glyoxylic acid low at any given moment, favoring the desired condensation reaction. Maintaining a reaction temperature between 40°C and 60°C is also recommended.[6]
Problem 2: High concentration of the o-Hydroxymandelic acid isomer in the product mixture.
-
Possible Cause: The reaction conditions may favor ortho-substitution. The choice of alkali metal cation can influence the substitution pattern; sodium salts have been reported to favor the ortho isomer, particularly at lower temperatures.
-
Suggested Solution:
-
Modify Reaction Conditions: Consider using potassium hydroxide instead of sodium hydroxide as the base, as potassium salts are known to favor para-substitution in similar reactions.
-
Implement a Separation Protocol: If the formation of the ortho-isomer cannot be sufficiently suppressed, use a post-reaction separation technique. A highly effective method involves converting the isomer mixture to their alkali metal salts (e.g., sodium or potassium salts) and extracting the mixture with a polar, aprotic solvent like acetone (B3395972). The ortho-isomer salt is significantly more soluble in acetone than the para-isomer salt, allowing for efficient separation.[3][8]
-
Problem 3: Formation of dark, polymeric impurities or tar.
-
Possible Cause: The reaction temperature is too high, leading to polymerization and degradation. The optimal temperature range for the condensation is generally between 30°C and 80°C.[6]
-
Suggested Solution: Maintain strict temperature control throughout the reaction, preferably keeping it between 45°C and 50°C.[6] Ensure efficient stirring to prevent localized overheating. Using reactants of high purity can also help minimize side reactions that lead to tar formation.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Selectivity
| Catalyst / Method | Temperature (°C) | Solvent System | Key Finding / Result | Yield (%) | Reference |
| Sodium Hydroxide | 25°C (slow addition) | Aqueous | Optimized slow addition at low temperature improves yield. | 68-75 | |
| Sodium Hydroxide | Not specified | Aqueous | Standard alkaline condensation. | 77 | [2] |
| Quaternary Ammonium Salt | 40-90°C | Mononuclear aromatics and water | Phase-transfer catalysis followed by chromatography enhances purity and yield. | 86.4 | [4] |
| Aluminum (Al³⁺) Ion | 20°C | Not specified | Al³⁺ catalyst reduced di-substituted byproduct from 14% to <4%. | 88 (p-selectivity) | [5] |
| No added acid/base | 45-50°C | Substantially solvent-free | Reaction proceeds without added acid or base catalyst. | Not specified | [6] |
Experimental Protocols
Protocol 1: Optimized Condensation for High p-Isomer Selectivity
This protocol is based on the principle of slow reactant addition at controlled temperatures to maximize the yield of this compound.
-
Preparation: Prepare two separate solutions:
-
Solution A: Dissolve phenol in an aqueous solution of sodium hydroxide, and cool the mixture to 0-5°C in an ice bath with efficient mechanical stirring.
-
Solution B: Prepare an aqueous solution of glyoxylic acid and cool it to 0-5°C.
-
-
Reaction: Add Solution B (glyoxylic acid) dropwise to Solution A (alkaline phenol) over several hours while maintaining the reaction temperature between 0-10°C.
-
Maturation: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25°C) for 18-24 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture again in an ice bath.
-
Carefully acidify the mixture with a strong acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Protocol 2: Separation of o/p-Hydroxymandelic Acid Isomers via Solvent Extraction
This protocol describes the separation of the para- and ortho-isomers based on the differential solubility of their alkali metal salts.[3][8]
-
Salt Formation: Dissolve the crude product mixture (containing both p-HMA and o-HMA) in water and neutralize with an alkali metal hydroxide (e.g., sodium hydroxide) to form the corresponding salts.
-
Evaporation: Evaporate the water from the salt solution to obtain a dry powder of the mixed sodium salts.
-
Extraction:
-
Add a suitable polar, aprotic, organic solvent, such as acetone, to the dried salts.[3]
-
Stir the mixture thoroughly. The sodium salt of o-Hydroxymandelic acid will preferentially dissolve in the acetone, while the sodium salt of this compound will remain largely as a solid.
-
-
Separation:
-
Filter the mixture to separate the acetone phase (containing the ortho-isomer salt) from the solid phase (containing the para-isomer salt).
-
-
Recovery:
-
Para-isomer: The collected solid can be further purified by washing with a small amount of acetone and then re-acidified to yield high-purity this compound.
-
Ortho-isomer: The ortho-isomer can be recovered from the acetone filtrate by evaporating the solvent and re-acidifying the resulting salt.
-
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Optimized experimental workflow for p-HMA synthesis.
References
- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WO1994014746A1 - Process for separating the ortho- and para- isomers of hydroxymandelic acid or a salt thereof, the isomers thus obtained, the use of the ortho-isomer for the preparation of eddha - Google Patents [patents.google.com]
- 4. CN101417942A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20160297735A1 - Process for preparing mandelic aromatic compounds and aromatic aldehyde compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid or a salt thereof, the ortho and para isomer of hydroxymandelic acid obtained by this method, and the use of the ortho isomer in the preparation of EDDHA. - Google Patents [patents.google.com]
Technical Support Center: p-Hydroxymandelic Acid Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing with p-hydroxymandelic acid in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] It indicates that a portion of the analyte is being retained longer than the main peak, often due to secondary interactions with the stationary phase.[2][3] This can compromise resolution, affect the accuracy of peak integration, and reduce the reproducibility of the analysis.[1][4]
The degree of tailing is commonly quantified using the USP Tailing Factor (Tf), calculated as: Tf = W₀.₀₅ / 2f Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.
A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. A value greater than 1.2 indicates significant tailing, and values above 2.0 are often unacceptable in regulated environments.[1][5][6]
Q2: What is the primary cause of peak tailing for this compound?
The most common cause of peak tailing for acidic compounds like this compound in RP-HPLC is secondary ionic interactions between the ionized analyte and the silica-based stationary phase.[1][6] this compound has both a carboxylic acid and a phenolic hydroxyl group, making it susceptible to ionization depending on the mobile phase pH. These ionized forms can interact with residual silanol (B1196071) groups on the column packing material.
Q3: How does mobile phase pH contribute to the tailing of acidic analytes?
Mobile phase pH is a critical factor. If the pH of the mobile phase is above the pKa of this compound's carboxylic group, the molecule will be deprotonated and carry a negative charge. Simultaneously, if the pH is high enough (typically > 4), residual silanol groups on the silica (B1680970) surface can also deprotonate, becoming negatively charged (-SiO⁻).[7] This can lead to ionic repulsion and other complex secondary interactions that result in poor peak shape. For acidic compounds, it is generally recommended to keep the mobile phase pH below the analyte's pKa to ensure it remains in a single, neutral form.[1][6]
Q4: What are residual silanol groups and how do they cause problems?
Silica-based columns (like C18) have silanol groups (-Si-OH) on their surface.[7] While manufacturers "end-cap" most of these to make them less active, some residual silanols always remain.[3] These silanol groups are acidic and can become ionized at mid-range pH values.[4] These ionized sites can then interact with polar or charged functional groups on analyte molecules, causing a secondary retention mechanism that leads to peak tailing.[2][3][6] Using a high-purity, well-end-capped column can significantly reduce these effects.[4][6]
Q5: Can my sample preparation or injection parameters cause peak tailing?
Yes. Two common causes related to the sample are:
-
Column Overload: Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase, leading to peak broadening and tailing.[1][4][8][9] If all peaks in the chromatogram are tailing, this is a likely cause.[4] The solution is to dilute the sample or reduce the injection volume.[1]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and tailing.[9][10][11] Whenever possible, dissolve your sample in the initial mobile phase.[10]
Troubleshooting Guide: Peak Tailing
This table summarizes the most common causes of peak tailing for this compound and provides recommended solutions.
| Problem Symptom | Potential Cause | Recommended Solution(s) |
| Tailing of this compound peak only | Secondary Silanol Interactions | • Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid. This ensures the silanol groups are fully protonated and non-ionic.[4][6] • Increase Buffer Strength: Use a buffer (e.g., phosphate) at a concentration of 20-50 mM to maintain a stable pH.[1][6] • Use a High-Purity Column: Switch to a modern, high-purity, end-capped silica column or a column with alternative chemistry (e.g., polar-embedded) to minimize available silanol groups.[4][6][12] |
| Tailing of this compound peak only | Inappropriate Mobile Phase pH | • Verify pKa: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of this compound's carboxylic group to maintain it in a single, un-ionized state.[1] |
| All peaks in the chromatogram are tailing | Column Overload | • Reduce Sample Concentration: Dilute the sample and reinject.[1][8] • Decrease Injection Volume: Reduce the volume of sample injected onto the column.[1] |
| All peaks are tailing, often with increased backpressure | Column Contamination or Degradation | • Flush the Column: Reverse-flush the column (disconnect from the detector first) with a strong solvent to remove contaminants from the inlet frit.[1][8] • Use Guard Columns/Filters: Install a guard column and an in-line filter to protect the analytical column from particulates and strongly retained compounds.[10] • Replace Column: If performance does not improve after flushing, the column may be permanently damaged (e.g., a void has formed at the inlet) and should be replaced.[4][10] |
| All peaks are tailing, but backpressure is normal | Extra-Column Effects | • Minimize Tubing: Use shorter, narrower internal diameter (e.g., 0.12 mm) tubing between the injector, column, and detector to reduce dead volume.[1][12] • Check Fittings: Ensure all fittings are properly tightened and that the correct ferrules are used to avoid dead volume at the connections.[11] |
| Tailing appears suddenly or worsens over a series of injections | Sample Matrix Effects or Contamination | • Improve Sample Cleanup: Use a sample preparation technique like Solid Phase Extraction (SPE) to remove interfering contaminants from the sample matrix.[4][12] • Filter Samples: Always filter samples through a 0.2 or 0.45 µm syringe filter before injection to remove particulates.[10] |
Experimental Protocols
Optimized RP-HPLC Method for this compound
This protocol is designed to provide a robust starting point for the analysis of this compound, with conditions selected to minimize peak tailing.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on sample complexity. Start with 95% A / 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (95:5) |
| Detection | UV at 225 nm or 275 nm |
Methodology Notes:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase (A) by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane and degas thoroughly.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound standard or sample in the sample diluent to a final concentration within the linear range of the detector (e.g., 1-100 µg/mL). Filter the sample through a 0.2 µm syringe filter prior to injection.
Mandatory Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. support.waters.com [support.waters.com]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Optimization of Fermentation Conditions for p-Hydroxymandelic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing p-Hydroxymandelic acid (HMA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the fermentation process for HMA production in both Escherichia coli and Saccharomyces cerevisiae.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No HMA Production | Inefficient precursor supply: Insufficient flux through the shikimate pathway. | Metabolic Engineering: - E. coli: Overexpress key enzymes in the shikimate pathway, such as feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (AroGfbr) and chorismate mutase-prephenate dehydratase (PheAfbr).[1] - S. cerevisiae: Increase the expression of genes like ARO1, ARO3, and ARO4.[2] Media Optimization: - Ensure the medium contains adequate precursors and cofactors. For E. coli, consider using a rich medium like Terrific Broth (TB) or a defined medium with sufficient glucose and nitrogen sources.[3][4] For S. cerevisiae, a synthetic complete (SC) medium with appropriate amino acid supplements can be used.[5] |
| Low hydroxymandelate synthase (HMAS) activity: The enzyme responsible for converting 4-hydroxyphenylpyruvate to HMA may have low expression or activity. | Protein Expression Optimization: - Codon Optimization: Ensure the HMAS gene sequence is optimized for the expression host. - Promoter Selection: Use a strong, inducible promoter to control HMAS expression. - Induction Conditions: Optimize the inducer concentration (e.g., IPTG for E. coli, galactose for some yeast systems) and induction temperature. Lowering the induction temperature (e.g., 18-25°C) can sometimes improve soluble protein expression.[2] - Enzyme Source: Consider testing HMAS from different organisms, such as Amycolatopsis orientalis or Nocardia uniformis, as they may have different activities.[2][6] | |
| Competition from other metabolic pathways: Precursors may be diverted to other pathways, such as the Ehrlich pathway or other aromatic amino acid biosynthesis branches. | Metabolic Engineering: - Gene Deletions/Repression: In S. cerevisiae, delete genes in competing pathways, such as aro10 (Ehrlich pathway) or trp2 (tryptophan branch).[2] - CRISPRi: In E. coli, use CRISPR interference (CRISPRi) to repress genes in competing pathways, thereby redirecting metabolic flux towards HMA production.[1] | |
| Inconsistent Fermentation Results | Variability in inoculum: Inconsistent age or quality of the starter culture. | - Always use a fresh, actively growing starter culture for inoculation. - Standardize the inoculum size and growth phase. |
| Fluctuations in fermentation conditions: Inconsistent temperature, pH, or aeration. | - Use a well-controlled bioreactor to maintain stable fermentation parameters. - Monitor and log fermentation data to identify any deviations. | |
| Media variability: Inconsistent composition of the fermentation medium. | - Use high-quality reagents and prepare media consistently. - For complex media components like yeast extract and peptone, consider lot-to-lot variability. | |
| Formation of Impurities or Byproducts | Broad substrate specificity of HMAS: The enzyme may act on other precursors, such as phenylpyruvate, leading to the formation of mandelic acid.[6] | - Protein Engineering: If byproduct formation is significant, consider protein engineering of HMAS to improve its substrate specificity. - Metabolic Engineering: Engineer the host strain to reduce the availability of competing precursors. For example, in S. cerevisiae, deleting PHA2 can prevent the formation of phenylpyruvate.[2] |
| Degradation of HMA: The product may be unstable under the fermentation conditions. | - pH Control: Maintain a stable pH, as extreme pH values can lead to chemical degradation. - Downstream Processing: Harvest the fermentation broth promptly and proceed with downstream processing to isolate the HMA. | |
| Inclusion Body Formation (in E. coli) | High protein expression rate: Overexpression of HMAS can lead to the formation of insoluble protein aggregates. | - Lower Induction Temperature: Reduce the induction temperature to 16-25°C to slow down protein synthesis and promote proper folding.[7][8] - Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to reduce the rate of protein expression.[7] - Use a Weaker Promoter: If possible, switch to a weaker promoter to decrease the expression level. - Co-expression of Chaperones: Co-express molecular chaperones to assist in proper protein folding. |
| Slow or Stalled Fermentation | Nutrient limitation: Depletion of essential nutrients such as the carbon or nitrogen source. | - Fed-batch Fermentation: Implement a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation.[9] - Media Optimization: Ensure the initial medium composition is not limiting for growth and production. |
| Toxicity of HMA or byproducts: Accumulation of the product or other metabolites may inhibit cell growth and metabolism. | - In situ Product Removal: If product toxicity is a major issue, consider implementing in situ product removal techniques. - Strain Tolerance: Screen for or engineer strains with higher tolerance to HMA. S. cerevisiae has been shown to tolerate HMA concentrations up to 3 g/L.[2] |
Frequently Asked Questions (FAQs)
1. What is the metabolic pathway for this compound production?
This compound is synthesized from chorismate, a key intermediate in the shikimate pathway. Chorismate is converted to 4-hydroxyphenylpyruvate, which is then catalyzed by the enzyme hydroxymandelate synthase (HMAS) to produce this compound. To enhance production, metabolic engineering strategies often focus on increasing the flux through the shikimate pathway to provide more precursor molecules.
2. What are the optimal fermentation conditions for HMA production?
The optimal conditions can vary depending on the host organism.
-
For E. coli:
-
For S. cerevisiae:
-
Temperature: Generally grown at 30°C.
-
pH: Typically maintained between 5.0 and 6.0.
-
3. How can I increase the yield of this compound?
Several strategies can be employed to increase HMA yield:
-
Metabolic Engineering:
-
Enzyme Selection: Use a highly active hydroxymandelate synthase.[2]
-
Fermentation Strategy: Employ a high-cell-density cultivation (HCDC) strategy to increase the biocatalyst concentration.[1][9]
-
Media Optimization: Ensure the fermentation medium is not limiting for growth or product formation.[4][10]
4. What are some suitable media compositions for HMA fermentation?
-
E. coli:
-
Rich Media: LB or TB media can be used for initial growth and small-scale experiments.[3]
-
Defined Media: For more controlled fermentations, a defined minimal medium like M9 supplemented with glucose and necessary trace elements can be used.[3] An optimized glycerol-based medium has also been shown to be effective.[10]
-
-
S. cerevisiae:
5. How is this compound quantified in a fermentation broth?
High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying HMA.[12][13]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of an acidic buffer (e.g., dilute sulfuric acid or acetic acid) and an organic solvent like acetonitrile.[14][15]
-
Detection: HMA can be detected using a UV detector (typically around 220-280 nm) or an electrochemical detector.[14][16]
6. What are some common downstream processing methods for this compound recovery?
The recovery of HMA from the fermentation broth typically involves several steps:
-
Cell Removal: The first step is to separate the cells from the broth, usually by centrifugation or microfiltration.
-
Product Extraction:
-
Concentration and Crystallization: The purified HMA solution can be concentrated by evaporation, followed by crystallization to obtain the final product.
Quantitative Data Summary
Table 1: Genetically Engineered Strains and this compound Titers
| Host Organism | Key Genetic Modifications | HMA Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Wild type expressing HMAS from A. orientalis | 119 | [2][6] |
| Saccharomyces cerevisiae | Increased precursor supply (ARO1↑, ARO3K222L↑, ARO4K220L↑), reduced Ehrlich pathway (aro10Δ) | 465 | [2] |
| Saccharomyces cerevisiae | Further deletions to block competing pathways (trp2Δ, pdc5Δ, aro8Δ, aro9Δ, PHA2Δ) | >1000 | [2] |
| Escherichia coli | HMAS from A. mirum, enhanced shikimate pathway (AroGfbr, PheAfbr), CRISPRi repression of competing pathways | 9580 | [1] |
Table 2: Optimal Fermentation and Enzyme Parameters
| Parameter | Organism/Enzyme | Optimal Value | Reference |
| Fermentation Temperature | E. coli (for HMA production) | 30°C | [9] |
| Fermentation pH | E. coli (for HMA production) | 7.0 | [9] |
| Optimal pH | DAHP synthase (related enzyme) | 6.3 | |
| Optimal Temperature | DAHP synthase (related enzyme) | 60°C |
Experimental Protocols
1. General Protocol for High-Cell-Density Cultivation (HCDC) of E. coli for HMA Production
This protocol is adapted from methodologies for high-density E. coli fermentation.[1][9]
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Bioreactor Setup: Prepare a 5 L bioreactor with a suitable fermentation medium (e.g., a defined medium with glucose as the carbon source).
-
Inoculation: Inoculate the bioreactor with a 10% (v/v) inoculum from the overnight culture.
-
Initial Cultivation: Set the initial cultivation conditions to 37°C, maintain pH at 7.0 ± 0.2 using ammonia (B1221849) water, and maintain dissolved oxygen (DO) above 30% by cascading the agitation speed (e.g., starting at 180 rpm) and aeration rate (e.g., starting at 1 vvm).
-
Fed-Batch Phase: When the initial glucose is depleted (indicated by a sharp increase in DO), start a feeding solution containing concentrated glucose and magnesium sulfate. Adjust the feeding rate to maintain a constant, low glucose concentration.
-
Induction: When the optical density at 600 nm (OD600) reaches a high level (e.g., >30), lower the temperature to 30°C. Once the temperature is stable, add the inducer (e.g., IPTG) to the final desired concentration.
-
Production Phase: Continue the fermentation for a set period (e.g., 24-48 hours), monitoring cell growth and HMA production periodically.
-
Harvesting: Once the production plateaus, harvest the culture for downstream processing.
2. Protocol for HPLC Analysis of this compound
This protocol is based on standard methods for analyzing organic acids.[14][15][18]
-
Sample Preparation:
-
Take a sample of the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase as needed to be within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of dilute acid (e.g., 0.1% acetic acid or 5 mM H₂SO₄ in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where HMA has significant absorbance (e.g., 225 nm or 275 nm).
-
-
Quantification:
-
Prepare a series of HMA standards of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of HMA in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound from central metabolites.
References
- 1. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Recipes and tools for culture of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. antibodysystem.com [antibodysystem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development and optimisation of a defined high cell density yeast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN101417942A - Method for preparing this compound - Google Patents [patents.google.com]
- 14. Determination of m-hydroxymandelic acid, m-hydroxyphenylglycol and their conjugates in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. Downstream extraction process development for recovery of organic acids from a fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and Analysis of Microbial Fermentation Samples using a Shimadzu Prominence-i LC-2030C 3D Liquid... [protocols.io]
Technical Support Center: Minimizing Degradation of p-Hydroxymandelic Acid During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of p-Hydroxymandelic acid (p-HMA) during sample storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound samples.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected decrease in p-HMA concentration in solution. | 1. Temperature Instability: Storage at improper temperatures (e.g., room temperature or +4°C for extended periods) can accelerate degradation. | Action: Immediately transfer samples to a freezer at -20°C or below for long-term storage. For short-term storage (less than 24 hours), refrigeration at 2-8°C is acceptable. |
| 2. pH of the Solution: The stability of p-HMA can be pH-dependent. Extreme pH values may catalyze hydrolysis or oxidation. | Action: If possible, buffer the solution to a neutral or slightly acidic pH. Conduct a small-scale pH stability study to determine the optimal pH for your specific application. | |
| 3. Oxidative Degradation: Exposure to oxygen, especially in the presence of metal ions, can lead to oxidation of the phenolic hydroxyl group. | Action: Use deoxygenated solvents for sample preparation. Consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing. | |
| Appearance of unknown peaks in HPLC chromatograms. | 1. Photodegradation: Exposure to light, particularly UV light, can cause decomposition of p-HMA.[1] | Action: Store samples in amber vials or wrap clear vials in aluminum foil to protect from light. Minimize exposure to ambient light during sample handling. |
| 2. Formation of Degradation Products: The new peaks are likely degradation products resulting from one or more of the stress factors mentioned above. | Action: Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. | |
| Discoloration of solid p-HMA or its solutions (e.g., turning yellow or brown). | 1. Oxidation and/or Photodegradation: Phenolic compounds are prone to color changes upon oxidation or exposure to light. | Action: Store solid p-HMA in a tightly sealed container in a desiccator, protected from light, and at the recommended temperature. For solutions, follow the light and oxygen protection measures outlined above. |
| Inconsistent analytical results between replicate samples. | 1. Non-homogenous Sample Storage: Inconsistent exposure to light or temperature fluctuations among samples. | Action: Ensure all samples are stored under identical and controlled conditions. Use a well-calibrated and monitored storage unit. |
| 2. Contamination: Introduction of contaminants that may catalyze degradation. | Action: Use high-purity solvents and reagents. Ensure scrupulous cleanliness of all labware. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or lower. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Q2: How long can I store this compound solutions at 4°C?
A2: While short-term storage (up to 24-48 hours) at 4°C is generally acceptable for working solutions, longer-term storage at this temperature is not recommended due to the potential for degradation. For storage beyond 48 hours, it is advisable to freeze the solutions at -20°C or below. One study on a related compound in a biological matrix showed significant degradation at +6°C after one month, while frozen samples remained stable.
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure (a phenolic alpha-hydroxy acid), the primary degradation pathways are expected to be:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures and further degradation products.
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to decomposition.[2]
-
Decarboxylation: Under certain conditions, such as heat, the carboxylic acid group may be lost.
-
Hydrolysis: While the core molecule is not susceptible to hydrolysis, ester derivatives of p-HMA would be. The stability of the parent acid can also be affected by pH.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for p-HMA are not extensively documented in publicly available literature, based on the degradation of similar phenolic compounds, potential degradation products could include:
-
p-Hydroxybenzaldehyde and p-Hydroxybenzoic acid: Resulting from oxidative cleavage.
-
Products of aromatic ring opening: Under strong oxidative conditions.
-
Polymeric materials: Formed through radical-mediated polymerization.
Q5: How can I monitor the degradation of my this compound samples?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor degradation. This method should be able to separate the intact p-HMA from its degradation products. The appearance of new peaks or a decrease in the peak area of p-HMA over time indicates degradation.
Quantitative Data on this compound Degradation
Disclaimer: The following data is illustrative and based on typical results from forced degradation studies of phenolic compounds. Specific degradation rates for this compound should be determined experimentally.
| Stress Condition | Conditions | Time | Illustrative % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 5 - 10% | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | 15 - 25% | Products of oxidation and rearrangement |
| Oxidation | 3% H₂O₂ at RT | 24 hours | 20 - 40% | p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid, quinone-like structures |
| Thermal Degradation | Solid state at 80°C | 48 hours | 10 - 15% | Decarboxylation and oxidation products |
| Photodegradation | Solution exposed to ICH-compliant light source | 24 hours | 15 - 30% | Various photoproducts |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade p-HMA under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a known amount of solid p-HMA in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in the solvent to the working concentration.
-
Photodegradation: Expose a solution of p-HMA (at the working concentration in a quartz cuvette or a clear vial) to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber. Analyze the samples at appropriate time intervals.
-
-
Analytical Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at the λmax of this compound (around 225 nm and 275 nm).
-
Analysis: Inject the stressed samples and a non-degraded control. Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.
-
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Selecting the Optimal Internal Standard for p-Hydroxymandelic Acid Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information and troubleshooting advice for selecting the most appropriate internal standard (IS) for the accurate quantification of p-Hydroxymandelic acid (p-HMA). Choosing a suitable internal standard is a critical step in developing robust and reliable analytical methods, particularly for complex matrices encountered in drug development and clinical research.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for quantifying this compound?
An internal standard is crucial for accurate quantification as it compensates for variations that can occur during sample preparation, injection, and analysis.[1] Factors such as extraction efficiency, injection volume inconsistencies, and instrument response drift can all introduce variability. By adding a known amount of an internal standard to every sample, standard, and quality control, the ratio of the analyte signal to the internal standard signal is used for calibration and quantification. This ratiometric approach significantly improves the precision and accuracy of the results. In complex biological matrices like plasma or urine, internal standards are especially vital to correct for matrix effects, where other components in the sample can suppress or enhance the analyte's signal.[2][3][4]
Q2: What are the main types of internal standards to consider for p-HMA analysis?
There are two primary types of internal standards suitable for the quantification of p-HMA:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in mass spectrometry-based bioanalysis.[1] A SIL IS is a synthetic version of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For p-HMA, a deuterated version like this compound-d3 would be an ideal choice.
-
Structural Analogs: These are compounds that are chemically and physically similar to the analyte but can be chromatographically separated and distinguished by the detector. For p-HMA, potential structural analogs include vanillic acid or 3-hydroxy-4-methoxymandelic acid.
Q3: Which type of internal standard is better for my p-HMA assay?
For LC-MS/MS analysis, a stable isotope-labeled internal standard is highly recommended.[4][5] This is because a SIL IS has nearly identical physicochemical properties to p-HMA, meaning it will behave very similarly during sample extraction, chromatography, and ionization. This close similarity allows it to more effectively compensate for matrix effects and other sources of variability.[6]
A structural analog can be a viable alternative when a SIL standard is not available or is prohibitively expensive.[1] However, it is crucial to thoroughly validate its performance to ensure it adequately mimics the behavior of p-HMA in the analytical system.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard Response | Inconsistent addition of the IS to samples. | Ensure precise and consistent pipetting of the IS solution. Use a calibrated pipette and add the IS to all samples, standards, and QCs at the same step in the workflow. |
| Degradation of the internal standard in the sample or during storage. | Verify the stability of the IS under the experimental conditions. Prepare fresh IS working solutions regularly. | |
| Poor mixing of the IS with the sample matrix. | Vortex or mix samples thoroughly after adding the IS to ensure homogeneity. | |
| Poor "Tracking" of the Analyte by the Internal Standard | The chosen structural analog does not have similar enough physicochemical properties to p-HMA. | If using a structural analog, re-evaluate its suitability. Consider a different analog or, ideally, switch to a stable isotope-labeled internal standard. |
| Differential matrix effects on the analyte and the internal standard. | This is more common with structural analogs. A SIL IS is the best solution. If a SIL IS is not feasible, further optimization of the sample preparation and chromatographic separation may be necessary to minimize matrix effects. | |
| Interference with the Internal Standard Peak | Co-elution of an endogenous compound from the matrix with the IS. | Optimize the chromatographic method to improve the separation of the IS from interfering peaks. Adjust the mobile phase composition, gradient, or column chemistry. |
| Cross-talk from the analyte signal in the MS/MS detection. | Ensure that the MS/MS transitions for the analyte and the IS are specific and do not overlap. |
Selecting the Optimal Internal Standard: A Logical Workflow
Performance Data of Potential Internal Standards
While a direct comparative study for p-HMA was not found in the literature, the following table summarizes expected performance characteristics based on studies of similar analytes.
| Internal Standard Type | Analyte | Method | Key Performance Metrics | Reference |
| Deuterated IS | Mandelic Acid | GC-MS | Good linearity and precision. | [7] |
| Homologous IS | Mandelic Acid | GC-MS | Less stable during chromatography compared to the deuterated IS. | [7] |
| Deuterated IS | Paliperidone | LC-MS/MS | Accurate and precise quantification, compensates for variations in sample preparation and instrument response. | [5] |
| Deuterated IS | (-) - hydroxycitric acid | UPLC-MS/MS | No matrix effect observed, excellent precision and accuracy. | [8] |
Note: The performance of a structural analog is highly dependent on the specific compound and the analytical method. Thorough validation is always required.
Experimental Protocols
LC-MS/MS Method for Quantification in Human Plasma (Example Protocol)
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of a solution containing the internal standard (e.g., this compound-d3) in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute p-HMA and the IS, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
p-HMA: Precursor ion (m/z) -> Product ion (m/z)
-
p-HMA-d3: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
GC-MS Method for Quantification in Urine (Example Protocol)
This protocol requires derivatization to make the analyte volatile for gas chromatography.
-
Sample Preparation (Extraction and Derivatization)
-
To 1 mL of urine, add the internal standard (e.g., a deuterated analog or a suitable structural analog).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
Heat the mixture (e.g., at 60-80°C) for a specified time to complete the derivatization.
-
-
GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized p-HMA and IS from other matrix components.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of characteristic ions of the derivatized analyte and internal standard.
-
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Prognostic Value of p-Hydroxymandelic Acid vs. Vanillylmandelic Acid in Neuroblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prognostic significance of two catecholamine metabolites, p-Hydroxymandelic acid (pHMA) and vanillylmandelic acid (VMA), in patients with neuroblastoma. While VMA is a well-established biomarker in the clinical management of neuroblastoma, the role of pHMA remains less clear. This document summarizes the available experimental data, details analytical methodologies, and presents key information in a structured format to aid in research and drug development.
Executive Summary
Vanillylmandelic acid (VMA), a major metabolite of epinephrine (B1671497) and norepinephrine, is a cornerstone in the diagnosis and prognostic assessment of neuroblastoma. Elevated urinary VMA levels are frequently observed in patients and have been correlated with tumor stage and patient outcomes. In contrast, current scientific literature lacks substantial evidence to support a prognostic role for this compound (pHMA) in neuroblastoma. Studies have shown no significant difference in the urinary concentrations of pHMA between healthy individuals and neuroblastoma patients. Therefore, this guide will focus on the established prognostic utility of VMA while highlighting the current non-prognostic status of pHMA.
Vanillylmandelic Acid (VMA) as a Prognostic Biomarker
VMA has been extensively studied as a prognostic marker in neuroblastoma. Its levels are often used in conjunction with another catecholamine metabolite, homovanillic acid (HVA), to provide a more comprehensive prognostic picture.
Data on Prognostic Performance of VMA
The following table summarizes quantitative data from various studies on the prognostic significance of VMA and the VMA/HVA ratio in neuroblastoma.
| Prognostic Parameter | Patient Cohort | Key Findings | Reference |
| Event-Free Survival (EFS) | 444 patients | EFS was 33.5% for patients with normal/negative VMA versus 21% for those with increased/positive VMA (P = .04). | [1] |
| Overall Survival (OS) | 444 patients | OS was 36.6% for the normal/negative VMA group and 25.8% for the increased/positive VMA group (P = .1). | [1] |
| OS in Disseminated Disease (Stage 4) | Subset of 444 patients | Two-year OS was higher in VMA-positive patients with stage 4 disease (20.6%) compared to VMA-negative patients (7%) (P = .04). | [1] |
| EFS in Localised Disease (Serum) | 211 patients | For children with localised neuroblastoma, a serum VMA/HVA ratio ≥ 0.7 was associated with a better event-free survival (81 +/- 6%) compared to a ratio < 0.7 (48 +/- 10%) (P = 0.0004). | [2] |
| 60-Month Survival Rate (Urine) | 44 cases | The 60-month survival rate for patients with a urinary HVA/VMA ratio of 1-2 was 80.0%, while those with ratios <1 or >2 had survival rates of 24.1% and 5.3%, respectively. | [3] |
| OS in High-Risk Patients (Urine) | 91 patients | A higher VMA level at diagnosis was associated with a trend towards better overall survival in high-risk patients (76.5±13.4% vs. 58.3±18.6%, P=0.050). | [4] |
This compound (pHMA) in Neuroblastoma Prognosis
Current research does not support a significant role for this compound (pHMA) as a prognostic marker in neuroblastoma. A key study investigating urinary metabolites in neuroblastoma patients found that the concentrations of pHMA were not significantly different between a cohort of 9 neuroblastoma patients and 57 healthy children. This suggests that pHMA levels do not correlate with the presence of the disease and, by extension, are unlikely to have prognostic value. Further research is needed to definitively establish the role, if any, of pHMA in neuroblastoma.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and analytical procedures, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible measurement of urinary catecholamine metabolites is crucial for their clinical utility. Below are generalized, detailed methodologies for the analysis of VMA and HVA. Similar principles would apply to the analysis of pHMA.
Urinary VMA and HVA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity for the quantification of VMA and HVA.
-
Sample Collection:
-
A 24-hour urine specimen is collected in a container with a preservative, such as hydrochloric acid, to maintain the stability of the catecholamines.
-
The total volume is recorded, and an aliquot is taken for analysis.
-
-
Sample Preparation:
-
Internal Standard Addition: A known amount of a deuterated internal standard (e.g., VMA-d3, HVA-d5) is added to a specific volume of the urine aliquot.
-
Extraction: The sample is acidified, and the acidic metabolites (VMA and HVA) are extracted into an organic solvent like ethyl acetate. This step is often repeated to ensure complete extraction.
-
Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to increase the volatility of the analytes for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic and hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC-MS system.
-
Separation: The analytes are separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to elute the compounds at different times.
-
Detection and Quantification: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for VMA, HVA, and their internal standards, ensuring high specificity. The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
-
Urinary VMA and HVA Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with electrochemical or ultraviolet detection is another widely used method.
-
Sample Collection:
-
As with GC-MS, a 24-hour urine collection with an acid preservative is preferred.
-
-
Sample Preparation:
-
Internal Standard Addition: An appropriate internal standard (e.g., isovanillylmandelic acid) is added to the urine sample.
-
Solid-Phase Extraction (SPE): The urine sample is passed through an SPE cartridge (e.g., an anion exchange or reversed-phase cartridge) to isolate the acidic metabolites from interfering substances.
-
Elution and Concentration: The analytes are eluted from the SPE cartridge with a suitable solvent, which is then evaporated and the residue reconstituted in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Injection: The prepared sample is injected into the HPLC system.
-
Separation: The analytes are separated on a reversed-phase column (e.g., C18) using an isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile.
-
Detection:
-
Electrochemical Detection (ECD): Provides high sensitivity by measuring the current generated by the oxidation of the analytes at an electrode surface.
-
Ultraviolet (UV) Detection: Monitors the absorbance of the analytes at a specific wavelength.
-
-
Quantification: The peak areas of the analytes are compared to those of standards to determine their concentrations.
-
Conclusion
In the context of neuroblastoma prognosis, vanillylmandelic acid (VMA) is a well-validated and clinically significant biomarker. Elevated levels of VMA, particularly when assessed in conjunction with HVA, are associated with disease stage and patient survival. In contrast, the current body of scientific evidence does not support a prognostic role for this compound (pHMA). Researchers and clinicians should continue to rely on VMA and the VMA/HVA ratio for prognostic assessments in neuroblastoma, while further investigation into the potential utility of other novel biomarkers is warranted.
References
- 1. The prognostic significance of vanillylmandellic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum vanillylmandelic acid/homovanillic acid contributes to prognosis estimation in patients with localised but not with metastatic neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship between homovanillic/vanillylmandelic acid ratios and prognosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpho.or.kr [cpho.or.kr]
A Comparative Analysis of p-Hydroxymandelic Acid and Mandelic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways, enzymatic kinetics, pharmacokinetics, and toxicity of p-hydroxymandelic acid and mandelic acid. The information is compiled from various experimental studies to offer a comprehensive overview for researchers and professionals in drug development and related scientific fields.
Introduction
Mandelic acid and its hydroxylated derivative, this compound, are alpha-hydroxy acids involved in various biological processes. Mandelic acid is a well-known biomarker for exposure to styrene (B11656) and is utilized in pharmaceuticals and cosmetics. This compound also serves as a biomarker and has been identified as an intermediate in the biosynthesis of coenzyme Q10 in humans. Understanding the comparative metabolism of these two compounds is crucial for toxicology, drug development, and diagnostics.
Metabolic Pathways
The metabolic pathways of mandelic acid and this compound have been primarily elucidated in bacterial systems, with some insights into human metabolism.
Mandelic Acid Metabolism:
In bacteria such as Pseudomonas putida, the degradation of mandelic acid proceeds through a well-defined pathway initiated by the racemization of its enantiomers. The key enzymatic steps are:
-
Mandelate Racemase: Interconverts (R)- and (S)-mandelate.
-
(S)-Mandelate Dehydrogenase: Oxidizes (S)-mandelate to benzoylformate.
-
Benzoylformate Decarboxylase: Converts benzoylformate to benzaldehyde (B42025) and carbon dioxide.
-
Benzaldehyde Dehydrogenase: Oxidizes benzaldehyde to benzoate, which then enters central metabolism.
In humans, mandelic acid is a metabolite of styrene and is excreted in the urine. It can undergo chiral inversion, where the S-enantiomer is converted to the R-enantiomer, although the exact pathway is not fully understood and appears to be different from that of other chiral drugs like ibuprofen[1][2]. Derivatives of mandelic acid are also formed through the metabolism of adrenaline and noradrenaline[3].
This compound Metabolism:
In some bacteria, such as Pseudomonas convexa, mandelic acid can be metabolized via this compound through the following steps:
-
L-Mandelate-4-hydroxylase: Hydroxylates L-mandelate to L-4-hydroxymandelate.
-
L-4-Hydroxymandelate Oxidase: Converts L-4-hydroxymandelate to 4-hydroxybenzaldehyde.
In human metabolism, this compound has been identified as an intermediate in the biosynthesis of the coenzyme Q10 headgroup[4][5]. It is produced from 4-hydroxyphenylpyruvate by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL)[4][5].
Below are diagrams illustrating these metabolic pathways.
Comparative Enzyme Kinetics
Direct comparative studies of the kinetics of enzymes from the mandelic acid and this compound pathways under identical conditions are limited. However, data from individual studies on key enzymes provide some insights.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Organism |
| (S)-Mandelate Dehydrogenase | (S)-Mandelate | 0.25 | 138 | Pseudomonas putida |
| L-4-Hydroxymandelate Oxidase | DL-4-Hydroxymandelate | 0.44 | Not Reported | Pseudomonas convexa[6] |
Note: The Vmax for (S)-Mandelate Dehydrogenase was calculated from the reported kcat value. A direct comparison is challenging due to different experimental conditions and the lack of Vmax data for L-4-Hydroxymandelate Oxidase.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
(S)-Mandelate Dehydrogenase Activity Assay
This spectrophotometric assay measures the reduction of a dye coupled to the oxidation of (S)-mandelate.
Materials:
-
(S)-Mandelate solution
-
Enzyme solution ((S)-Mandelate Dehydrogenase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and DCPIP.
-
Add the enzyme solution to the reaction mixture.
-
Initiate the reaction by adding the (S)-mandelate solution.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.
L-4-Hydroxymandelate Oxidase Activity Assay
This assay measures the consumption of oxygen during the oxidative decarboxylation of L-4-hydroxymandelate.
Materials:
-
L-4-Hydroxymandelate solution
-
Enzyme solution (L-4-Hydroxymandelate Oxidase)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.6)
-
Oxygen electrode
Procedure:
-
Equilibrate the assay buffer in the reaction vessel of the oxygen electrode at the desired temperature.
-
Add the enzyme solution to the buffer.
-
Initiate the reaction by adding the L-4-hydroxymandelate solution.
-
Record the rate of oxygen consumption.
-
Calculate the enzyme activity based on the rate of oxygen depletion.
Benzoylformate Decarboxylase Activity Assay
This is a coupled spectrophotometric assay.
Materials:
-
Benzoylformate solution
-
Enzyme solution (Benzoylformate Decarboxylase)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl_2_)
-
NADH
-
Horse liver alcohol dehydrogenase (HLADH)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TPP, MgCl_2_, NADH, and HLADH.
-
Add the benzoylformate solution.
-
Initiate the reaction by adding the benzoylformate decarboxylase solution.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by HLADH as it reduces the benzaldehyde produced.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Benzaldehyde Dehydrogenase Activity Assay
This spectrophotometric assay measures the production of NADH.
Materials:
-
Benzaldehyde solution
-
Enzyme solution (Benzaldehyde Dehydrogenase)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NAD+.
-
Add the enzyme solution.
-
Initiate the reaction by adding the benzaldehyde solution.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation.
Pharmacokinetics
Limited direct comparative pharmacokinetic data for mandelic acid and this compound are available. A study on the plasma pharmacokinetic profiles of mandelic acid after the ingestion of mango purée by human subjects showed peak plasma concentrations being reached 2 hours after consumption.
| Compound | T_max_ (hours) | C_max_ (nmol/L) | Study Population |
| Mandelic Acid | ~2 | 234 ± 28 | Humans with a full GI tract after mango purée ingestion |
| This compound | Not Reported | Not Reported | Not Reported |
Further research is needed to directly compare the absorption, distribution, metabolism, and excretion (ADME) profiles of these two compounds.
Toxicity
Comparative toxicity data is also scarce. The available information suggests that both compounds have relatively low acute toxicity.
| Compound | Test | Species | Route | LD_50_ / NOAEL |
| Mandelic Acid | Acute | Rat | Oral | > 5000 mg/kg |
| p-Hydroxybenzoic Acid (related compound) | Acute | Rat | Oral | > 2000 mg/kg[7] |
| Sodium p-Hydroxybenzoate (related compound) | Subchronic | Rat | Oral | NOAEL: 250 mg/kg BW/day[8] |
Note: No specific LD_50_ value for this compound was found. Data for related compounds are provided for context. p-Hydroxybenzoic acid has an oral LD50 in rats of more than 2,000 mg/kg[7]. A 90-day subchronic oral toxicity study of sodium p-hydroxybenzoate in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 250 mg/kg body weight/day[8].
Conclusion
This guide provides a comparative overview of the metabolism of this compound and mandelic acid based on available scientific literature. While the metabolic pathways in bacteria are relatively well-characterized, there is a notable lack of direct comparative data in several key areas, including enzyme kinetics, pharmacokinetics, and toxicity in mammals. The provided experimental protocols and pathway diagrams offer a foundation for further research in these areas. Future studies focusing on direct, side-by-side comparisons under standardized conditions are necessary to fully elucidate the metabolic differences between these two important alpha-hydroxy acids.
References
- 1. A study on the chiral inversion of mandelic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the chiral inversion of mandelic acid in humans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mandelic acid - Wikipedia [en.wikipedia.org]
- 4. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-Mandelate dehydrogenase from Pseudomonas putida: mechanistic studies with alternate substrates and pH and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Frontiers | Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats [frontiersin.org]
A Methodological Guide to Comparing Antibody Cross-Reactivity in p-Hydroxymandelic Acid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Currently, specific cross-reactivity data for antibodies used in p-Hydroxymandelic acid (p-HMA) immunoassays is not extensively documented in publicly available literature. This guide provides a comprehensive methodological framework for researchers to determine and compare the cross-reactivity of anti-p-HMA antibodies against structurally similar and clinically relevant molecules, such as vanillylmandelic acid (VMA) and homovanillic acid (HVA). The following sections detail the necessary experimental protocols, from immunogen synthesis to the execution of a competitive ELISA for cross-reactivity analysis.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of antibody performance, all quantitative cross-reactivity data should be summarized in a structured table. The following table is a template populated with hypothetical data to illustrate how results should be presented. The cross-reactivity percentage is calculated using the formula:
% Cross-Reactivity = (Concentration of p-HMA at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Anti-p-Hydroxymandelic Acid Antibody
| Compound | Chemical Structure | 50% Inhibition Concentration (IC50) | % Cross-Reactivity |
| This compound | 4-hydroxy mandelic acid | 100 ng/mL | 100% |
| Vanillylmandelic acid (VMA) | 3-methoxy-4-hydroxy mandelic acid | 5,000 ng/mL | 2% |
| Homovanillic acid (HVA) | 4-hydroxy-3-methoxyphenylacetic acid | > 10,000 ng/mL | < 1% |
| Mandelic Acid | 2-hydroxy-2-phenylacetic acid | > 10,000 ng/mL | < 1% |
| 4-Hydroxyphenylacetic acid | (4-hydroxyphenyl)acetic acid | 8,000 ng/mL | 1.25% |
Experimental Protocols
Synthesis of this compound-Carrier Protein Conjugate (Immunogen)
To produce antibodies against a small molecule like p-HMA (a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The following protocol describes a common method for this conjugation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add NHS and DCC in a 1.2:1.2 molar excess relative to p-HMA.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of p-HMA.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (BSA or KLH) in PBS (pH 7.4).
-
Slowly add the activated p-HMA solution to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with continuous gentle agitation.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) for 48 hours with at least four changes of the dialysis buffer to remove unconjugated hapten and coupling reagents.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm successful conjugation by techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
-
Storage:
-
Store the purified p-HMA-protein conjugate at -20°C until use for immunization.
-
Competitive ELISA for Cross-Reactivity Determination
This protocol is designed to quantify the cross-reactivity of the generated antibodies with structurally related compounds.
Materials:
-
Anti-p-HMA antibody (produced from immunization with the p-HMA-protein conjugate)
-
p-HMA-protein conjugate (for coating)
-
This compound standard
-
Potential cross-reactants (e.g., VMA, HVA, Mandelic Acid, 4-Hydroxyphenylacetic acid)
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to HRP (e.g., Goat anti-Rabbit IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the p-HMA-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL).
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the p-HMA standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-p-HMA antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the p-HMA standard and each cross-reactant.
-
Determine the IC50 value for p-HMA and each cross-reactant from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each compound using the formula provided above.
-
Mandatory Visualizations
Caption: Experimental workflow for immunogen synthesis and cross-reactivity assessment.
Caption: Logical relationship of antibody binding and cross-reactivity in the immunoassay.
Inter-Laboratory Comparison of p-Hydroxymandelic Acid Quantification Methods: A Guide for Researchers
Introduction
p-Hydroxymandelic acid (p-HMA), also known as 4-hydroxymandelic acid, is a significant biomarker and a valuable aromatic compound utilized in the manufacturing of pharmaceuticals and food additives.[1][2] Its accurate quantification in biological matrices is crucial for clinical diagnostics, particularly for monitoring adrenal medulla function, and in drug development to understand the metabolic pathways of related compounds.[1] This guide provides a comparative overview of various analytical methods employed for the quantification of p-HMA, drawing upon available experimental data from existing literature to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific applications. The primary methods discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methodologies
The selection of an analytical method for p-HMA quantification is often a trade-off between sensitivity, specificity, cost, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light.[3] While robust and widely available, HPLC-UV can sometimes be limited by its specificity, which may lead to an overestimation of analyte levels due to co-eluting, interfering compounds from the sample matrix.[4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] LC-MS/MS is generally considered the gold standard for quantitative bioanalysis due to its ability to minimize matrix effects and provide high specificity through the monitoring of specific precursor-to-product ion transitions.[6][7] This often results in lower detection and quantification limits compared to HPLC-UV.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile and thermally stable compounds in the gas phase before detection by a mass spectrometer.[9] For non-volatile compounds like p-HMA, a derivatization step is typically required to increase their volatility. GC-MS can offer excellent sensitivity, particularly for compounds present at low concentrations.[5]
Data Presentation
The following tables summarize the performance parameters of the different analytical methods for p-HMA and structurally related compounds as reported in various studies.
Table 1: Comparison of Method Performance Parameters
| Analytical Method | Analyte/Related Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC with Electrochemical Detection | This compound enantiomers | Urine | 0.5 pmol (S/N=3) | - | 0.5 - 500 pmol | 1.6 - 2.2 | - |
| HPLC-UV | Phenolic Compounds | Personal Care Products | 0.170 - 0.478 mg/L | 0.515 - 1.448 mg/L | 1 - 250 mg/L | < 0.25 | 83.2 - 108.9 |
| HPLC-UV | Phenolic Compounds | Date Palms | - | - | 1 - 1000 ppm | - | 97.1 - 102.2 |
| LC-MS/MS | Vanillylmandelic Acid | Urine | - | - | - | < 6 | - |
| LC-MS/MS | Phenolic Standards | - | - | - | 0.1 - 10 mg/L | - | 95.0 - 106.4 |
| GC-MS | Monoterpenes | Pharmaceutical Capsules | - | - | - | 0.28 - 11.18 | 91.6 - 105.7 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions and matrices.
Experimental Protocols
Below are generalized experimental protocols for the quantification of p-HMA using the discussed analytical techniques. These should be optimized and validated for specific laboratory conditions and matrices.
Sample Preparation for Urine Analysis
A common and straightforward sample preparation for urine analysis involves a "dilute-and-shoot" approach, particularly for LC-MS/MS methods.[5]
-
Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Thawing and Centrifugation: Thaw the urine samples, vortex, and centrifuge to pellet any particulate matter.
-
Dilution: Dilute an aliquot of the supernatant with a suitable buffer or mobile phase. A common dilution factor is 1 in 10.[5] The dilution solution should contain a deuterated internal standard corresponding to p-HMA to ensure accurate quantification.
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter before injection into the analytical system.
For methods requiring higher purity or for more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
HPLC-UV Method
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of phenolic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 2% acetic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).[3]
-
Flow Rate: Typically around 0.8 - 1.2 mL/min.
-
Detection: UV detection at a wavelength appropriate for p-HMA, often around 278-280 nm.[10]
-
Quantification: Quantification is based on a calibration curve generated from the analysis of standard solutions of p-HMA of known concentrations.
LC-MS/MS Method
-
Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.2%) to improve ionization.[5]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic acids.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for both p-HMA and its deuterated internal standard are monitored for selective and sensitive quantification.
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
GC-MS Method
-
Sample Preparation (Derivatization): As p-HMA is not sufficiently volatile for GC analysis, a derivatization step is necessary. This typically involves reacting the dried extract with a silylating agent (e.g., BSTFA with TMCS) to convert the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters.
-
GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of derivatized organic acids (e.g., a 5% phenyl polysiloxane column).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the concentration of the analyte.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: Based on a calibration curve generated from derivatized p-HMA standards.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of this compound in a research or clinical laboratory setting.
Caption: Generalized workflow for this compound quantification.
Conclusion
The choice of an analytical method for the quantification of this compound is dependent on the specific requirements of the study.
-
LC-MS/MS stands out as the most sensitive and specific method, making it ideal for clinical and pharmaceutical research where low detection limits and high accuracy are paramount.[5][7]
-
HPLC-UV offers a cost-effective and robust alternative, suitable for applications where the analyte concentration is relatively high and the sample matrix is less complex.[3][4]
-
GC-MS provides high sensitivity but requires an additional derivatization step, which can add complexity to the sample preparation workflow.[5][9]
Ultimately, regardless of the method chosen, thorough validation according to established guidelines is essential to ensure the generation of reliable and reproducible data.[6] This guide serves as a starting point for researchers to compare and select the most fitting methodology for their p-HMA quantification needs.
References
- 1. This compound/4-Hydroxymandelic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound | CAS#:1198-84-1 | Chemsrc [chemsrc.com]
- 3. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Chiral Stationary Phases for p-Hydroxymandelic Acid Resolution
The enantioselective separation of p-Hydroxymandelic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, is a critical step in drug development and manufacturing. The choice of chiral stationary phase (CSP) is paramount for achieving efficient and reliable resolution. This guide provides a comparative analysis of different CSPs for this purpose, supported by experimental data to aid researchers in method development.
Performance Comparison of Chiral Stationary Phases
The successful resolution of this compound is highly dependent on the chosen chiral stationary phase and the chromatographic conditions. While several common CSPs have been evaluated, performance varies significantly, often due to the high polarity of the analyte. Below is a summary of findings from various studies. Note that in some cases, data for the parent compound, mandelic acid, is included to indicate the potential of a CSP class.
| CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Separation Factor (α) | Resolution (Rs) | Comments |
| Polysaccharide | CHIRALPAK® IC | n-Hexane / Isopropanol (B130326) / 0.1% TFA | 0.8 | 25 | 230 nm | - | Low | Low enantioselectivity observed for this compound.[1] |
| Cyclodextrin (Additive) | Shimpack CLC-ODS (C18) | Acetonitrile (B52724) / Phosphate (B84403) Buffer (pH 2.68) with HP-β-CD or SBE-β-CD | - | - | - | - | No Resolution | This compound was too hydrophilic and eluted without resolution.[2] |
| Ligand Exchange | Chiral Ligand-Exchange Column | Not Specified | Not Specified | Not Specified | Electrochemical | - | - | High sensitivity reported with a detection limit of 0.5 pmol for each enantiomer.[3] |
| Pirkle-Type | Custom Pirkle-Type CSP | Phosphate Buffers | Not Specified | Not Specified | HPLC-UV | - | - | Successfully resolved parent mandelic acid with max ee% of 60.84.[4] |
| Molecularly Imprinted Polymer (MIP) | Custom MIP Column | Buffer 3 | 0.5 | 25 | 225 nm | 2.86 | - | Effective for the resolution of the parent mandelic acid.[5][6] |
Detailed Experimental Protocols
1. Polysaccharide-Based CSP: CHIRALPAK® IC
This method was evaluated for the resolution of mandelic acid and its derivatives. While baseline resolution was achieved for some derivatives, this compound showed low enantioselectivity.
-
Sample Preparation: The analyte is dissolved in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: The basic solvent is n-hexane, with isopropanol or ethanol (B145695) as a polarity modifier. 0.1% Trifluoroacetic acid (TFA) is used as an additive to improve peak shape for acidic compounds.[1]
-
Flow Rate: 0.4–1.2 ml/min (0.8 ml/min used for comparative data).[1]
-
Temperature: 15–35 °C (25 °C used for comparative data).[1]
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 10 μl.[1]
-
2. Cyclodextrin as a Chiral Mobile Phase Additive
This approach uses a standard reversed-phase column and adds a chiral selector to the mobile phase. For this compound, this method was unsuccessful due to the analyte's high polarity.
-
Sample Preparation: The analyte is dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Column: Shimpack CLC-ODS (150 × 4.6mm i.d., 5μm).[2]
-
Mobile Phase: A mixture of acetonitrile and a 0.10 mol/L phosphate buffer at pH 2.68, containing a substituted β-cyclodextrin (e.g., HP-β-CD or SBE-β-CD) as the chiral additive.[2]
-
Result: 4-Hydroxymandelic acid was found to be too hydrophilic and eluted quickly without any chiral resolution under these conditions.[2]
-
3. Molecularly Imprinted Polymer (MIP) for Mandelic Acid
MIPs are custom-synthesized polymers with cavities designed to recognize a specific molecule. This protocol was developed for the parent mandelic acid and demonstrates the potential of this technique.
-
MIP Preparation: The polymer was prepared using (+)- or (-)-mandelic acid as a template, methacrylic acid as a functional monomer, and ethylene (B1197577) glycol dimethacrylate as a crosslinker. The polymerization is initiated by UV radiation at 4°C.[5][7]
-
Column Packing: The resulting polymer is ground into particles and slurry-packed into a 25 cm × 0.46 cm I.D. stainless steel column. Template molecules are removed by washing with a methanol-acetic acid mixture.[5][6]
-
Chromatographic Conditions:
Visualizations
The following diagrams illustrate the workflow for selecting a CSP and the interaction mechanisms involved.
Caption: Logical workflow for selecting a suitable chiral stationary phase.
Caption: Chiral recognition mechanisms of different CSP types.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound enantiomers in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
accuracy and precision of p-Hydroxymandelic acid analytical standards
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical standards are paramount for reliable and reproducible results. This guide provides a comparative overview of p-Hydroxymandelic acid analytical standards, supported by experimental data and detailed methodologies for common analytical techniques.
Comparison of Supplier Specifications
| Supplier | Product Number | Stated Purity | Analytical Method for Purity |
| Sigma-Aldrich | H2D6F23FA | 95% | Not Specified on available documents |
| Cayman Chemical | 26613 (related compound) | ≥98% (for 4-Hydroxyphenylacetic Acid) | Not Specified on available documents |
| Santa Cruz Biotechnology | sc-490879 (related compound) | Not specified for this compound | Not Specified on available documents |
| Thermo Fisher Scientific | L05916 | 97% (HPLC) | HPLC |
| Leyan | 1130023 | 95.31% (HPLC) | HPLC |
Note: Data is based on publicly available information and may vary by lot. It is recommended to always consult the lot-specific Certificate of Analysis for the most accurate information. The purity of related compounds from some suppliers is included to provide an indication of their general product quality.
Performance in Analytical Applications
The choice of analytical method can significantly influence the accuracy and precision of quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound. The precision and accuracy of the method are influenced by the choice of detector and chromatographic conditions.
A study on the enantioselective determination of this compound using HPLC with electrochemical detection reported a good linear relationship for each enantiomer with a correlation coefficient of 0.999. The relative standard deviation (R.S.D.) was found to be 1.6% for the d-enantiomer and 2.2% for the l-enantiomer, indicating good precision[1]. Another study comparing different methods for the determination of a related compound, 3-methoxy-4-hydroxymandelic acid, found that an HPLC method with electrochemical detection had a within-run imprecision (coefficient of variation, CV) of 1.4% and a between-days CV of 6.0%[2]. The mean recovery for this HPLC method was 101.3%, demonstrating high accuracy[2].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of this compound, often requiring derivatization to increase volatility. In a comparative study of analytical methods for 3-methoxy-4-hydroxymandelic acid, a GC-FID method showed a within-run CV of 5.1% and a between-days CV of 5.9%[2]. The accuracy of the GC method was found to be comparable to the HPLC method[2]. Another study comparing GC-MS and LC-MS for the analysis of phenolic acids found that GC-MS was better suited for the quantitative determination of compounds present at low concentrations[3].
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable data. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
HPLC-UV Method for this compound Analysis
This protocol is a general-purpose method that can be adapted and validated for specific research needs.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or acetic acid.
-
This compound analytical standard.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile. A typical starting point is 80:20 (v/v) acidified water to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase or a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.
GC-MS Method for this compound Analysis
This protocol requires a derivatization step to make the analyte suitable for gas chromatography.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Solvent (e.g., Acetonitrile, Pyridine).
-
This compound analytical standard.
3. Derivatization Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
Metabolic Pathway of this compound
This compound is a metabolite in the catecholamine pathway, specifically formed from p-Octopamine[4]. Understanding this pathway is crucial for researchers studying neurotransmitter metabolism and related diseases.
Caption: Metabolic conversion of p-Octopamine to this compound.
Experimental Workflow
A typical analytical workflow for the quantification of this compound in a biological sample involves several key steps from sample collection to data analysis.
Caption: General workflow for this compound analysis.
References
- 1. Determination of this compound enantiomers in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of five different methods for the determination of 3-methoxy-4-hydroxymandelic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octopamine - Wikipedia [en.wikipedia.org]
p-Hydroxymandelic Acid as a Biomarker: A Comparative Guide to Phenolic Acids
In the landscape of disease biomarker discovery, phenolic acids have emerged as a significant class of molecules with diagnostic and prognostic potential. Among these, p-hydroxymandelic acid (4-HMA) is gaining attention. This guide provides a comparative analysis of this compound against other well-established phenolic acid biomarkers, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation.
This compound: An Emerging Biomarker
This compound is a metabolite that can be indicative of adrenal medulla function and has been investigated as a potential biomarker for diseases such as pheochromocytoma.[1] It is also a metabolite of synephrine (B1677852) and a valuable aromatic compound in the synthesis of pharmaceuticals and food additives.[1][2] While research into its full clinical utility is ongoing, its structural similarity to other key phenolic acid biomarkers warrants a comparative assessment.
Performance Comparison with Established Phenolic Acid Biomarkers
While direct comparative studies for this compound are limited, a review of established phenolic acid biomarkers such as Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA) provides a benchmark for performance. These compounds are routinely used in the diagnosis and monitoring of neuroblastoma and pheochromocytoma.
| Biomarker | Disease | Sensitivity | Specificity | Patient Cohort | Comments |
| Vanillylmandelic Acid (VMA) | Neuroblastoma | 57% - 91% | 94.4% - 100% | Pediatric patients with suspected neuroblastoma | One study reported a sensitivity of 91% and specificity of 94.4% at a cutoff of 7mg/ml of creatinine (B1669602).[3] Another population-based study found that VMA levels were more than twice the upper limit of normal in 57% of 14 cases.[3] |
| Pheochromocytoma | 64% - 72% | 95% - 96% | Adults being screened for pheochromocytoma | Urinary VMA showed a sensitivity of 72% and specificity of 96%.[4] Another study found a sensitivity of 66.3% and specificity of 97.7% for 24-hour urinary VMA.[5] | |
| Homovanillic Acid (HVA) | Neuroblastoma | 71% - 92% | 96% - 100% | Pediatric patients | Elevated levels were observed in 88% of all neuroblastoma patients in one study.[6] |
| Urinary Free Metanephrines | Pheochromocytoma | 100% | 94% | Outpatients tested for pheochromocytoma | Considered superior to urinary VMA and catecholamines for diagnosis.[4] |
Note: The VMA/HVA ratio is also a valuable prognostic indicator in neuroblastoma, with a lower ratio often associated with a poorer prognosis.[3]
Experimental Protocols for Phenolic Acid Analysis
Accurate and reliable quantification of phenolic acids in biological matrices is crucial for their validation as biomarkers. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used method.
Protocol: Quantification of Urinary Phenolic Acids by HPLC-MS/MS
This protocol provides a general framework for the analysis of phenolic acids in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidify 1 mL of urine with 2 µL of formic acid and centrifuge at 15,000 × g at 4°C for 4 minutes.[7]
-
Condition an SPE cartridge (e.g., Waters Oasis HLB) by sequentially adding 1 mL of methanol (B129727) and 1 mL of 1.5 M formic acid.[7]
-
Load the supernatant of the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 0.5 mL of 1.5 M formic acid and 0.5% methanol.[7]
-
Elute the phenolic acids with 1 mL of methanol acidified with 0.1% formic acid.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 0.05% formic acid in water.[7]
2. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each phenolic acid.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
3. Data Analysis
-
Quantify the concentration of each phenolic acid using a calibration curve prepared with certified reference standards.
-
Normalize the urinary concentrations to creatinine levels to account for variations in urine dilution.
Workflow and Pathway Visualizations
To facilitate a clearer understanding of the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for urinary phenolic acid analysis.
References
- 1. This compound/4-Hydroxymandelic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Determination of this compound enantiomers in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of diagnostic accuracy of urinary free metanephrines, vanillyl mandelic Acid, and catecholamines and plasma catecholamines for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pafmj.org [pafmj.org]
- 6. The value of determination of homovanillic and vanillylmandelic acids in plasma for the diagnosis and follow-up of neuroblastoma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of p-Hydroxymandelic Acid Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides a framework for a comparative study of the enantiomers of p-Hydroxymandelic acid: (R)-p-Hydroxymandelic acid and (S)-p-Hydroxymandelic acid. While direct comparative studies on the biological activities of these specific enantiomers are not extensively available in current literature, this guide offers standardized experimental protocols and data presentation templates to facilitate such research.
Data Presentation
To ensure a clear and objective comparison, all quantitative data from experimental assays should be organized into structured tables. Below are template tables for recording and comparing the antioxidant, antimicrobial, and cytotoxic activities of the this compound enantiomers.
Table 1: Antioxidant Activity of this compound Enantiomers
| Antioxidant Assay | Enantiomer | IC₅₀ (µg/mL)¹ | Trolox Equivalent Antioxidant Capacity (TEAC)² | Other Relevant Metrics |
| DPPH Radical Scavenging Assay | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound | ||||
| ABTS Radical Cation Decolorization Assay | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound | ||||
| Ferric Reducing Antioxidant Power (FRAP) Assay | (R)-p-Hydroxymandelic acid | FRAP Value (µM Fe(II)/mg) | ||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound |
¹IC₅₀: The concentration of the compound that inhibits 50% of the free radicals. ²TEAC: The concentration of Trolox with the same antioxidant capacity as the compound.
Table 2: Antimicrobial Activity of this compound Enantiomers
| Microorganism | Enantiomer | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) (Disk Diffusion) |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound | ||||
| Bacillus subtilis | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound | ||||
| Gram-negative Bacteria | ||||
| Escherichia coli | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound | ||||
| Pseudomonas aeruginosa | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound | ||||
| Fungi | ||||
| Candida albicans | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound |
Table 3: Cytotoxic Activity of this compound Enantiomers
| Cell Line | Enantiomer | IC₅₀ (µM)¹ (72h exposure) | Maximum Inhibition (%) | Selectivity Index (SI)² |
| Cancer Cell Line 1 (e.g., MCF-7) | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound | ||||
| Cancer Cell Line 2 (e.g., HeLa) | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound | ||||
| Normal Cell Line (e.g., HEK293) | (R)-p-Hydroxymandelic acid | |||
| (S)-p-Hydroxymandelic acid | ||||
| Racemic this compound |
¹IC₅₀: The concentration of the compound that inhibits 50% of cell growth. ²SI: The ratio of the IC₅₀ value for the normal cell line to the IC₅₀ value for the cancer cell line.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are established protocols for assessing the key biological activities.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (this compound enantiomers) at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of the test compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value is determined by plotting the scavenging percentage against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [1]
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Reagents: ABTS stock solution (7 mM), potassium persulfate solution (2.45 mM), test compounds, and a positive control.
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ working solution with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 1 mL of the diluted ABTS•+ solution to 10 µL of the test compound solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Antimicrobial Activity Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [3][4][5]
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), microbial inoculum, test compounds, and a positive control antibiotic.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a growth control (broth and inoculum without test compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6][7][8][9]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Materials: 96-well plates, cell culture medium, cancer and normal cell lines, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound enantiomers for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as [(A_sample - A_blank) / (A_control - A_blank)] x 100, where A_sample is the absorbance of treated cells, A_control is the absorbance of untreated cells, and A_blank is the absorbance of the medium alone.
-
The IC₅₀ value is determined from the dose-response curve.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex processes and workflows. The following are examples of diagrams that can be used to visualize the experimental protocols and potential mechanisms of action.
Caption: General experimental workflows for DPPH and ABTS antioxidant assays.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway inhibited by a this compound enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide: Chemical Synthesis vs. Biosynthesis of p-Hydroxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The production of p-hydroxymandelic acid, a key chiral building block for pharmaceuticals like the beta-blocker atenolol, stands at a crossroads between traditional chemical synthesis and emerging biosynthetic routes. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and process visualizations to aid researchers and developers in selecting the optimal production strategy.
At a Glance: Key Performance Indicators
The choice between chemical synthesis and biosynthesis hinges on a variety of factors, from yield and purity to environmental impact and cost. The following table summarizes the key quantitative data for each method.
| Parameter | Chemical Synthesis (Phenol + Glyoxylic Acid) | Biosynthesis (Engineered Microorganisms) |
| Yield | 77 - 92.6% (product from reactants) | ~0.15 g/g glucose (estimated) |
| Product Titer | Not directly applicable (batch process) | >1 g/L |
| Volumetric Productivity | Not directly applicable (batch process) | ~0.02 g/L/h (estimated) |
| Enantiomeric Excess | 0% (racemic mixture) | >99% (for specific enantiomers) |
| Key Raw Materials | Phenol (B47542), glyoxylic acid, organic solvents, catalysts | Glucose, yeast extract, mineral salts |
| Byproducts | o-hydroxymandelic acid, other isomers, salt waste | Carbon dioxide, biomass, minor metabolic byproducts |
| Downstream Processing | Extraction, column chromatography, crystallization | Cell separation, extraction, crystallization |
| Environmental Impact | Use of hazardous reagents and solvents | Milder conditions, but requires sterile processing |
Chemical Synthesis: The Established Route
The most prevalent chemical synthesis of this compound involves the condensation of phenol and glyoxylic acid. This method is well-established and capable of producing high yields of the target molecule.
Reaction Pathway
The reaction proceeds via an electrophilic substitution of phenol with glyoxylic acid, typically in the presence of a catalyst.
Experimental Protocol: Chemical Synthesis
This protocol is a representative example based on common laboratory procedures.
Materials:
-
Phenol
-
Glyoxylic acid (50% aqueous solution)
-
Phase-transfer catalyst (e.g., benzyl (B1604629) triethylammonium (B8662869) chloride)
-
Water
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, combine phenol and a 50% aqueous solution of glyoxylic acid under a nitrogen atmosphere.
-
Catalyst and Solvent Addition: Add the phase-transfer catalyst and a mixed solvent system of toluene and water.
-
Reaction: Heat the mixture to 50-60°C and stir for 4-8 hours.
-
Work-up: Cool the reaction mixture and separate the aqueous and organic phases.
-
Purification:
-
The aqueous phase, containing the product, is subjected to column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., ethyl acetate-based) to separate this compound from its ortho-isomer and other impurities.
-
Monitor the fractions by HPLC.
-
-
Isolation: Combine the pure fractions and remove the solvent by distillation to obtain the final product. Yields of 86-93% with purities over 99% have been reported[1].
Biosynthesis: The Green Alternative
The biosynthesis of this compound offers a more sustainable approach, utilizing renewable feedstocks and operating under mild conditions. Engineered microorganisms, such as Saccharomyces cerevisiae, are programmed to produce the desired molecule from simple sugars.
Biosynthetic Pathway
The biosynthetic route in engineered S. cerevisiae typically starts from glucose and funnels intermediates from the shikimate pathway towards the production of this compound via the action of a key enzyme, hydroxymandelate synthase.
Experimental Protocol: Biosynthesis
This protocol outlines a general procedure for the fermentative production and purification of this compound.
Materials:
-
Engineered Saccharomyces cerevisiae strain expressing hydroxymandelate synthase
-
Fermentation medium (containing glucose, yeast extract, peptone, and salts)
-
Antifoam agent
-
Buffer solutions
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Centrifuge
-
Fermenter
Procedure:
-
Inoculum Preparation: Grow a starter culture of the engineered yeast strain in a suitable medium.
-
Fermentation:
-
Inoculate the sterile fermentation medium in a bioreactor with the starter culture.
-
Maintain the temperature, pH, and dissolved oxygen at optimal levels for cell growth and product formation.
-
Employ a fed-batch strategy, feeding a concentrated glucose solution to the fermenter to sustain production. This can lead to product titers of over 1 g/L.
-
-
Cell Separation: After the fermentation is complete (typically 48-72 hours), harvest the culture broth and separate the yeast cells by centrifugation.
-
Extraction:
-
Acidify the supernatant to protonate the this compound.
-
Extract the product into an organic solvent like ethyl acetate.
-
-
Purification:
-
Wash the organic phase with brine and dry it over a drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Crystallization: Recrystallize the crude product from a suitable solvent to obtain pure this compound. This method can yield a product with very high enantiomeric excess (>99%).
Comparative Analysis
Advantages of Chemical Synthesis:
-
High Yields and Purity: Chemical methods can achieve high conversion rates and, with effective purification, high product purity[1].
-
Established Technology: The processes are well-understood and readily scalable.
-
Faster Production Time: The reaction times are typically in the range of hours, compared to days for fermentation.
Disadvantages of Chemical Synthesis:
-
Racemic Product: The primary output is a racemic mixture, necessitating an additional, often costly, resolution step to isolate the desired enantiomer.
-
Harsh Conditions and Hazardous Materials: The use of high temperatures, pressures, and toxic reagents like phenol raises safety and environmental concerns.
-
Byproduct Formation: The formation of isomers and other byproducts requires extensive purification steps[1].
Advantages of Biosynthesis:
-
Enantioselectivity: The use of enzymes allows for the direct production of a single, desired enantiomer with high purity, eliminating the need for chiral resolution.
-
Sustainable Feedstocks: Biosynthesis utilizes renewable resources like glucose.
-
Milder Reaction Conditions: Fermentation occurs at or near ambient temperature and pressure, reducing energy consumption.
Disadvantages of Biosynthesis:
-
Lower Titers and Productivity: Currently, the concentration of product in the fermentation broth and the rate of production are generally lower than what can be achieved with chemical synthesis.
-
Complex Downstream Processing: Separating the product from the complex fermentation broth can be challenging and costly.
-
Sterility Requirements: The entire process must be conducted under sterile conditions to prevent contamination.
Conclusion
The choice between chemical synthesis and biosynthesis for this compound production is a multifaceted decision. Chemical synthesis remains a robust and high-yielding method, but its lack of enantioselectivity and reliance on harsh conditions are significant drawbacks, particularly for pharmaceutical applications where a specific enantiomer is required.
Biosynthesis, while currently facing challenges in terms of titer and productivity, offers the compelling advantages of high enantioselectivity and sustainability. For the production of enantiopure this compound, the biosynthetic route is particularly attractive as it bypasses the need for costly and inefficient resolution of a racemic mixture. As metabolic engineering and fermentation technologies continue to advance, the economic viability of biosynthetic production is expected to improve, making it an increasingly competitive and environmentally responsible alternative to traditional chemical synthesis.
References
Navigating the Landscape of Phenolic Metabolite Analysis: A Guide to UHPLC-MS/MS Validation and Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of phenolic metabolites in biological samples is paramount for understanding their bioavailability, metabolism, and impact on health and disease. This guide provides an in-depth comparison of the validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with alternative techniques, supported by experimental data and detailed protocols.
The analysis of phenolic compounds and their metabolites in complex biological matrices such as plasma, urine, and tissues presents significant analytical challenges. These challenges include the wide range of physicochemical properties and concentrations of the analytes, as well as potential interference from the sample matrix.[1] UHPLC-MS/MS has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity, selectivity, and speed.[2] This guide will delve into the validation of a typical UHPLC-MS/MS method, compare its performance to other analytical approaches, and provide the necessary experimental details to replicate these methods.
Unveiling the Power of UHPLC-MS/MS: A Look at Validation Parameters
The reliability and accuracy of any analytical method hinge on its thorough validation. A robust UHPLC-MS/MS method for phenolic metabolite analysis is typically validated for several key parameters, ensuring its suitability for quantitative studies. These parameters include linearity, precision, accuracy, recovery, matrix effect, and stability.
A study developing a UHPLC-MS/MS method for 11 phenolic acids in rat plasma, urine, and liver reported excellent validation results.[3] Recoveries for most compounds were between 88% and 117% in plasma and 87% and 102% in urine.[3] The precision was found to be higher than 13.7% for intraday and 14.0% for interday analysis across all matrices at three different concentration levels.[3] Another study focusing on tomato phenolics in human biological samples demonstrated recoveries ranging from 68% to 100% in urine and 61% to 100% in plasma, with accuracy, precision, and stability meeting AOAC International norms.[2]
The following tables summarize typical validation parameters for a UHPLC-MS/MS method for the analysis of various phenolic metabolites in biological samples, compiled from multiple studies.
Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ) for Selected Phenolic Metabolites.
| Compound | Matrix | Linear Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Quercetin-3-O-glucuronide | Human Plasma | 1 - 100 | >0.99 | 0.5 | 1 | [2] |
| Caffeic acid | Rat Plasma | 5 - 500 | >0.99 | 1 | 5 | [3] |
| Ferulic acid | Human Urine | 10 - 1000 | >0.99 | 2 | 10 | [4] |
| Epicatechin | Rat Plasma | 2 - 200 | >0.99 | 0.5 | 2 | [5] |
| Resveratrol-3-O-glucuronide | Human Plasma | 0.5 - 50 | >0.99 | 0.1 | 0.5 | [5] |
Table 2: Precision, Accuracy, and Recovery for Selected Phenolic Metabolites.
| Compound | Matrix | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Recovery (%) | Reference |
| Quercetin | Milk | 1.0, 10, 100 | <10 | <15 | 89.1 - 108 | 98 | [6] |
| Gallic acid | Rat Plasma | 5, 50, 500 | <9.5 | <9.5 | -11.1 to 12.5 | 94.3 - 98.8 | [7] |
| Naringenin | Human Plasma | 10, 100, 500 | <15 | <15 | 85 - 115 | 85 - 95 | [2] |
| 3-Hydroxyphenylacetic acid | Human Urine | 20, 200, 1000 | <10 | <15 | 90 - 110 | 80 - 95 | [4] |
| Catechin | Rat Liver | 10, 100, 500 | <15 | <15 | 85 - 115 | 75 - 90 | [3] |
A Comparative Look: UHPLC-MS/MS vs. Alternative Methods
While UHPLC-MS/MS is a dominant technique, other methods are also employed for the analysis of phenolic metabolites. Understanding their strengths and weaknesses is crucial for selecting the appropriate method for a specific research question.
UHPLC-MS/MS vs. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A direct comparison of UHPLC-UV and UHPLC-MS/MS for the quantification of polyphenols in cider apple juices revealed an excellent correlation for major compounds.[8][9] However, the study also highlighted a potential overestimation for five compounds with both detectors, attributed to co-elution and matrix effects.[8][9] While HPLC-UV is a more accessible and cost-effective technique, its lower sensitivity and selectivity compared to MS/MS can be a significant limitation, especially for the low concentrations of metabolites typically found in biological samples.[10] Full-scan quadrupole ESI LC/MS methods have been used to identify metabolites in plasma, but their sensitivity often does not allow for monitoring individual metabolites beyond six hours post-consumption.[11]
UHPLC-MS/MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of phenolic compounds, a derivatization step is typically required to increase their volatility.[3] A study developing a SPE-GC/MS/MS method for 26 phenolic and acidic biomarkers in human urine reported satisfactory accuracy (78–118%) and precision (< 17%).[3] While GC-MS can offer excellent separation and sensitivity, the additional derivatization step can be time-consuming and a source of variability. UHPLC-MS/MS, on the other hand, can directly analyze a wider range of polar and non-polar metabolites without derivatization.
Table 3: Comparison of Analytical Methods for Phenolic Metabolite Analysis.
| Feature | UHPLC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High | Moderate | High |
| Speed | Fast | Moderate | Moderate |
| Sample Throughput | High | Moderate | Moderate |
| Derivatization | Generally not required | Not required | Often required |
| Cost | High | Low | Moderate |
| Compound Coverage | Broad (polar & non-polar) | Limited to UV-active compounds | Volatile & semi-volatile compounds |
| Matrix Effect | Can be significant | Can be significant | Less common but possible |
Experimental Corner: Detailed Protocols for Your Research
To facilitate the application of these methods, this section provides detailed protocols for the key experimental procedures.
Sample Preparation: The Critical First Step
The choice of sample preparation technique is crucial for removing interferences and enriching the target analytes.[12]
1. Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from a method for the extraction of phenolic compounds from human urine.[3]
-
Enzymatic Hydrolysis: To 1 mL of urine, add 500 µL of acetate (B1210297) buffer (1 M, pH 5.0) containing β-glucuronidase/sulfatase. Incubate overnight at 37°C.[3]
-
Acidification: Acidify the hydrolyzed sample with 300 µL of formic acid.[3]
-
SPE Cartridge Conditioning: Condition a Bond Elut Plexa SPE cartridge (30 mg, 1 mL) sequentially with 1 mL of ethyl acetate, 1 mL of methanol (B129727), and 1 mL of 1% formic acid in water.[3]
-
Sample Loading: Load the acidified urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 x 1 mL of 15% methanol in 1% formic acid in water.[3]
-
Drying: Dry the sorbent by centrifugation (4000 rpm, 2 min) and then under vacuum for 20 minutes.[3]
-
Elution: Elute the analytes with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general procedure for the extraction of phenolic compounds from plasma.[4]
-
Sample Preparation: Take a known volume of plasma.
-
Extraction: Add three volumes of an immiscible organic solvent (e.g., ethyl acetate) to the plasma in a separatory funnel.[4]
-
Mixing: Shake the funnel vigorously for a set period to ensure thorough mixing.[4] | Phase Separation: Allow the layers to separate.
-
Collection: Collect the organic phase containing the extracted phenolic compounds.[4]
-
Repeat Extraction: The extraction process can be repeated with fresh organic solvent to maximize recovery.[4]
-
Concentration: Combine the organic fractions and evaporate the solvent under reduced pressure.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.[4]
3. Protein Precipitation for Serum/Plasma Samples
This is a simple and rapid method for removing proteins from biological samples.[13][14]
-
Solvent Addition: Add an organic solvent (e.g., acetonitrile (B52724) or methanol) to the serum or plasma sample at a ratio of at least 2:1 (solvent:sample).[14]
-
Agitation: Vortex the mixture to ensure complete protein precipitation.[14]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[14]
-
Supernatant Collection: Carefully collect the supernatant for direct injection or further processing before UHPLC-MS/MS analysis.[14]
UHPLC-MS/MS Analysis: Instrumental Parameters
The following are typical instrumental parameters for the analysis of phenolic metabolites.
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive ion mode, depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualizing the Biological Context and Analytical Workflow
To better understand the biological relevance and the analytical process, the following diagrams are provided.
Caption: Experimental workflow for UHPLC-MS/MS analysis of phenolic metabolites.
Caption: Simplified signaling pathways modulated by phenolic compounds.
Conclusion
The UHPLC-MS/MS method stands as a gold standard for the quantitative analysis of phenolic metabolites in biological samples, offering unparalleled sensitivity, selectivity, and speed. While alternative methods like HPLC-UV and GC-MS have their merits, they often fall short in terms of comprehensive metabolite coverage and the ability to detect low-level analytes without extensive sample preparation. The choice of the analytical method should be guided by the specific research question, the available resources, and the desired level of analytical detail. The provided protocols and validation data serve as a valuable resource for researchers aiming to establish and apply robust analytical methods for the study of phenolic metabolites, ultimately contributing to a deeper understanding of their role in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices | MDPI [mdpi.com]
- 10. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 11. agilent.com [agilent.com]
- 12. Set-up of a liquid chromatography-tandem mass spectrometric method for the quantitation of (poly)phenolic metabolites in human urine with on-line solid phase extraction [flore.unifi.it]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. Technical Tip: Protein Precipitation [phenomenex.com]
A Comparative Guide to the Detection of 3-methoxy-4-hydroxymandelic Acid (VMA) in Urine
This guide offers a comprehensive comparison of various analytical methods for the quantification of 3-methoxy-4-hydroxymandelic acid (VMA) in urine. VMA, a major metabolite of the catecholamines epinephrine (B1671497) and norepinephrine, is a critical biomarker for diagnosing and monitoring neuroendocrine tumors, particularly neuroblastoma and pheochromocytoma.[1] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most suitable detection method.
Overview of Detection Methods
The quantification of urinary VMA has evolved from simple screening techniques to highly sensitive and specific chromatographic methods. Historically, methods included screening procedures, selective extraction, paper chromatography, and electrophoresis.[2] Modern clinical and research laboratories predominantly utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] Each method presents distinct advantages and limitations in terms of sensitivity, specificity, sample throughput, and cost.
Sample Collection and Preparation
Accurate VMA quantification begins with proper sample collection and handling. The standard method is a 24-hour urine collection.[1][6][7] To ensure the stability of VMA, the urine must be acidified, typically by adding hydrochloric acid (HCl) or acetic acid to maintain a pH between 1 and 5.[1][8][9] The collection container should be kept refrigerated throughout the 24-hour period.[1][6] Patients are often advised to avoid certain foods and medications for 2 to 3 days prior to and during collection, as they can interfere with the results.[6] These include vanilla-containing foods, coffee, tea, chocolate, salicylates, and some antihypertensive agents.[6][7][10]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, often coupled with electrochemical detection (HPLC-ECD), has been a widely used method for VMA analysis.[5][11] This technique separates VMA from other urinary components based on its passage through a chromatography column.[1] The electrochemical detector then measures the current generated by the oxidation of VMA, which is proportional to its concentration.[1]
Experimental Protocol for HPLC-ECD:
-
Sample Pre-treatment: A 24-hour urine collection is acidified with HCl.[6]
-
Solid-Phase Extraction (SPE): Urine samples typically undergo an SPE step to remove interfering substances before injection into the HPLC system.[1]
-
Chromatographic Separation: An aliquot of the extracted sample is injected onto a C18 reverse-phase column.[1][12] VMA is eluted using a mobile phase, such as a phosphate (B84403) buffer with acetonitrile.[12]
-
Detection: The eluate passes through an electrochemical detector where VMA is oxidized, generating a measurable current.
-
Quantification: The VMA concentration is determined by comparing the peak area of the sample to that of known standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice in many clinical laboratories due to its high sensitivity and specificity.[5][8][13] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Experimental Protocol for LC-MS/MS:
-
Sample Preparation: A simple "dilute-and-shoot" method is often employed.[14][15] An aliquot of the acidified 24-hour urine is diluted with a solution containing a deuterated internal standard.[14]
-
Chromatographic Separation: The diluted sample is injected into an LC system, often using a pentafluorophenyl (PFP) or C18 column, for rapid separation.[12][14]
-
Ionization: The column eluate is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where VMA molecules are charged.
-
Mass Analysis: The precursor ions corresponding to VMA are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole (Multiple Reaction Monitoring - MRM).
-
Quantification: VMA is quantified by comparing the ratio of the analyte's signal to that of the internal standard against a calibration curve.[13]
Other Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for VMA analysis. It requires derivatization of VMA to make it volatile before injection into the gas chromatograph. While highly specific, the extensive sample preparation makes it more laborious than LC-MS/MS.
Spectrophotometry and Thin-Layer Chromatography (TLC)
Older methods, such as spectrophotometry and TLC, are less common now for quantitative analysis.[2] Spectrophotometric methods often involve the oxidation of VMA to vanillin, which is then measured.[10] These methods can suffer from a lack of selectivity and interference from other compounds.[2] TLC is primarily a qualitative or semi-quantitative separation technique.[2][16]
Performance Comparison
The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS is generally considered the gold standard, offering superior performance, although HPLC-ECD remains a robust and reliable alternative.[5][11]
| Parameter | LC-MS/MS | HPLC-ECD | Spectrophotometry/TLC |
| Specificity | Very High | High | Low to Moderate |
| Sensitivity | Very High | High | Moderate |
| Sample Prep | Simple (Dilute-and-shoot)[14][15] | Moderate (SPE required)[1] | Complex and tedious[2] |
| Analysis Time | Fast | Moderate[5] | Slow |
| Throughput | High | Moderate | Low |
| Interferences | Minimal | Potential for electrochemical interference | High potential for interference[2] |
| Cost | High (instrumentation) | Moderate | Low |
Quantitative Performance Data
The following table summarizes key quantitative performance metrics reported for modern analytical methods.
| Method | Precision (CV%) | Linearity (r) | Recovery (%) | Reference |
| LC-MS/MS | < 6% | > 0.9998 | 97.0% - 106.0% | [5][14] |
| UPLC-MS/MS | < 5% (within-run & run-to-run) | Not specified | Not specified | [17] |
| HPLC with Post-Column Reaction | 10-12% | 0.976 (vs. Pisano method) | Not specified | [12] |
Note: Performance characteristics can vary between laboratories and specific assay validations.
Conclusion
The detection of urinary VMA is crucial for the diagnosis and management of neuroendocrine tumors. While various methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity, specificity, and throughput, with simplified sample preparation.[5][14][15] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a well-established and reliable alternative.[11] The selection of a particular method should be based on the specific needs of the laboratory, considering factors such as sample volume, required turnaround time, and available resources. Older methods like spectrophotometry and TLC are generally not recommended for routine quantitative analysis due to their lower specificity and susceptibility to interferences.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Vanillylmandelic Acid (VMA), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS). | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. labpedia.net [labpedia.net]
- 7. labcorp.com [labcorp.com]
- 8. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 9. garcialab.com [garcialab.com]
- 10. researchgate.net [researchgate.net]
- 11. bsn-srl.it [bsn-srl.it]
- 12. Urinary 3-methoxy-4-hydroxymandelic acid as measured by liquid chromatography, with on-line post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. hpst.cz [hpst.cz]
- 15. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Hydroxymandelic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of p-Hydroxymandelic acid, ensuring the protection of personnel and the environment.
For researchers and professionals in the pharmaceutical and scientific fields, the proper management of chemical waste is not only a matter of regulatory compliance but also a cornerstone of laboratory safety. This guide provides detailed, step-by-step procedures for the disposal of this compound, a compound widely used in the synthesis of pharmaceuticals.
Immediate Safety and Handling Precautions
This compound is recognized as an irritant. Direct contact can lead to skin and eye irritation[1][2]. Therefore, adherence to strict safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following protocol outlines the general steps for its proper disposal as a chemical waste.
Step 1: Waste Identification and Segregation
-
All waste this compound, including contaminated materials such as filter paper, gloves, and weighing boats, must be treated as chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. It is incompatible with strong oxidizing agents[1][3].
Step 2: Containerization
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
The container lid must be securely fastened at all times, except when adding waste.
Step 3: Labeling
-
Label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents as "this compound Waste" and include the approximate quantity.
-
Indicate the date when the waste was first added to the container.
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure the storage area is well-ventilated and away from sources of heat or ignition.
Step 5: Disposal Request and Pickup
-
Once the container is full or has been in storage for the maximum allowable time per institutional and regulatory guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₄ | [4][5] |
| Molecular Weight | 168.15 g/mol | [1] |
| Melting Point | 82-85 °C (anhydrous) | [3][5] |
| Boiling Point | 405.4 °C at 760 mmHg | [3] |
| Density | 1.48 g/cm³ | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling p-Hydroxymandelic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling p-Hydroxymandelic acid, a key aromatic fine chemical used in the synthesis of pharmaceuticals and food additives.[1] Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a thorough risk assessment should guide the selection of appropriate personal protective equipment. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][3] A face shield may be required in situations with a higher risk of splashing.[3] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or rubber).[3][5] Protective clothing to prevent skin exposure.[2][3] | Inspect gloves for any signs of degradation or punctures before use.[5] Remove contaminated clothing promptly and wash before reuse.[1][2] |
| Respiratory Protection | A dust respirator is recommended, especially when dealing with the powdered form of the acid to minimize dust generation and accumulation.[2][3] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[2] Use in a well-ventilated area or under a local exhaust system.[1][3] |
Hazard Identification and First Aid
Understanding the potential hazards of this compound is crucial for safe handling. The compound can cause skin, eye, and respiratory tract irritation.[2][6][7] In case of exposure, immediate and appropriate first aid is essential.
| Exposure Route | Symptoms | First Aid Measures |
| Eye Contact | Causes serious eye irritation.[3][6] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[3] |
| Skin Contact | Causes skin irritation.[3][6] | Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.[2] If skin irritation occurs, get medical advice.[3] |
| Inhalation | May cause respiratory tract irritation.[2][6] | Move the exposed person to fresh air.[2] If breathing is difficult, provide oxygen.[2] Seek medical attention if symptoms occur.[4] |
| Ingestion | May cause irritation of the digestive tract.[2] | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[2] Seek medical attention.[2] |
Operational and Disposal Plans: A Step-by-Step Workflow
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow diagram outlines the key steps from preparation to disposal of this compound.
Caption: This diagram outlines the procedural workflow for safely handling and disposing of this compound in a laboratory setting.
Spill and Disposal Procedures
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and contamination.
Spill Cleanup:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2]
-
Clean the spill area thoroughly.
Waste Disposal: Disposal of this compound and its containers must be done in accordance with all applicable federal, state, and local regulations.[1] It is generally recommended to:
-
Collect waste in a suitable, closed container.[8]
-
For acidic waste, neutralization with a base such as soda ash to a pH between 5 and 10.5 may be a suitable disposal method, followed by flushing with excess water.[9] However, always consult and adhere to your institution's specific hazardous waste disposal protocols.
References
- 1. This compound | CAS#:1198-84-1 | Chemsrc [chemsrc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
